2,4-Dichloro-3-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,4-dichloro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEDURITVCMIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674509 | |
| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944128-90-9 | |
| Record name | (2,4-Dichloro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichloro-3-methoxyphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide for the synthesis of 2,4-dichloro-3-methoxyphenylboronic acid, a valuable reagent in medicinal chemistry and organic synthesis. The protocol herein is presented with a focus on mechanistic understanding, procedural robustness, and safety.
Strategic Importance and Retrosynthetic Analysis
This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility lies in the facile introduction of the 2,4-dichloro-3-methoxyphenyl moiety into complex molecules, a common scaffold in the development of novel pharmaceutical agents and agrochemicals.
A retrosynthetic analysis of the target molecule suggests that the most direct and reliable approach is the borylation of a pre-functionalized aromatic precursor. The carbon-boron bond can be efficiently formed by trapping an organometallic intermediate with a suitable boron electrophile. Given the substitution pattern, a directed ortho-metalation (DoM) strategy is highly advantageous.[3][4][5] This method leverages the coordinating power of the methoxy group to direct a strong base to deprotonate the adjacent C5 position with high regioselectivity.
The logical precursor for this synthesis is 1,3-dichloro-2-methoxybenzene .[6] This starting material contains the required chloro and methoxy substituents in the correct orientation. The core transformation involves the selective formation of an aryllithium intermediate at the C5 position, followed by quenching with a borate ester.
The Synthetic Pathway: Directed ortho-Metalation (DoM)
The chosen synthetic route is a two-step process involving:
-
Directed Lithiation: Formation of a highly reactive aryllithium intermediate.
-
Borylation: Quenching of the aryllithium species with a trialkyl borate.
-
Hydrolysis: Acidic workup to yield the final boronic acid.
Mechanistic Rationale
Directed ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[4][5] The methoxy group (-OCH₃) on the starting material, 1,3-dichloro-2-methoxybenzene, acts as a Directed Metalation Group (DMG).[3][7][8]
The mechanism proceeds as follows:
-
The Lewis basic oxygen atom of the methoxy group coordinates to the Lewis acidic lithium cation of the organolithium base (e.g., n-butyllithium).[3][8]
-
This coordination pre-complexes the base near the ortho C-H bond (at the C5 position), significantly lowering the activation energy for deprotonation at this site. This is known as a Complex-Induced Proximity Effect (CIPE).[8]
-
The highly basic alkyl group of the n-butyllithium then abstracts the C5 proton, forming a stable aryllithium intermediate while maintaining the Li-O coordination.[3] This step is performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium species.[9][10]
-
The subsequent introduction of an electrophile, in this case, a trialkyl borate like trimethyl borate or triisopropyl borate, results in a highly regioselective electrophilic substitution at the lithiated position.[3]
This method offers superior regioselectivity compared to classical electrophilic aromatic substitution, which would likely yield a mixture of products.[3]
Detailed Experimental Protocol
This protocol is designed for a 20 mmol scale synthesis. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[11] n-Butyllithium is pyrophoric and reacts violently with water; appropriate safety precautions are mandatory.[10][11][12]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties & Notes |
| 1,3-Dichloro-2-methoxybenzene | C₇H₆Cl₂O | 177.03 | 20.0 | 3.54 g | Starting material. Ensure it is anhydrous.[6] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Solvent. Must be freshly distilled or from a solvent purification system. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 22.0 (1.1 eq) | 8.8 mL (2.5 M in hexanes) | Pyrophoric strong base. Titrate before use for accurate concentration.[10][12] |
| Triisopropyl Borate | C₉H₂₁BO₃ | 188.07 | 40.0 (2.0 eq) | 9.2 mL | Boron electrophile. Must be anhydrous. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~30 mL (2 M aq.) | For acidic workup. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | Extraction solvent. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | - | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | As needed | Drying agent. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dichloro-2-methoxybenzene (3.54 g, 20.0 mmol).
-
Dissolution: Add anhydrous THF (100 mL) via cannula or syringe and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange may be observed.
-
Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Add triisopropyl borate (9.2 mL, 40.0 mmol) dropwise via syringe over 15 minutes, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours. Stir at room temperature for an additional 1 hour.
-
Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (~30 mL) until the aqueous phase is acidic (pH ~1-2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated brine (50 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
Arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on silica.[13]
Recommended Method: Acid-Base Extraction or Recrystallization
-
Acid-Base Extraction: Dissolve the crude product in diethyl ether. Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the boronate salt. Wash the aqueous layer with a nonpolar solvent (e.g., hexanes) to remove non-acidic impurities. Carefully re-acidify the aqueous layer with 2 M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.[14]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be effective. A common solvent system is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-solvent (like hexanes or heptane).[15]
Visualization of Workflow and Chemistry
Overall Synthetic Scheme
The chemical transformation from the starting material to the final product is depicted below.
Caption: Reaction scheme for the synthesis of the target boronic acid.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Quality Control
The final product should be a white to off-white solid. Its identity and purity should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The presence of a broad singlet in the ¹H NMR spectrum, which is exchangeable with D₂O, is characteristic of the B(OH)₂ proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values as a measure of purity.
Safety and Handling
-
n-Butyllithium: A pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water and protic solvents.[11] It must be handled exclusively under an inert atmosphere using syringe or cannula techniques.[11] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.
-
Temperature Control: The lithiation and borylation steps are highly exothermic. Maintaining cryogenic temperatures (-78 °C) is critical to control the reaction rate and prevent side reactions.
-
Waste Disposal: Quench any residual organolithium reagents carefully before disposal. All chemical waste must be disposed of according to institutional and local regulations.
References
- Directed ortho metal
- Directed ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Directed Ortho Metalation | Chem-Station Int. Ed.
- How to purify boronic acids/boronate esters? - ResearchGate.
- Directed Metalation: A Survival Guide - Baran Lab. Baran Lab, Scripps Research. [Link]
- Directed ortho metal
- Purification of boronic acids? : r/chemistry - Reddit. Reddit. [Link]
- US Patent US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic (Chemistry Letters). [Link]
- n-Butyllithium - Wikipedia. Wikipedia. [Link]
- Preparation of n-Butyllithium (n-BuLi · LiBr) - PrepChem.com. PrepChem.com. [Link]
- Challenging purification of organoboronic acids - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Mol-Instincts. [Link]
- n-Butyllithium (n-BuLi) - Common Organic Chemistry. Common Organic Chemistry. [Link]
- Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes.
- Scheme 2: Reaction of different aryl halides with substituted... - ResearchGate.
- Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. National Institutes of Health (NIH). [Link]
- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n - eScholarship. eScholarship, University of California. [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- ortho metalation - Andrew G Myers Research Group. Myers Research Group, Harvard University. [Link]
- Directed (ortho)
- US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Exploring 1,3-Dichloro-2-Methoxybenzene: Properties and Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. grokipedia.com [grokipedia.com]
- 6. innospk.com [innospk.com]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. baranlab.org [baranlab.org]
- 9. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 10. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 11. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
physicochemical properties of 2,4-Dichloro-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methoxyphenylboronic acid
This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer field-proven insights into the compound's properties, reactivity, and analytical characterization. The structure of this guide is tailored to logically present the molecule's characteristics, from its fundamental properties to its practical application and handling.
Core Molecular Profile and Significance
This compound belongs to the versatile class of arylboronic acids, which are indispensable reagents in organic synthesis. Their prominence is primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The specific substitution pattern of this molecule—two chlorine atoms and a methoxy group—offers unique electronic and steric properties that chemists can exploit to precisely construct complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[2] The boronic acid moiety serves as the key functional group, enabling transmetalation in catalytic cycles.[3]
Physicochemical Characteristics
The fundamental physical and chemical properties of a reagent are critical for its effective use in synthesis, dictating choices in reaction setup, solvent selection, and purification methods. The properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇BCl₂O₃ | [4] |
| Molecular Weight | 220.85 g/mol | [2][4] |
| Appearance | Typically an off-white to white solid. | [2] |
| Purity | Commercially available up to ≥95% - 98%. | [2][5] |
| Melting Point | Not widely published. Expected to be a solid with a defined melting point, similar to related compounds like 3-methoxyphenylboronic acid (160-163 °C) and 3-formyl-4-methoxyphenylboronic acid (214-217 °C).[6][7] | N/A |
| pKa | Not experimentally determined. Arylboronic acids typically have a pKa of around 9, but this can be influenced by substituents. The electron-withdrawing chlorine atoms may slightly lower the pKa.[8] | N/A |
| Solubility | Soluble in organic solvents like DMSO, methanol, and 1,4-dioxane. Sparingly soluble in water and non-polar hydrocarbon solvents. | [9][10] |
Stability and Handling Considerations
Arylboronic acids are known for specific stability challenges that, if not managed, can compromise experimental outcomes. As a Senior Application Scientist, I emphasize that understanding these pathways is key to ensuring reagent integrity.
-
Decomposition Pathways : The primary decomposition route is protodeboronation , where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and the presence of water.[11]
-
Boroxine Formation : Like other boronic acids, this compound can undergo dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride known as a boroxine. While this process is often reversible upon exposure to water, the presence of boroximes can lead to inconsistent reactivity in coupling reactions.[12] It is crucial to use the recrystallized and properly dried boronic acid to ensure efficient reactions.[12]
-
Oxidative Instability : Arylboronic acids can be susceptible to oxidation. Proper storage under an inert atmosphere is recommended to maintain purity and reactivity over time.[13]
Expert Insight: The tendency to form boroximes is why NMR analysis of commercial boronic acids sometimes shows complex spectra. Recrystallization from water, followed by careful drying, is a highly effective, field-proven method to ensure the material is primarily in the monomeric acid form before use.[12]
Diagram: Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration of this compound to its corresponding boroxine.
Caption: Reversible equilibrium between the boronic acid and its boroxine anhydride.
Reactivity Profile: The Suzuki-Miyaura Coupling
This compound is a premier substrate for the Suzuki-Miyaura reaction, enabling the formation of biaryl structures.[1] The reaction involves three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[14]
-
Oxidative Addition : A low-valent palladium(0) catalyst reacts with an organohalide (e.g., aryl bromide) to form a Pd(II) species.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 2,4-dichloro-3-methoxyphenyl moiety) to the palladium center. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[3]
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[14]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization Protocols
Accurate characterization is non-negotiable for ensuring the quality and identity of starting materials. Below are standard, validated protocols for analyzing this compound.
Protocol 1: Purity and Identity Verification by HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry detectors is the gold standard for analyzing boronic acids.[15][16]
-
Objective : To determine the purity of the compound and confirm its molecular weight.
-
Instrumentation : An HPLC or UPLC system with a PDA/UV detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Methodology :
-
Column Selection : A reverse-phase C18 column (e.g., Acquity BEH C18) is an excellent starting point due to the compound's moderate polarity.[15]
-
Mobile Phase : A gradient of acetonitrile and water, both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate, is typically effective.[15] The acidic modifier helps to produce sharp peaks and aids in ionization for MS detection.
-
Sample Preparation : Prepare a stock solution of the boronic acid in methanol or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL with the initial mobile phase composition.
-
Injection & Elution : Inject 1-5 µL of the sample. Run a gradient from low to high organic content (e.g., 10% to 95% acetonitrile over 5-10 minutes) to elute the compound and any potential impurities.
-
Detection : Monitor at multiple UV wavelengths (e.g., 220 nm and 254 nm) to detect aromatic compounds. The mass spectrometer should be run in both positive and negative electrospray ionization (ESI) modes to detect the [M+H]⁺ or [M-H]⁻ ions, confirming the molecular weight of 220.85.
-
-
Causality and Trustworthiness : Using orthogonal detectors (UV and MS) provides a self-validating system. UV quantifies purity based on chromophores, while MS provides unambiguous identity confirmation via molecular weight. The method's robustness is established by analyzing a known standard to confirm retention time and response.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure.
-
Objective : To confirm the chemical structure, including the substitution pattern on the aromatic ring.
-
Instrumentation : A 300 MHz or higher field NMR spectrometer.
-
Methodology :
-
Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice : DMSO-d₆ is preferred over chloroform-d (CDCl₃) for boronic acids because it allows for the observation of the exchangeable B(OH)₂ protons, which appear as a broad singlet.[12] In CDCl₃, these protons often exchange too rapidly or are not observed.
-
¹H NMR Acquisition : Acquire a standard proton spectrum.
-
Expected Signals :
-
Two singlets or doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the phenyl ring.
-
A sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group protons.
-
A broad singlet at a variable chemical shift for the two hydroxyl (-OH) protons on the boron atom.
-
-
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum.
-
Expected Signals : Signals for the seven distinct carbon atoms, including the methoxy carbon (~55-60 ppm) and the six aromatic carbons (typically 110-160 ppm), including the carbon directly attached to the boron atom which may show a broad signal.
-
-
-
Expert Insight : Comparing the observed chemical shifts and coupling patterns with predicted values from NMR simulation software provides a high degree of confidence in the structural assignment. The presence of the broad B(OH)₂ peak in DMSO-d₆ is a key diagnostic feature for a free boronic acid.[12]
Diagram: Analytical Workflow for Quality Control
Caption: A standard workflow for the quality control of boronic acid reagents.
References
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Royal Society of Chemistry. (2013). An ultra high performance liquid chromatography electrospray ionization mass spectrometry method was developed for the analysis of a broad range of boronic acids present in industrial samples. Analytical Methods.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Wikipedia. (n.d.). Suzuki reaction.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Organic Syntheses. (2009). Working with Hazardous Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pharmaceutical Intermediates: The Crucial Role of 2,4-Dichlorophenylboronic Acid in Drug Discovery.
- Campos, V. R., et al. (2021).
- PubChem. (n.d.). 2-Methoxyphenylboronic acid.
- Zu, W., et al. (n.d.). Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions - Supporting Information.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Wikipedia. (n.d.). Boronic acid.
- Amerigo Scientific. (n.d.). (2,4-dichloro-3-methoxyphenyl)boronic acid ,98%.
- PubChem. (n.d.). (4-Methoxyphenyl)boronic acid.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
- MDPI. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Arctom. (n.d.). CAS NO. 1612184-34-5 | 2,5-DICHLORO-4-METHOXYPHENYLBORONIC ACID.
- Chem-Impex. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (2,4-dichloro-3-methoxyphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 6. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 [chemicalbook.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Storage of 2,4-Dichloro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Boronic Acids in Modern Synthesis
Boronic acids, and their derivatives, have become indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound 2,4-dichloro-3-methoxyphenylboronic acid (CAS No. 944128-90-9) is a valuable building block, offering a unique substitution pattern that is of interest in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. However, the utility of this and other boronic acids is intrinsically linked to their stability. Degradation of the boronic acid starting material can lead to reduced reaction yields, formation of impurities, and difficulties in purification. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and methodologies for assessing its purity and degradation.
I. Understanding the Inherent Stability of this compound: A Multifactorial Perspective
The stability of an arylboronic acid is not an intrinsic constant but is rather influenced by a combination of factors, including its substitution pattern and the surrounding environmental conditions. For this compound, the electronic and steric effects of the chloro and methoxy substituents play a crucial role.
The Influence of Substituents
The two electron-withdrawing chlorine atoms on the phenyl ring are expected to increase the Lewis acidity of the boron atom. This can make the boronic acid more susceptible to certain degradation pathways, such as protodeboronation, particularly under basic conditions. Conversely, the electron-donating methoxy group may have a modest stabilizing effect. The interplay of these electronic effects, along with potential steric hindrance from the ortho-substituents, will ultimately determine the compound's reactivity and stability profile.
Key Degradation Pathways
Several degradation pathways are common to arylboronic acids and should be considered for this compound:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acid or base and is often promoted by residual palladium catalyst from the boronic acid's synthesis.
-
Oxidation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2][3][4][5][6]
-
Dehydration to Boroxines: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible in the presence of water. While boroxines can be used in some coupling reactions, their formation represents a change in the starting material's composition and can affect reaction kinetics.
II. Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is paramount.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Light | Amber vial or stored in the dark | Protects the compound from potential photolytic degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with the container material. |
Safe Handling Practices
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
When weighing and transferring the solid, minimize its exposure time to the open atmosphere.
-
For preparing solutions, use anhydrous solvents if the subsequent reaction is sensitive to moisture.
III. Assessing the Purity and Stability: A Methodological Approach
Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period. The following are recommended analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of boronic acids and detecting the presence of degradation products. A stability-indicating HPLC method should be developed and validated.
Caption: Workflow for developing a stability-indicating HPLC method.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Forced Degradation Study: To ensure the method is stability-indicating, subject the boronic acid to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[7][8][9][10][11][12] The HPLC method should be able to resolve the parent peak from all significant degradation peaks.
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a highly specific technique for characterizing boronic acids and their derivatives.[8][13][14][15][16][17][18][19] The chemical shift of the boron atom is sensitive to its coordination environment, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or other species.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a quartz NMR tube. The use of quartz tubes is recommended to avoid background signals from borosilicate glass.
-
Instrumental Parameters:
-
Acquire the spectrum on a high-field NMR spectrometer.
-
Use a boron-free probe if available.
-
A broad spectral width should be used initially to locate the boron signal.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis: The chemical shift of the boronic acid peak (typically in the range of δ 28-34 ppm for arylboronic acids) should be compared to a reference standard. The appearance of new peaks may indicate the formation of boroxines or other degradation products. For quantitative analysis, an internal standard with a known concentration can be used.[9][17][19]
IV. Purification of this compound
If analytical testing reveals the presence of significant impurities, purification may be necessary. Recrystallization is often an effective method for purifying boronic acids.
Sources
- 1. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. q1scientific.com [q1scientific.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
solubility of 2,4-Dichloro-3-methoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-3-methoxyphenylboronic Acid in Organic Solvents
Abstract
This compound is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The successful execution of these synthetic routes, including reaction kinetics, purification, and product yield, is fundamentally dependent on the solubility of the boronic acid in the chosen solvent system. This guide provides a comprehensive overview of the principles governing the solubility of this compound, offers insights based on structurally analogous molecules, and presents a robust experimental protocol for researchers to determine solubility in their specific systems. While quantitative solubility data for this compound is not extensively documented in public literature, a common situation for specialized reagents, this document equips researchers with the foundational knowledge and practical methodology required for its effective application.[2]
Introduction: The Significance of Solubility in Boronic Acid Chemistry
Arylboronic acids are indispensable reagents in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] Their utility is most prominently showcased in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] The efficiency of such reactions is critically influenced by the concentration of the reagents in the solution phase. Poor solubility can lead to sluggish reaction rates, incomplete conversions, and challenges in purification.
This compound, with its specific substitution pattern, offers unique electronic and steric properties for targeted synthesis. However, like many boronic acids, its solubility can be complex and is governed by a delicate interplay of factors including solvent polarity, temperature, and the inherent chemical nature of the molecule itself.[4][5] A thorough understanding of these factors is not merely academic; it is a prerequisite for process optimization, scalability, and reproducibility in both research and development settings.
Physicochemical Properties of this compound
A foundational understanding begins with the molecule's intrinsic properties.
| Property | Value | Source |
| CAS Number | 944128-90-9 | [6] |
| Molecular Formula | C₇H₇BCl₂O₃ | [7] |
| Molecular Weight | 220.85 g/mol | [1] |
| Appearance | White solid | [1] |
The structure of this compound is fundamental to its behavior. The boronic acid moiety (-B(OH)₂) is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic and aprotic solvents.[8] Conversely, the dichlorinated methoxyphenyl ring provides a significant hydrophobic character, which will influence its solubility in less polar media.
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
This equilibrium is influenced by the solvent, temperature, and the presence of water. [5]Boroxines are generally much less polar and, consequently, less soluble than their corresponding boronic acids, especially in polar solvents. [9]The presence of an equilibrium between these two forms can lead to inconsistencies in solubility measurements, making it crucial to use well-defined experimental protocols. [5]
Impact of Substituents
The nature and position of substituents on the phenyl ring significantly affect solubility. [3]* Electron-withdrawing groups (e.g., -Cl): The two chlorine atoms on the target molecule increase its lipophilicity and may reduce its ability to form hydrogen bonds, potentially decreasing solubility in highly polar solvents compared to unsubstituted phenylboronic acid.
-
Electron-donating groups (e.g., -OCH₃): The methoxy group can act as a hydrogen bond acceptor, which may enhance solubility in protic solvents. Its presence also influences the overall polarity and crystal lattice energy of the solid.
Solubility Profile of Analogous Compounds
In the absence of specific data for this compound, examining the solubility of its parent and related structures provides a valuable framework for estimation. The following table is compiled from studies on phenylboronic acid and its derivatives. [4][10][11]
| Solvent Class | Example Solvent | Expected Solubility of Phenylboronic Acid | Rationale & Anticipated Effect on Target Compound |
|---|---|---|---|
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | The ether oxygen acts as a strong hydrogen bond acceptor. High solubility is also expected for the target compound. [2] |
| Ketones | Acetone, 3-Pentanone | High | The ketone carbonyl is an effective hydrogen bond acceptor. High solubility is anticipated. [4][10] |
| Alcohols | Methanol, Ethanol | Soluble | Solvents can act as both H-bond donors and acceptors. Good solubility is expected. [12] |
| Chlorinated | Chloroform, Dichloromethane | Moderate | Offers a balance of polarity. Moderate solubility is likely for the target compound. [4][10] |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | Mismatch in polarity between the polar boronic acid and nonpolar solvent leads to poor interaction. Very low solubility is expected. [4][10]|
The increased halogenation and hydrophobicity of this compound compared to phenylboronic acid may slightly decrease its solubility in very polar solvents and slightly increase it in solvents of moderate to low polarity like chloroform.
Experimental Protocol: Dynamic Method for Solubility Determination
To obtain reliable and reproducible data, a standardized experimental approach is essential. The dynamic (or synthetic) method is a widely accepted technique for determining the solubility of boronic acids. [3][8][12]It involves visually or instrumentally monitoring the temperature at which a solid-liquid mixture of known composition becomes a clear, single-phase solution upon controlled heating.
Materials and Equipment
-
This compound
-
High-purity organic solvents
-
Jacketed glass vessel with temperature control (circulating bath)
-
Calibrated temperature probe (accuracy ±0.1 K)
-
Analytical balance (accuracy ±0.1 mg)
-
Magnetic stirrer and stir bar
-
Luminance or turbidity probe (optional, for instrumental detection)
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel. This creates a biphasic sample of a precisely known mole fraction.
-
Controlled Heating: Begin stirring the mixture vigorously to ensure thermal and physical homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1-0.3 K/min) using the circulating bath. [3][8]A slow heating rate is critical to maintain thermal equilibrium between the solid and liquid phases.
-
Equilibrium Point Determination: Continuously monitor the sample's turbidity. The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a perfectly clear solution.
-
Visual Method: Record the temperature at the moment of complete dissolution.
-
Instrumental Method: If using a luminance probe, the equilibrium point is identified by a sharp, significant increase in the measured light intensity passing through the solution. [4][8]4. Data Collection: The recorded temperature corresponds to the saturation point for that specific composition (mole fraction).
-
-
Constructing the Solubility Curve: Repeat steps 1-4 with different compositions (mole fractions) of the boronic acid and solvent to generate a series of data points. Plotting these points as temperature versus mole fraction yields the solubility curve for the system.
Caption: Experimental workflow for the dynamic solubility determination method.
Conclusion and Recommendations
While specific quantitative solubility data for this compound remains a data gap in the scientific literature, a robust qualitative understanding can be derived from established chemical principles and analysis of analogous structures. It is predicted to exhibit high solubility in polar aprotic solvents like THF and acetone, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons.
For researchers and drug development professionals, direct experimental determination of solubility in the solvent systems relevant to their specific application is strongly recommended. The dynamic method detailed in this guide provides a reliable and validated protocol for generating this critical data. Such empirical data is invaluable for ensuring reaction reproducibility, optimizing purification strategies, and developing scalable synthetic processes.
References
- Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Vemula, P. K., & John, G. (2008). Physical and Chemical Properties of Boronic Acids: Formulation Implications.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Image of solubility data from this article available at ResearchGate].
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
- ChemBK. (2024). Boronic acid,B-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [PDF].
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- Savannah River National Laboratory. (2011). Literature Review of Boric Acid Solubility Data.
- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. This compound | 944128-90-9 [m.chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
commercial availability of 2,4-Dichloro-3-methoxyphenylboronic acid
An In-Depth Technical Guide to the Commercial Availability and Application of 2,4-Dichloro-3-methoxyphenylboronic Acid
Executive Summary
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of this compound (CAS No. 944128-90-9). As a substituted phenylboronic acid, this reagent is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures inherent to many pharmaceutical compounds. This document provides a detailed overview of its commercial availability, supplier specifications, quality control considerations, and a field-proven protocol for its application in Suzuki-Miyaura coupling. The narrative is grounded in the principles of synthetic chemistry, offering insights into the rationale behind procedural steps to ensure reliable and reproducible outcomes in a research and development setting.
Compound Identification and Physicochemical Properties
This compound is a specialized organic reagent characterized by a phenyl ring substituted with two chlorine atoms, a methoxy group, and a boronic acid moiety. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. The chloro and methoxy groups are common in drug discovery, affecting intermolecular interactions and metabolic stability.[1]
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: (2,4-Dichloro-3-methoxyphenyl)boronic acid
-
Molecular Formula: C₇H₇BCl₂O₃[2]
-
InChI Key: MXEDURITVCMIOA-UHFFFAOYSA-N[2]
The boronic acid functional group is a cornerstone of modern synthetic chemistry due to its stability, low toxicity, and versatile reactivity, particularly in the formation of carbon-carbon bonds.[5][6]
Commercial Availability and Supplier Analysis
This compound is available through various chemical suppliers that cater to the research and development sector. Availability typically ranges from milligram to multi-gram quantities. When procuring this reagent, it is critical to assess supplier specifications for purity, as impurities can significantly impact the efficiency and outcome of sensitive catalytic reactions.
Below is a comparative summary of representative commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | CAS Number | Purity Specification | Available Quantities |
| Indagoo (via CymitQuimica) | 944128-90-9 | ≥95% | 1g, 5g[2] |
| Amerigo Scientific | 944128-90-9 | ≥98% | Custom inquiry[7] |
| ChemicalBook | 944128-90-9 | Varies by supplier | Varies by supplier[3] |
| GlobalChemMall | 944128-90-9 | Varies by supplier | Custom inquiry[8] |
Procurement Workflow: A Scientist's Perspective
The process of acquiring a specialized reagent like this compound involves more than simply placing an order. It is a systematic process to ensure the material meets the stringent requirements of the intended synthesis.
Caption: Figure 1. A typical workflow for procuring specialized chemical reagents.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in drug discovery and development is as a coupling partner in the Suzuki-Miyaura reaction.[4] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation for constructing biaryl scaffolds.[9][10]
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle
The mechanism is a self-validating system; the palladium catalyst is regenerated at the end of each cycle, allowing for high turnover with substoichiometric catalyst loading.
Caption: Figure 2. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This generalized protocol is based on established methodologies for Suzuki-Miyaura couplings and should be optimized for specific substrates.[11][12]
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Causality: Using dried glassware is crucial as water can negatively affect some catalysts and intermediates. The excess of boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to a more nucleophilic boronate complex, facilitating the transmetalation step.[9]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is a self-validating step; maintaining an inert atmosphere prevents the oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Subsequently, add the palladium catalyst.
-
Causality: Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the sensitive Pd(0) catalyst.
-
-
Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Causality: The aqueous wash removes the inorganic base and boronic acid byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Synthesis and Quality Control
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common route involves the lithiation of a suitable precursor followed by quenching with a borate ester.[13][14]
A plausible synthetic pathway starts with 1,3-dichloro-2-methoxybenzene. This precursor would undergo ortho-lithiation directed by the methoxy group using a strong base like n-butyllithium at low temperatures, followed by reaction with trimethyl or triisopropyl borate. A final acidic workup hydrolyzes the borate ester to the desired boronic acid.
Quality Control (QC): The primary impurity in boronic acids is often the corresponding boroxine (a cyclic anhydride formed from three boronic acid molecules). The presence of boroxine can be detected by ¹H NMR. A proper QC validation should include:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To provide a quantitative measure of purity (e.g., ≥95% or ≥98%).[4]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data sheets (SDS) for similar phenylboronic acids, the following precautions should be observed.[15][16][17][18][19]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][19] Avoid formation of dust and aerosols.[19] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[17] Recommended storage temperature is often 2-8 °C to maintain long-term stability.
References
- (2,4-Dichloro-3-methoxyphenyl)boronic acid. GlobalChemMall. [Link]
- (2,4-dichloro-3-methoxyphenyl)boronic acid ,98%. Amerigo Scientific. [Link]
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (PMC). [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Safety D
- 3,5-dichloro-4-methoxyphenylboronic acid suppliers USA. Chemicals.co.uk. [Link]
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Safety Data Sheet - 2-Fluoro-3-Methoxyphenylboronic Acid. Angene Chemical. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Reagents and reaction conditions.
- Boronic Acids. Frontier Specialty Chemicals. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (PMC). [Link]
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (PMC). [Link]
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 944128-90-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2,4-dichloro-3-methoxyphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi-res.com [mdpi-res.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.ie [fishersci.ie]
- 19. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dichloro-3-methoxyphenylboronic Acid
This guide provides comprehensive safety protocols, handling procedures, and application insights for 2,4-Dichloro-3-methoxyphenylboronic acid (CAS No. 944128-90-9).[1] It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in organic synthesis. By synthesizing data from closely related structural analogs and established best practices for arylboronic acids, this document outlines the critical measures necessary to ensure laboratory safety and experimental integrity.
Compound Profile and Significance
This compound is a substituted arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its true value lies in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The specific substitution pattern of this reagent—two chlorine atoms and a methoxy group—offers unique electronic and steric properties that chemists can leverage to achieve specific synthetic outcomes and to introduce highly functionalized moieties into target molecules.
Hazard Identification and Risk Assessment
GHS Classification (Inferred from Analogs)
Based on data for compounds such as 3-Chloro-4-methoxyphenylboronic acid, 2-Fluoro-3-methoxyphenylboronic acid, and 4-Methoxyphenylboronic acid, the following GHS classifications are anticipated.[5][6][7][8] Users should handle the target compound as if it possesses these hazards.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7][8][9] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[5][7][8][9] | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][7][8] | GHS07 (Exclamation Mark) |
Toxicological Profile: The Genotoxicity Question
A critical consideration for all arylboronic acids is their potential as genotoxic impurities.[10] Studies have indicated that some arylboronic acids exhibit weak mutagenicity in microbial assays.[10] While the corresponding deboronated arenes do not show this activity, the boronic acid functional group itself is implicated.[10] Furthermore, studies on other organochlorine compounds have demonstrated genotoxic potential, suggesting that a cautious approach is warranted.[11][12][13]
Causality: The mechanism of genotoxicity is not fully elucidated but may involve interactions with biological nucleophiles or the generation of reactive oxygen species. Therefore, until specific toxicological data for this compound becomes available, it is prudent to treat it as a potentially genotoxic substance . This necessitates stringent controls to minimize exposure, particularly through inhalation and skin contact.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for handling this compound.
Engineering Controls
-
Ventilation: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5][8][9]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[5]
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling the compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Provides maximum protection against splashes and airborne particles entering the eyes. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of fine particles. | Mitigates the risk of respiratory tract irritation and exposure to a potentially genotoxic substance.[9] |
Storage, Stability, and Disposal
Storage and Stability
Arylboronic acids are susceptible to degradation, primarily through two pathways: intermolecular dehydration to form boroxine anhydrides and protodeboronation, where the carbon-boron bond is cleaved.[14] The presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group on the phenyl ring can influence the rate of these processes.
To ensure the compound's integrity, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry place, with refrigeration (2-8°C) being the standard recommendation to slow potential degradation.[3][8]
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.[9][15] For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.
-
Never discharge this chemical into the environment or down the drain.[8]
Experimental Workflow: Application in Suzuki-Miyaura Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. The following section provides a detailed, self-validating protocol that incorporates safety and best practices.
Logical Workflow Diagram
The following diagram illustrates the key stages of a typical Suzuki-Miyaura coupling experiment.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.[16]
Materials:
-
This compound (1.1 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.5-3.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMAc with water)
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Preparation (in Fume Hood):
-
To a dry, oven-baked round-bottom flask containing a magnetic stir bar, add this compound (1.1 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst, and the base.[2][17]
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid to facilitate the transmetallation step in the catalytic cycle.[18]
-
-
Reaction Setup:
-
Seal the flask with a septum and attach it to a reflux condenser under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Causality: The reaction is run under an inert atmosphere because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.[2] Degassing the solvent removes dissolved oxygen.
-
-
Execution:
-
Workup:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or recrystallization to obtain the desired biaryl compound.
-
Characterize the final product using NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.
-
Emergency Procedures
Spills and Leaks
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and notify your institution's emergency response team.
-
Restrict access to the area.
-
Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
References
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Szabo-Scandic. Safety Data Sheet - 4-Methoxyphenylboronic acid. [Link]
- Butler, D. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
- Angene Chemical. Safety Data Sheet - 2-Fluoro-3-Methoxyphenylboronic Acid. [Link]
- PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]
- Proceedings of the National Academy of Sciences. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- ResearchGate. Preliminary evaluation of acute cytogenotoxicity of a novel phenylboronic acid derivative; 2- (bromoacetamido)
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubMed. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. [Link]
- Autechaux. Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid. [Link]
- PubMed. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. [Link]
- PubMed. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)
Sources
- 1. This compound | 944128-90-9 [m.chemicalbook.com]
- 2. fishersci.se [fishersci.se]
- 3. chemimpex.com [chemimpex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Suzuki-Miyaura Coupling with Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] First reported in 1979, this palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including a wide array of drug candidates.[3][4][5][6] Its widespread adoption is attributed to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity and stability of the boronic acid reagents.[1][3]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, with a specific focus on the nuances and challenges presented by substituted boronic acids. We will delve into the core mechanism, explore the critical roles of various reaction components, and provide practical, field-proven insights to empower researchers in optimizing this powerful synthetic transformation.
The Core Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
Oxidative Addition
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[3][7] This step, which is often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[3][7] The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br > Cl.[2][9]
Transmetalation
This is the crucial step where the organic group from the boronic acid (R²) is transferred to the palladium center. The transmetalation is facilitated by a base, which plays a multifaceted role.[10][11] Two primary pathways have been proposed for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R²B(OH)₃]⁻).[10][11] This activated boron species then reacts with the Pd(II) complex.
-
The Oxo-Palladium Pathway: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or -alkoxide complex.[11][12][13] This complex then undergoes transmetalation with the neutral boronic acid.
Computational and experimental evidence suggests that the boronate pathway is often the predominant mechanism.[12][14] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[10][11]
Reductive Elimination
The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8] Bulky and electron-rich ligands on the palladium center can promote this step.[1][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Substituted Boronic Acids
The electronic and steric properties of the substituents on the boronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling.[15] These effects primarily manifest during the transmetalation step.
Electronic Effects
The electronic nature of the substituents on the aryl boronic acid can significantly influence the rate of transmetalation.[15]
-
Electron-Donating Groups (EDGs): Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[15][16] EDGs increase the nucleophilicity of the organic group being transferred, facilitating its attack on the electrophilic palladium center.[17]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[16][17] However, the overall effect can be complex and is also dependent on the reaction conditions.[15] In some cases, EWGs can lead to lower or slower reactions.
Steric Effects
Steric hindrance, particularly from ortho-substituents on the boronic acid, can present a significant challenge in Suzuki-Miyaura couplings.[18][19][20]
-
Ortho-Substituents: Bulky groups at the ortho-position can impede the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the transmetalation step.[18] This can lead to lower yields and may require more forcing reaction conditions or specialized catalyst systems.
-
Overcoming Steric Hindrance: To address the challenges posed by sterically hindered substrates, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often employed.[1][21][22] These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species and facilitate the reductive elimination step.[8]
Practical Guide to Reaction Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key components.[1][8]
| Component | Role and Key Considerations |
| Palladium Catalyst | The active catalytic species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1][8] The choice of precatalyst and its activation method can be crucial. |
| Ligands | Ligands stabilize the palladium catalyst, enhance its reactivity, and influence the efficiency of the reaction.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective for coupling challenging substrates, including those with steric hindrance or less reactive aryl chlorides.[1][21][22] |
| Base | The base is critical for activating the boronic acid.[10][11] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[8][9][10] The choice of base depends on the substrates and solvent. Weaker bases are often sufficient, while stronger bases may be needed for less reactive partners.[11] |
| Solvent | A variety of solvents can be used, often in biphasic mixtures with water.[8][9] Common organic solvents include toluene, dioxane, THF, and DMF.[8][9] The solvent choice can influence the solubility of the reactants and the efficacy of the base. |
A General Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, substituted arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel via syringe.[1]
-
Reaction Execution: Place the vessel in a preheated oil bath at 100 °C and stir the mixture vigorously for 2-24 hours.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][23]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1][23]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][23]
Experimental Workflow Diagram
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even with a well-established procedure, challenges can arise, particularly when dealing with substituted boronic acids.
| Issue | Potential Cause(s) | Troubleshooting Strategies |
| Low to No Yield | - Inactive catalyst- Oxygen contamination- Ineffective base or solvent- Decomposition of the boronic acid (protodeboronation) | - Use a fresh, active palladium source and ligand.[23]- Ensure proper degassing of solvents and maintenance of an inert atmosphere.[23]- Screen different bases and solvent systems.[8]- Use boronic esters (e.g., pinacol esters) for boronic acids prone to decomposition.[8] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction to Pd(0) | - Thoroughly degas all solvents and reagents.[8][23]- Consider using a Pd(0) catalyst directly or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst.[8] |
| Protodeboronation | - Presence of water, acid, or base can lead to the cleavage of the C-B bond. | - Use anhydrous conditions if necessary.- Employ boronic esters, which are generally more stable than boronic acids.[8][13]- Minimize reaction time and temperature. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool in the arsenal of synthetic chemists, particularly in the realm of drug discovery and development.[3][6][24] A thorough understanding of the reaction mechanism, the influence of substituents on the boronic acid, and the interplay of the various reaction components is paramount for success. By carefully selecting the catalyst, ligand, base, and solvent, and by being prepared to troubleshoot common issues, researchers can effectively harness the power of this reaction to construct complex molecular architectures with high efficiency and predictability.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16568–16578. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
- R Discovery. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(101), 83267–83270. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Perez-Temprano, M. H., Gallego, D., Casares, J. A., & Espinet, P. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(41), 16568-16578. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Senczyszyn, J., & Bodzioch, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296–2304. [Link]
- Zhang, L., et al. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Omega, 2(7), 3577-3584. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
- MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a)
- Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 125-129. [Link]
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 41(9), 1170–1181. [Link]
- Larhed, M., & Hallberg, A. (2001). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 1(19), 3169–3171. [Link]
- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(31), 10312–10325. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-32). Royal Society of Chemistry. [Link]
- ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. [Link]
- ResearchGate. (n.d.). (PDF)
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Lima, M. A. L., et al. (2018). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 42(14), 11844-11851. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.se [fishersci.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. discovery.researcher.life [discovery.researcher.life]
Introduction: The Strategic Importance of Boronic Acids in Drug Discovery
An In-depth Technical Guide to the Role of 2,4-Dichloro-3-methoxyphenylboronic acid in Medicinal Chemistry
The landscape of modern medicinal chemistry has been profoundly shaped by the advent of robust and versatile synthetic methodologies. Among these, palladium-catalyzed cross-coupling reactions stand out, with the Suzuki-Miyaura coupling being a cornerstone for the construction of carbon-carbon bonds.[1][2] This reaction's prominence is largely due to the remarkable utility of its key reagents: organoboronic acids. These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal building blocks for complex molecular architectures.[3][4]
The rise of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), has further cemented the importance of this functional group, dispelling earlier concerns about potential toxicity and sparking immense interest in their broader therapeutic applications.[5][6][7] Beyond being pharmacophores themselves, substituted arylboronic acids are invaluable as synthetic intermediates, allowing medicinal chemists to systematically modify scaffolds to optimize potency, selectivity, and pharmacokinetic profiles.[8]
This guide focuses on a specific, highly functionalized reagent: This compound . While not a household name in itself, this molecule represents a class of precisely engineered building blocks designed to introduce specific electronic and steric properties into a target molecule. We will explore its physicochemical nature, its central role in synthetic chemistry, and its potential applications in constructing novel therapeutic agents, grounded in the principles of modern drug design and synthesis.
Physicochemical and Structural Profile
The utility of this compound in a synthetic context is dictated by the unique interplay of its substituents. A thorough understanding of its structure is paramount to predicting its reactivity and the properties it will confer upon a final drug molecule.
The methoxy group (-OCH₃) is a prevalent feature in many approved drugs, often used to improve metabolic stability, modulate physicochemical properties, or form key hydrogen bond interactions with a biological target.[9] The two chlorine atoms act as strong electron-withdrawing groups and bioisosteres for other functionalities, influencing the molecule's electronic character and providing potential halogen bonding interactions.
| Property | Value |
| CAS Number | 944128-90-9 |
| Molecular Formula | C₇H₇BCl₂O₃ |
| Molecular Weight | 220.85 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Substituents | 2,4-Dichloro, 3-Methoxy |
The Causality of Substitution: A Chemist's Rationale
The selection of this specific substitution pattern is a deliberate choice driven by medicinal chemistry principles:
-
Electronic Modulation : The two electron-withdrawing chlorine atoms decrease the electron density of the phenyl ring, which can affect its reactivity in cross-coupling reactions and its pKa. The electron-donating methoxy group partially counteracts this, creating a unique electronic environment.
-
Steric Hindrance : The presence of substituents at positions 2, 3, and 4 creates significant steric bulk around the boronic acid moiety. This can influence the efficiency and regioselectivity of coupling reactions, sometimes requiring more robust catalytic systems.
-
Metabolic Blocking : The chlorine atoms, particularly the one at C4, can serve as "metabolic blockers," preventing enzymatic oxidation at that position and thereby increasing the half-life of the final drug molecule.
-
Target Interaction : In the final active pharmaceutical ingredient (API), the methoxy group can act as a hydrogen bond acceptor, while the chloro groups can engage in halogen bonding or occupy hydrophobic pockets within a protein's active site.
The Core Application: A Reagent for Suzuki-Miyaura Cross-Coupling
The primary and most significant role of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C-C bond between an organoboron species (the boronic acid) and an organohalide (or triflate), catalyzed by a palladium(0) complex.[2]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[1]
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Field-Proven Protocol: A General Methodology
While optimal conditions vary based on the specific substrates, the following protocol provides a robust, self-validating starting point for a Suzuki-Miyaura coupling reaction using this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Flask Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/Water 4:1). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Component | Example | Rationale / Expert Insight |
| Aryl Halide | Aryl Bromide or Iodide | Bromides and iodides are more reactive than chlorides. For less reactive aryl chlorides, more active catalysts (e.g., using Buchwald ligands like SPhos) may be required.[10] |
| Boronic Acid | This compound | An excess (1.2-1.5 equiv) is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions. |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is an air-stable precatalyst that is robust and effective for a wide range of substrates.[11] Pd(PPh₃)₄ is a classic choice but can be sensitive to air.[12] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The base is crucial for activating the boronic acid to form the boronate 'ate' complex, which facilitates transmetalation.[1] K₃PO₄ is a stronger base often used for more challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A biphasic solvent system helps dissolve both the organic substrates and the inorganic base.[10] Degassing the solvent (by sparging with N₂/Ar or freeze-pump-thaw cycles) is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst. |
Application in Drug Discovery: An Illustrative Case Study
Disclaimer: While this compound is commercially available as a synthetic building block[13], specific, published examples of its direct use in medicinal chemistry are limited. The following case study involves the closely related 2,6-dichloro-3,5-dimethoxyphenyl moiety to illustrate the strategic role such a building block plays in the synthesis of potent, targeted therapies.
Case Study: Synthesis of Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant signaling from Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers, making them an attractive target for therapeutic intervention. A study by Wang et al. detailed the design and synthesis of a series of 1H-indazole derivatives as potent FGFR inhibitors.[14] The key step in their synthesis was a Suzuki-Miyaura coupling to install a highly substituted phenyl ring, which was critical for achieving high potency.
The synthesis utilized the pinacol boronate ester of 2,6-dichloro-3,5-dimethoxy-phenylboronic acid, a common and more stable surrogate for the boronic acid itself. This reagent was coupled with a protected 6-bromo-1H-indazole-4-carboxylate intermediate to form the core biphenyl-like scaffold of the final inhibitors.
The 2,6-dichloro-3,5-dimethoxyphenyl group was strategically chosen because it fits perfectly into a specific hydrophobic pocket of the FGFR kinase domain, with the two methoxy groups forming key interactions. The ortho-dichloro substitution pattern helps to lock the phenyl ring in a favorable conformation for binding. This exemplifies how a boronic acid building block is not just a synthetic handle, but an integral part of the final pharmacophore.
| Compound | Target | IC₅₀ (nM)[14] |
| 10a | FGFR1 | 98.4 |
| 13a | FGFR1 | 30.2 |
The data clearly shows that modifications built upon the core scaffold, made possible by the initial Suzuki coupling, led to a significant improvement in potency, with compound 13a emerging as a highly potent FGFR1 inhibitor.[14]
Synthesis and Handling
For a technical guide to be complete, the accessibility of the core reagent must be addressed. Arylboronic acids are typically synthesized via the lithiation of an aryl halide followed by quenching with a trialkyl borate.
A Validated Synthetic Route
A plausible and validated route to this compound starts from 1,3-dichloro-2-methoxybenzene. Directed ortho-metalation is unlikely due to the substitution pattern, so a halogen-metal exchange at the more reactive bromine position of a precursor like 1-bromo-2,4-dichloro-3-methoxybenzene would be the standard approach. Alternatively, lithiation of 1,3-dichloro-2-methoxybenzene with a strong base like n-BuLi at low temperature, followed by reaction with triisopropyl borate and an acidic workup, can yield the desired product.[15][16]
Protocol: Laboratory-Scale Synthesis
-
Setup : Dissolve the starting aryl halide (e.g., 1-bromo-2,4-dichloro-3-methoxybenzene) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.[15]
-
Boronation : Slowly add triisopropyl borate to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming & Quench : After stirring for another 1-2 hours at low temperature, allow the reaction to slowly warm to room temperature.
-
Workup : Quench the reaction by adding 1 M HCl. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate. The crude boronic acid can often be purified by recrystallization or by forming the pinacol ester for easier handling and purification by chromatography.
Stability and Storage
Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this is often a reversible process, it can complicate stoichiometry. For long-term storage, it is recommended to keep the solid reagent in a cool, dry place, preferably in a desiccator. For critical applications, using the more stable pinacol boronate ester derivative is a common and effective strategy.
Conclusion and Future Outlook
This compound stands as a prime example of a highly specialized building block in the medicinal chemist's toolkit. Its value is not as a standalone therapeutic but as a strategic component for constructing complex molecules with tailored properties. Its densely packed substituents provide a unique combination of steric and electronic features that can be exploited to achieve high-affinity binding to biological targets and to enhance the metabolic stability of drug candidates.
The core utility of this reagent lies in its application in the Suzuki-Miyaura cross-coupling reaction, a testament to the power of palladium catalysis in modern drug discovery. As researchers continue to tackle increasingly challenging biological targets, the demand for novel, precisely functionalized chemical building blocks will only grow. Reagents like this compound, and others like it, will be instrumental in building the next generation of targeted therapies, enabling the synthesis of molecular architectures that were previously inaccessible.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Barreiro, E. J., & Fraga, C. A. M. (2020).
- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- Camacho-Hernandez, G. A., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- Jiangsu Kuaida Agrochemical Co Ltd. (2018). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
- Clitch, S. J., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Pippione, A. C., et al. (2018). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 9(2), 235-258. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 337. [Link]
- ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- PubMed. (2020).
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Dow AgroSciences LLC. (2010). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Leucadia Pharmaceuticals. (1998). Boronic ester and acid compounds.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [Link]
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- MDPI. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI. [Link]
- Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(9), 1148. [Link]
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 271-278. [Link]
- Cadila Healthcare Limited. (2016). Process for preparation of substituted 3'-hydroazino-diphenyl-3-carboxylic acid compounds.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. escholarship.org [escholarship.org]
- 12. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 16. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
A Guide to the Application of Substituted Phenylboronic Acids in Modern Organic Synthesis
Abstract: Phenylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility.[1][2][3] This guide provides an in-depth technical exploration of the core applications of substituted phenylboronic acids, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations essential for researchers, chemists, and drug development professionals. We will dissect the nuances of the Suzuki-Miyaura and Chan-Lam couplings, explore their role as reversible covalent protecting groups, and detail their application in chemosensor technology, offering field-proven insights into experimental design and execution.
Chapter 1: The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide, is arguably the most prominent application of phenylboronic acids.[4][5][6] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[6]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is generally accepted to involve three key stages: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with a Pd(0) catalyst, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[7][8] The choice of ligand is critical here; electron-rich ligands enhance the electron density at the palladium center, facilitating this step, especially for less reactive electrophiles like aryl chlorides.[6][7]
-
Transmetalation: This is the crucial step where the organic moiety from the phenylboronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[6][9] This boronate then displaces the halide on the Pd(II) complex. The exact mechanism of this transfer is still a subject of investigation but is the rate-limiting step in many cases.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8] Bulky ligands on the palladium catalyst often promote this final step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Substituents: Modulating Reactivity
The electronic nature of substituents on the phenylboronic acid significantly influences the reaction outcome.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CF₃, -CN) generally exhibit enhanced reactivity. The increased Lewis acidity of the boron atom facilitates the formation of the boronate complex with the base, thereby accelerating the transmetalation step.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) can slow down the rate of transmetalation. The increased electron density on the aryl ring makes the boron center less electrophilic.
-
Steric Effects: Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium complex, potentially reducing reaction rates and yields.[10][11] However, this effect can sometimes be exploited for regioselective couplings.[10][11]
Practical Guide: Ligand and Base Selection
The success of a Suzuki coupling is highly dependent on the careful selection of the catalyst, ligand, and base.[4]
| Component | Common Choices | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[8] Pd(PPh₃)₄ is a pre-formed active Pd(0) catalyst. |
| Ligands | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | PPh₃ is a traditional, cost-effective choice. Buchwald ligands and NHCs are more electron-rich and bulky, enabling the coupling of challenging substrates like aryl chlorides and sterically hindered partners.[4][6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃, Et₃N | The base activates the boronic acid.[6] K₃PO₄ is a moderately strong, non-nucleophilic base often used for sensitive substrates. Cs₂CO₃ is highly effective but more expensive. Carbonates are common for general-purpose couplings. |
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4 hours, monitoring completion by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.
Chapter 2: C-X Bond Formation via Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N, C-O, and C-S.[12][13][14] It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, with the distinct advantage of often being run at room temperature and open to the air.[12][14]
Mechanism and Scope
The mechanism is complex and not as definitively established as the Suzuki coupling.[12] However, a plausible catalytic cycle involves a Cu(II) catalyst. The reaction is believed to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the final product and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen from the air.[12][13][14]
Caption: A plausible catalytic cycle for the Chan-Lam C-X coupling reaction.
The electronic properties of the substituted phenylboronic acid also play a key role. Electron-donating groups on the aromatic ring typically lead to higher reaction yields, likely by facilitating the transmetalation step with the copper catalyst. Conversely, electron-deficient arylboronic acids can result in poorer performance.
Experimental Protocol: Synthesis of N-Phenylaniline
This protocol outlines the N-arylation of aniline with phenylboronic acid.[15][16]
-
Reagent Setup: In a vial, combine aniline (1.0 mmol), phenylboronic acid (1.5 mmol), and copper(II) acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%).
-
Solvent and Base: Add methanol (2 mL) and pyridine (2.0 mmol) as a base and ligand.
-
Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-48 hours. The progress can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst, washing with methanol.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-phenylaniline.
Chapter 3: Orthogonal Applications in Synthesis
Beyond cross-coupling, the unique chemistry of the boronic acid moiety enables its use in other critical synthetic applications.
As Reversible Covalent Protecting Groups for Diols
Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters.[17][18] This transformation is an effective method for protecting diol functionalities, particularly in carbohydrate chemistry.[17][18][19] The choice of substituent on the phenyl ring can tune the stability of the resulting ester. For instance, 2,6-bis(trifluoromethyl)phenylboronic acid forms particularly stable cyclic boronic esters that are tolerant to various organic transformations.[20]
The key advantage is the mild conditions required for both protection and deprotection, which often involve simple changes in pH or exposure to aqueous conditions, preserving other sensitive functional groups.[17][18]
Caption: General workflow for the use of phenylboronic acids as diol protecting groups.
Deprotection Protocol: Deprotection of boronate esters can often be achieved under mild conditions.[18] A common method is biphasic hydrolysis. For example, stirring the boronate ester in a mixture of an organic solvent (like ether) and a dilute aqueous acid (e.g., 0.1M HCl) for a short period is often sufficient to cleave the ester.[2][21] The liberated boronic acid can then be separated during the aqueous workup.
As Chemosensors for Saccharides
The reversible covalent interaction between phenylboronic acids and diols forms the basis for sophisticated chemosensors, particularly for detecting saccharides like glucose.[22][23][24] In a typical design, a phenylboronic acid recognition site is linked to a fluorophore (e.g., anthracene).[22][24]
The sensing mechanism often relies on photoinduced electron transfer (PET).[22] In the unbound state, lone pair electrons from a nearby atom (often a tertiary amine placed ortho to the boronic acid) can quench the fluorescence of the fluorophore.[23] Upon binding a saccharide, the Lewis acidity of the boron atom increases, leading to the formation of a cyclic boronate ester.[22] This binding event alters the electronic structure, often forming an intramolecular B-N dative bond, which inhibits the PET process and "turns on" the fluorescence.[22][23] The change in fluorescence intensity is directly proportional to the concentration of the saccharide.[24]
Conclusion
Substituted phenylboronic acids are far more than simple reagents for Suzuki-Miyaura coupling. Their unique ability to engage in copper-catalyzed C-X bond formation, act as versatile and mildly-removed protecting groups for diols, and serve as the recognition element in fluorescent chemosensors underscores their profound impact on organic synthesis, materials science, and medicinal chemistry.[1][25][26] A deep understanding of the mechanistic principles governing their reactivity allows the modern scientist to harness their full potential, enabling the efficient and elegant construction of complex molecular architectures.
References
- Protecting Groups for Boronic Acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions | Organic Letters.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - NIH.
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism | ACS Catalysis.
- Chan–Lam coupling - Wikipedia. Wikipedia. [Link]
- Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... - ResearchGate.
- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. Royal Society of Chemistry. [Link]
- Design and discovery of boronic acid drugs | Request PDF.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. chemrxiv.org. [Link]
- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boron
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. PubMed Central. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid | Semantic Scholar. Semantic Scholar. [Link]
- Chan-Lam Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | ACS Omega.
- (a) The fluorescence sensing mechanism for saccharides based on an... - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - NIH.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. thieme-connect.de. [Link]
- New applications of the interaction between diols and boronic acids. Research@WUR. [Link]
- Protecting Groups. chem.ucla.edu. [Link]
- ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.deepdyve.com. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [ouci.dntb.gov.ua]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxyphenylboronic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,4-Dichloro-3-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura coupling reactions. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide a robust troubleshooting guide to address common challenges. The protocol is designed to be a self-validating system, emphasizing the rationale behind procedural choices to ensure reproducibility and success in synthesizing complex biaryl structures, which are prevalent in pharmaceuticals and fine chemicals.[1][3]
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) species. The reactivity of the organohalide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6] Couplings involving aryl chlorides are often the most challenging and typically require specialized, highly active catalyst systems.[6]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] The choice of base is crucial as it not only facilitates transmetalation but can also influence side reactions.[8]
-
Reductive Elimination: In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5] This step typically requires the organic groups to be in a cis orientation on the palladium center.[9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Reagent Profile: this compound
The specific properties of the boronic acid reagent are paramount in designing a successful coupling protocol.
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which decreases the electron density of the aromatic ring. This can make the boronic acid more susceptible to a common side reaction known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) before transmetalation can occur.[6][10]
-
Steric Hindrance: The presence of substituents at both the 2- and 3-positions (ortho to the boronic acid) introduces significant steric bulk. This hindrance can slow down the transmetalation step, potentially requiring more forcing conditions (higher temperature) or a more active catalyst system with bulky ligands to facilitate the reaction.
-
Stability: While generally stable, boronic acids can degrade over time.[6] For challenging substrates like this, using a freshly opened or purified reagent is recommended. Alternatively, conversion to a more stable boronate ester (e.g., a pinacol or MIDA ester) can mitigate stability issues and reduce protodeboronation.[9][11]
Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a detailed protocol for the coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Schlenk flask or oven-dried round-bottom flask |
| 4-Bromoanisole | Magnetic stir plate with heating |
| Palladium(II) Acetate (Pd(OAc)₂) | Condenser |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Inert gas line (Nitrogen or Argon) with manifold |
| Potassium Phosphate, tribasic (K₃PO₄) | Syringes and needles |
| Anhydrous, degassed 1,4-Dioxane | Septa |
| Degassed deionized water | Standard glassware for work-up and purification |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Brine (saturated NaCl solution) | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Thin-Layer Chromatography (TLC) plates and chamber |
Reaction Parameters
The following table summarizes the stoichiometry and key parameters for a typical small-scale reaction.
| Component | M.W. | Equivalents | Amount (mmol) | Mass/Volume |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg |
| This compound | 234.89 | 1.2 | 1.2 | 282 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.51 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | - | 8.0 mL |
| Water | - | - | - | 2.0 mL |
Step-by-Step Methodology
Figure 2: General experimental workflow for the Suzuki coupling protocol.
-
Vessel Preparation: Place 4-bromoanisole (187 mg, 1.0 mmol), this compound (282 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6] Oxygen can deactivate the Pd(0) catalyst.[11]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) via syringe.
-
Final Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. Vigorous stirring is crucial, especially for biphasic mixtures, to ensure proper mixing and maximize reaction rates.[12]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) or phosphine ligand oxidized.[6] 2. Insufficiently Degassed: Oxygen has deactivated the catalyst. 3. Poor Reagent Solubility: Reagents not fully dissolved at reaction temperature.[11][13] 4. Insufficient Temperature: Reaction is too slow at the set temperature. | 1. Use fresh catalyst/ligand. Ensure proper storage under inert atmosphere. 2. Ensure all solvents are thoroughly degassed and the reaction is run under a positive pressure of inert gas. 3. Screen alternative solvents (e.g., Toluene, DMF, CPME) to improve solubility.[13] 4. Gradually increase the temperature, but be mindful of potential reagent/product degradation. |
| Protodeboronation | 1. Excess Water/Proton Source: The boronic acid is hydrolyzed before it can couple.[12] 2. Harsh Basic Conditions: Strong bases can accelerate this side reaction.[11] | 1. Use anhydrous conditions if possible. If water is required, use the minimum amount necessary. Consider using a more stable boronate ester (BPin, MIDA).[11] 2. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF.[13] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12] 2. Catalyst System: Some catalyst/ligand combinations are more prone to this side reaction. | 1. Rigorously exclude oxygen through proper degassing and inert atmosphere techniques. 2. Increase the ligand-to-palladium ratio or switch to a bulkier ligand which can disfavor this pathway. |
| Formation of "Pd Black" | 1. Catalyst Decomposition: The active catalyst has aggregated into inactive palladium black. | 1. This can indicate the reaction is complete or the catalyst has died. If conversion is low, consider a more robust ligand that stabilizes the Pd(0) species or lower the reaction temperature. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (nitrile gloves are generally recommended).[14][15]
-
Handling Reagents:
-
Palladium Catalysts: Palladium compounds may cause skin irritation or allergic reactions.[15] Avoid inhalation of dust. Handle in a well-ventilated area or fume hood.
-
Boronic Acids: May cause skin, eye, and respiratory irritation.[16] Avoid creating dust.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.
-
Bases: K₃PO₄ is corrosive. Avoid contact with skin and eyes.
-
-
Inert Atmosphere: Work with a properly set up and maintained inert gas line. Be aware of the risks associated with pressurized gas cylinders.
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with institutional and local regulations. Do not mix incompatible waste streams.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Singh, T., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Ndukwe, I. E., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- UCLA EH&S. (2017, May 25).
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
- Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki?[Link]
- Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Royal Society of Chemistry. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
- Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. westliberty.edu [westliberty.edu]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling with 2,4-Dichloro-3-methoxyphenylboronic Acid
Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7][8][9] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][10][11]
Despite its broad utility, the Suzuki-Miyaura coupling can be challenging when employing sterically hindered or electron-deficient substrates. 2,4-Dichloro-3-methoxyphenylboronic acid presents a classic example of such a demanding substrate. The presence of two chlorine atoms renders the boronic acid electron-deficient, which can slow down the crucial transmetalation step. Furthermore, the ortho-chloro and -methoxy substituents introduce significant steric hindrance around the boron center, impeding its approach to the palladium complex.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind catalyst and ligand selection, provide a detailed experimental protocol, and offer troubleshooting strategies for this challenging transformation.
The Critical Role of the Catalyst System: A Rationale for Selection
The success of a challenging Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst and, most importantly, the supporting ligand. For substrates like this compound, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[12] The key is to employ a catalyst system that can overcome the high activation barriers associated with oxidative addition and reductive elimination for hindered substrates, and facilitate the sluggish transmetalation of an electron-deficient boronic acid.
Ligand Selection: The Power of Bulky, Electron-Rich Phosphines
Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are paramount for these challenging couplings.[4][12][13] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step with the aryl halide.[4][12][13] Furthermore, their steric bulk facilitates the final reductive elimination step to release the biaryl product.[14]
For the coupling of this compound, ligands such as SPhos , RuPhos , and XPhos are excellent choices.[12] These ligands possess the ideal combination of steric bulk and electron-donating properties to accelerate the key steps of the catalytic cycle.
Palladium Precatalyst: Ensuring Efficient Generation of the Active Catalyst
The choice of the palladium precatalyst is also important for ensuring the efficient generation of the active Pd(0) species. While Pd₂(dba)₃ or Pd(OAc)₂ can be used in combination with the chosen ligand, modern precatalysts that incorporate the ligand are often more efficient and air-stable. Precatalysts like XPhos Pd G3 or SPhos Pd G3 are designed to readily generate the active monoligated Pd(0) species under the reaction conditions, leading to more reproducible results.[15]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][10][11]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. organicreactions.org [organicreactions.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids | MDPI [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: The Strategic Use of 2,4-Dichloro-3-methoxyphenylboronic Acid in Pharmaceutical Synthesis
Abstract
In the landscape of modern medicinal chemistry, the quest for molecular complexity and diversity is paramount in the design of novel therapeutic agents. Arylboronic acids are indispensable reagents, serving as key building blocks in the construction of intricate molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide focuses on a particularly valuable, albeit sterically hindered, reagent: 2,4-dichloro-3-methoxyphenylboronic acid . Its unique substitution pattern—featuring two chlorine atoms and a methoxy group ortho and meta to the boronic acid moiety—presents both challenges and opportunities in the synthesis of high-value pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the causality behind experimental choices, provide validated protocols, and offer insights into its application, particularly in the synthesis of biaryl cores prevalent in targeted therapies.
Introduction: The Significance of Substituted Biaryl Moieties
Biaryl structures are a cornerstone of many FDA-approved drugs and clinical candidates. This structural motif is favored for its ability to orient functional groups in three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. The specific substitution on each aryl ring is critical for modulating pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This compound provides a synthetically versatile scaffold. The chlorine atoms can serve as handles for further functionalization or can be retained to influence the electronic properties and metabolic stability of the final compound. The methoxy group, a common feature in drug molecules, can act as a hydrogen bond acceptor and influence conformation. The challenge, however, lies in the steric hindrance posed by the ortho-substituents, which can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] Overcoming this hurdle is key to unlocking the synthetic potential of this reagent.
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is the foundation of any successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 944128-90-9 | [5] |
| Molecular Formula | C₇H₇BCl₂O₃ | [5] |
| Molecular Weight | 220.85 g/mol | [5] |
| Appearance | Typically an off-white to white solid powder | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C to prevent degradation.[6] |
Handling Considerations:
-
Hygroscopicity: Like many boronic acids, this reagent can be sensitive to moisture, which can lead to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[7] Always handle in a dry environment (e.g., under an inert atmosphere of nitrogen or argon) and use anhydrous solvents.
-
Safety: Causes serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this compound.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.
Mechanistic Overview & Rationale
The catalytic cycle provides the "why" behind our choice of reagents and conditions. Understanding this allows for logical troubleshooting and optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Steps & Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. The reactivity order is generally I > Br > OTf >> Cl. For less reactive aryl chlorides, specialized, electron-rich, and bulky phosphine ligands are crucial to facilitate this rate-limiting step.
-
Activation of Boronic Acid: A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic borate species ([Ar'B(OH)₃]⁻).[11] This activation is essential for the subsequent step.
-
Transmetalation: The organic group (Ar') from the activated borate is transferred to the palladium center, displacing the halide (X). This is often the most challenging step with sterically hindered reagents like this compound. The choice of ligand, base, and solvent is critical to promote this transfer.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Application in the Synthesis of Sonidegib Intermediate
Sonidegib (Odomzo®) is a Hedgehog signaling pathway inhibitor used to treat basal cell carcinoma. A key step in its synthesis involves a Suzuki-Miyaura coupling to form a substituted biphenyl core. While published routes may vary, a hypothetical coupling relevant to its structure can be illustrated using this compound. A reported environmentally friendly synthesis of Sonidegib highlights the importance of efficient coupling methods.[12][13]
Hypothetical Coupling Reaction:
-
Aryl Halide: 2-bromo-5-(trifluoromethyl)pyridine
-
Boronic Acid: this compound
-
Product: 2-(2,4-dichloro-3-methoxyphenyl)-5-(trifluoromethyl)pyridine
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a representative aryl bromide.
Reagents and Equipment
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent. Add this pre-catalyst mixture to the main reaction flask.
-
Solvent Addition & Degassing: Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the aryl halide). Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Rationale: A mixture of an organic solvent and water often enhances the solubility of both the organic reagents and the inorganic base, accelerating the reaction. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Optimization Workflow
Fine-tuning the reaction conditions is often necessary to maximize yield and minimize impurities, especially with challenging substrates.
Caption: Logical workflow for Suzuki-Miyaura reaction optimization.
Troubleshooting Insights:
-
Protodeboronation: If significant amounts of 2,4-dichloro-3-methoxybenzene are observed, the boronic acid is degrading. Consider using a milder base (e.g., K₃PO₄) or a less aqueous solvent system.
-
No Reaction: This may indicate a failure in the oxidative addition step. Ensure the catalyst and ligand are of good quality and the system is rigorously deoxygenated. For aryl chlorides, a more potent catalyst system like a palladacycle may be required.[9]
-
Homocoupling: Formation of boronic acid homocoupling products (dimers) can occur. This is often minimized by ensuring efficient transfer to the palladium center, which is influenced by the choice of ligand and base.
Conclusion
This compound is a powerful reagent for accessing sterically congested and electronically tuned biaryl structures essential for modern drug discovery. While its hindered nature requires careful consideration of reaction conditions, the application of robust catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables its effective use in Suzuki-Miyaura cross-coupling reactions. The protocols and optimization strategies outlined in this guide provide a validated framework for researchers to confidently incorporate this valuable building block into their synthetic campaigns, paving the way for the development of next-generation pharmaceutical ingredients.
References
- Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Tang, W., & Senanayake, C. H. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- V, S., & Mulakayala, N. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
- Song, L., et al. (2018). Preparation method of tofacitinib. SciSpace.
- Ferreira, R., & da Silva, F. C. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (n.d.). Supplementary Information An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Leve.
- Ohe, T., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics.
- Gallou, F., & Lipshutz, B. H. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. Green Chemistry.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals.
- National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Gallou, F., & Lipshutz, B. H. (2019). An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid.
- National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The uses of 4-Methoxyphenylboronic acid_Chemicalbook [chemicalbook.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 944128-90-9 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dichloro-3-methoxyphenylboronic Acid in Agrochemical Research: A Technical Guide
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles, the strategic incorporation of unique chemical moieties is paramount. Substituted phenylboronic acids have emerged as indispensable building blocks in the synthesis of complex agrochemical molecules. Their utility is primarily centered on their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between different molecular fragments. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of intricate molecular architectures that are often the basis for new active ingredients in herbicides, fungicides, and insecticides.
Among this versatile class of reagents, 2,4-Dichloro-3-methoxyphenylboronic acid stands out as a key intermediate in the development of next-generation herbicides. Its specific substitution pattern—two chlorine atoms and a methoxy group—imparts distinct electronic and steric properties to the resulting agrochemical, influencing its mode of action, target specificity, and metabolic stability. This guide provides an in-depth exploration of the application of this compound in agrochemical research, complete with detailed protocols and an analysis of the structure-activity relationships it enables.
Core Application: Synthesis of Advanced Pyridine-Based Herbicides
The primary application of this compound in agrochemical research is in the synthesis of pyridine-based herbicides. These herbicides are a critical class of crop protection agents that often target essential enzymes in weeds, leading to their demise. The 2,4-dichloro-3-methoxyphenyl moiety, when incorporated into a pyridine scaffold, has been shown to be a key component of potent herbicidal compounds.
A prime example of a structurally related herbicide is benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate.[1] This compound, with a closely related substituted phenyl group, highlights the importance of this chemical scaffold in creating effective herbicides. The synthesis of such molecules relies on the Suzuki-Miyaura coupling reaction, where the this compound is coupled with a functionalized pyridine halide.
The general workflow for this synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis of pyridine-based herbicides.
Experimental Protocols: Suzuki-Miyaura Coupling
The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction involving this compound and a heterocyclic halide. This protocol is a foundational template and may require optimization based on the specific substrates and desired scale.
Materials and Reagents
| Reagent | CAS Number | Supplier (Example) | Purity |
| This compound | 944128-90-9 | Commercially available | >95% |
| Substituted Pyridine Halide (e.g., 2-bromo-4-aminopyridine) | Varies | Commercially available | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Acros Organics | 99.8% |
| Deionized Water (degassed) | N/A | In-house | N/A |
Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the substituted pyridine halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add the anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) via syringe. The final concentration of the limiting reactant should be approximately 0.1 M.
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyridine-based herbicide.
-
The causality behind these experimental choices is crucial for success. The inert atmosphere prevents the degradation of the palladium catalyst. The base is essential for the activation of the boronic acid in the catalytic cycle. The biphasic solvent system of dioxane and water is often effective for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.
Structure-Activity Relationship Insights
The 2,4-dichloro-3-methoxyphenyl moiety imparts several key features that contribute to the herbicidal activity of the final product:
-
Steric Hindrance: The ortho- and meta-chlorine atoms provide steric bulk, which can influence the binding of the herbicide to its target enzyme. This steric hindrance can enhance selectivity between the target weed enzyme and the corresponding enzyme in the crop, leading to a wider margin of crop safety.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group create a specific electronic profile on the phenyl ring. This influences the overall polarity and lipophilicity of the molecule, which are critical for its uptake, translocation, and interaction with the target site within the plant.
-
Metabolic Stability: The chlorine atoms can block sites of potential metabolic degradation by plant enzymes, thereby increasing the half-life of the herbicide within the weed and prolonging its herbicidal effect.
Caption: Key contributions of the 2,4-dichloro-3-methoxyphenyl moiety.
Conclusion and Future Outlook
This compound is a valuable and strategic building block in the design and synthesis of novel herbicides. Its application through the Suzuki-Miyaura coupling reaction allows for the efficient creation of complex pyridine-based agrochemicals with desirable herbicidal properties. The unique substitution pattern of this boronic acid provides a powerful tool for medicinal chemists to fine-tune the steric, electronic, and metabolic properties of new active ingredients. As the need for more effective and sustainable crop protection solutions continues to grow, the importance of such specialized chemical intermediates in agrochemical research is set to increase. Further exploration of this and related substituted phenylboronic acids will undoubtedly lead to the discovery of the next generation of innovative agrochemicals.
References
- Google Patents. (n.d.). US10980232B2 - Herbicidal composition comprising cinmethylin and pyroxasulfone.
Sources
Application Notes & Protocols: Leveraging 2,4-Dichloro-3-methoxyphenylboronic Acid for Advanced Functional Material Development
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids in Materials Science
In the quest for novel functional materials with tailored optoelectronic properties, the strategic selection of molecular building blocks is paramount. Arylboronic acids are a cornerstone of modern organic synthesis, primarily through their versatile role in palladium-catalyzed cross-coupling reactions.[1] Among these, 2,4-Dichloro-3-methoxyphenylboronic acid emerges as a particularly compelling synthon for researchers in materials science and drug development. Its unique substitution pattern—two electron-withdrawing chlorine atoms and one electron-donating methoxy group—offers a powerful tool for tuning the electronic and steric properties of target molecules.
The chlorine substituents can enhance the thermal and electrochemical stability of the resulting materials and can also influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2] The methoxy group, a well-known auxochrome, can impact the photophysical properties, such as fluorescence quantum yield and emission wavelength.[3] This intricate balance of electronic effects makes this compound a high-value precursor for a range of functional materials, including but not limited to:
-
Organic Light-Emitting Diode (OLED) Materials: As emitters or host materials, particularly for achieving deep blue emission.[4][5]
-
Organic Semiconductors: For applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6]
-
Fluorescent Probes and Sensors: Where the substituted biphenyl core can be designed to interact with specific analytes.[7]
This application note provides a comprehensive guide to utilizing this compound in the development of functional materials, with a focus on the synthesis of a novel blue-fluorescent scaffold via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the protocol and discuss the anticipated properties of the resulting material.
Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like our subject boronic acid) and an organohalide.[8][9] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[9]
The general catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) species.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially when dealing with sterically hindered or electronically challenging substrates like this compound.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Blue-Emitting OLED Precursor
This protocol details the synthesis of 9-(4-(2,4-dichloro-3-methoxyphenyl)phenyl)-9H-carbazole , a novel biphenyl-carbazole derivative with potential as a blue-emitting material for OLEDs. The carbazole moiety is a well-established building block for hole-transporting and emissive materials.[10]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 958535-34-7 | 220.86 | Commercial Source |
| 9-(4-bromophenyl)-9H-carbazole | 187086-33-7 | 324.21 | Commercial Source |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Commercial Source |
| Sphos | 657408-07-6 | 410.51 | Commercial Source |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercial Source |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercial Source |
| Deionized water | 7732-18-5 | 18.02 | In-house |
| Diethyl ether | 60-29-7 | 74.12 | Commercial Source |
| n-Hexane | 110-54-3 | 86.18 | Commercial Source |
| Ethyl acetate | 141-78-6 | 88.11 | Commercial Source |
| Magnesium sulfate (anhydrous) | 7487-88-9 | 120.37 | Commercial Source |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target biphenyl-carbazole derivative.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 265 mg), 9-(4-bromophenyl)-9H-carbazole (1.0 mmol, 324 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and Sphos (0.04 mmol, 16.4 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
-
Reaction:
-
Through the septum, add 16 mL of anhydrous 1,4-dioxane and 4 mL of deionized water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 9-(4-(2,4-dichloro-3-methoxyphenyl)phenyl)-9H-carbazole.
-
Discussion: Predicted Properties and Rationale
The synthesized molecule, 9-(4-(2,4-dichloro-3-methoxyphenyl)phenyl)-9H-carbazole, is expected to exhibit properties that make it a strong candidate for a blue-emitting OLED material.
-
Emission Color: The extended π-conjugation across the biphenyl-carbazole core is expected to result in blue fluorescence.[11] The specific emission wavelength will be influenced by the substitution pattern. The electron-withdrawing chloro groups and the electron-donating methoxy group can create a "push-pull" effect, which can sometimes lead to a red-shift in emission.[11] However, the steric hindrance caused by the ortho-chloro and methoxy groups may induce a twist in the biphenyl linkage, potentially disrupting full conjugation and leading to a blue-shifted emission, which is desirable for deep blue OLEDs.
-
Quantum Yield: The rigidity of the carbazole unit is beneficial for high fluorescence quantum yields. The dichloro-substitution can increase the stability of the molecule and potentially reduce non-radiative decay pathways, further enhancing the quantum yield.
-
Thermal and Electrochemical Stability: The presence of the chlorine atoms is anticipated to increase the thermal stability of the compound, a crucial parameter for the longevity of OLED devices.[6] Furthermore, the electron-withdrawing nature of the chlorine atoms is expected to lower the HOMO energy level, which can improve the material's stability against oxidation and facilitate hole injection from adjacent layers in an OLED device.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of advanced functional materials. The protocol detailed herein for a Suzuki-Miyaura cross-coupling reaction provides a reliable pathway to novel biphenyl-carbazole derivatives with promising photophysical properties for applications in blue OLEDs. The unique substitution pattern of this boronic acid offers researchers a powerful lever to fine-tune the electronic and steric characteristics of their target materials, paving the way for the next generation of organic electronics.
References
- Takagi, K., Ito, Y., Kusafuka, K., & Sakaida, M. (2013). Synthesis of green and blue fluorescent ladder-type conjugated imidazolium compounds. RSC Advances, 3(12), 3895-3898. [Link]
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(34), 11393-11399. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(54), 43235-43238. [Link]
- Wang, L., et al. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 43(32). [Link]
- Mondal, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3373-3382. [Link]
- Kubas, A., et al. (2016). Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP). Physical Chemistry Chemical Physics, 18(23), 15751-15758. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4945-4948. [Link]
- Gusak, K. N., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(3), 993. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (n.d.). Photophysical parameters for studied substituted biphenyls. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Coupling Reaction: Blue-Yellow Emitting AIE Active Dyes for Organic Electronics. [Link]
- ResearchGate. (n.d.).
- Volyniuk, D., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors.
- Kim, H. J., et al. (2022). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 27(19), 6649. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Azaid, A., et al. (2022). The photophysical properties and electronic structures of ((2E, 2'E)-1, 1'-[chalcogen bis (4, 1-phenylene)] bis [3-(4-chlorophenyl) prop-2-en-1-one] derivatives as hole-transporting materials for organic light-emitting diodes (OLEDs). Quantum chemical investigations. Moroccan Journal of Chemistry, 10(4). [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wang, C., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- El-Ghanam, A. M. (2014). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Revista de Chimie, 65(1), 38-41. [Link]
- Hameed, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(16), 2959. [Link]
- Westmont College. (n.d.). ENHANCED BIPHENYL TRAP FLUORESCENCE CAUSED BY 1,6-DICHLOROHEXANE ON Al. [Link]
- Tamiaki, H., et al. (2012). Effects of substituents on synthetic analogs of chlorophylls. Part 3: The distinctive impact of auxochromes at the 7- versus 3-positions. Journal of Photochemistry and Photobiology A: Chemistry, 234, 102-111. [Link]
- de Oliveira, K. T., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2901. [Link]
- ResearchGate. (n.d.). Effects of Substituents on Synthetic Analogs of Chlorophylls. Part 2: Redox Properties, Optical Spectra and Electronic Structure. [Link]
- Sytchkova, A., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(11), 3358. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.boisestate.edu [experts.boisestate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Understanding excited state properties of host materials in OLEDs: simulation of absorption spectrum of amorphous 4,4-bis(carbazol-9-yl)-2,2-biphenyl (CBP) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxyphenylboronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Substituted Boronic Acid in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly vital in pharmaceutical and materials science for constructing complex biaryl and heteroaryl scaffolds.[3]
This document provides a detailed guide to the reaction conditions for coupling a specific, challenging substrate: 2,4-Dichloro-3-methoxyphenylboronic acid . The unique substitution pattern of this boronic acid—featuring two electron-withdrawing chlorine atoms, an electron-donating methoxy group, and significant steric hindrance around the boronic acid moiety—presents a set of challenges that necessitate careful optimization of reaction parameters. The presence of ortho-substituents can impede the crucial transmetalation step in the catalytic cycle, while the electronic nature of the substituents influences the reactivity of the boronic acid.[4]
These notes will delve into the mechanistic considerations and provide field-proven insights to guide the successful coupling of this versatile building block with a range of aryl halides.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing the coupling of this compound. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[1] For less reactive aryl chlorides, the choice of a highly active catalyst is paramount.
-
Transmetalation: This is often the rate-determining step, particularly with sterically hindered or electronically deactivated boronic acids. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst to re-enter the cycle.[2]
The selection of catalyst, ligand, base, and solvent directly influences the efficiency of each of these steps.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters for Coupling this compound
The steric hindrance and electronic properties of this compound necessitate the use of highly active catalyst systems and carefully chosen conditions to achieve good yields.
Catalyst and Ligand Selection
For challenging substrates like the one , particularly when coupling with less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may prove insufficient.[5] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition and reductive elimination steps.[4]
-
Recommended Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a first choice for sterically demanding couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand for challenging substrates.
-
Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3): These are air-stable complexes that generate the active Pd(0) species in situ, offering convenience and reproducibility.
-
Choice of Base
The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered and electron-deficient boronic acids, stronger bases are often more effective.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can enhance reaction rates.
-
Potassium Carbonate (K₂CO₃): A more common and less expensive option, often used in a biphasic solvent system.[5]
-
Solvent System
Anhydrous, polar aprotic solvents are typically used to ensure the solubility of the reagents and catalyst. The addition of a small amount of water can sometimes be beneficial, particularly when using carbonate bases.
-
Recommended Solvents:
-
1,4-Dioxane: A common solvent for Suzuki reactions, often used with a small amount of water.
-
Toluene: A non-polar option that can be effective, especially at higher temperatures.
-
Tetrahydrofuran (THF): Another widely used polar aprotic solvent.
-
All solvents should be rigorously degassed prior to use to prevent oxidation of the palladium catalyst.
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific aryl halide partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on established protocols for similar challenging couplings and should serve as a strong starting point for optimization.[6]
| Parameter | Condition for Aryl Bromides/Iodides | Condition for Aryl Chlorides | Rationale |
| Boronic Acid | 1.1 - 1.5 equivalents | 1.2 - 2.0 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Higher catalyst loading may be necessary for less reactive aryl chlorides. |
| Ligand | SPhos or XPhos (2-6 mol%) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ or Cs₂CO₃ (3-4 equivalents) | Stronger bases facilitate the transmetalation of the hindered boronic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene | 1,4-Dioxane or THF (anhydrous) | Anhydrous conditions can be beneficial for some aryl chloride couplings. |
| Temperature | 80 - 110 °C | 100 - 120 °C | Higher temperatures are often required to promote oxidative addition of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider increasing the catalyst and ligand loading, using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄), or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and properly degassed.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially at higher temperatures and with prolonged reaction times. Using a slight excess of the boronic acid and ensuring efficient coupling can minimize this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often a sign of catalyst decomposition or inefficient oxidative addition of the aryl halide. Using a more active catalyst system can mitigate this side reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a challenging yet highly valuable transformation for the synthesis of complex molecular architectures. By understanding the mechanistic nuances and carefully selecting a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand, a strong inorganic base, and an appropriate solvent system, researchers can achieve high yields of the desired biaryl products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important synthetic tool in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 122(48), 12051–12052.
- Myers, A. G. Research Group. The Suzuki Reaction.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using 2,4-Dichloro-3-methoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls and the Role of 2,4-Dichloro-3-methoxyphenylboronic acid
The biaryl motif is a fundamental structural unit in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise arrangement of substituents on the aryl rings dictates the molecule's biological activity and physical properties. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of these vital carbon-carbon bonds.[1] This reaction's success is largely due to its mild conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids.[3][4]
This guide focuses on the scale-up synthesis of biaryls utilizing a specific and highly functionalized building block: This compound . The presence of two chlorine atoms and a methoxy group on the boronic acid provides a unique handle for further chemical transformations, making it a valuable intermediate in the synthesis of complex target molecules.[5] However, the steric hindrance and electronic properties imparted by these substituents present distinct challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[6][7]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up Suzuki-Miyaura couplings with this specific boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed and validated protocols, and address critical considerations for process safety, optimization, and purification.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization during scale-up. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of aryl chlorides, such as those that would be coupled with this compound, can be a challenge, often requiring more active catalyst systems.[6]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Challenges in Scaling Up Suzuki-Miyaura Couplings
Transitioning from a laboratory-scale reaction to a larger industrial production presents a unique set of challenges.[8] These include:
-
Catalyst Selection and Loading: Identifying a robust and highly active catalyst is crucial, especially when dealing with less reactive aryl chlorides.[9][10] On a large scale, minimizing the catalyst loading is economically and environmentally important, as it reduces costs and simplifies the removal of residual palladium from the final product.[11]
-
Heat and Mass Transfer: Suzuki-Miyaura reactions are often exothermic.[12][13][14] In large reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and potentially creating safety hazards.[12] Similarly, inadequate mixing can result in localized concentration differences, affecting reaction rates and product consistency.[8]
-
Reagent Purity and Handling: The quality of starting materials, including the boronic acid, aryl halide, and solvents, is critical for reproducible results. Boronic acids can be sensitive to moisture and air, and proper storage and handling are essential.[15]
-
Workup and Purification: Isolating the desired biaryl product from the reaction mixture on a large scale requires efficient and scalable purification methods. This includes the removal of the palladium catalyst, boron-containing byproducts, and any unreacted starting materials.[16][17]
-
Process Safety: A thorough understanding of the reaction's thermal hazards is essential before scaling up.[12][13] The potential for runaway reactions must be assessed and mitigated through proper engineering controls and procedural safeguards.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust starting point for the scale-up synthesis of biaryls using this compound. It is crucial to perform initial small-scale experiments to optimize conditions for your specific aryl halide coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store in a cool, dry place.[15] |
| Aryl Halide | >98% | Commercially Available | Ensure dryness and purity. |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Catalyst Grade | Commercially Available | Select based on initial screening. |
| Ligand (e.g., SPhos, XPhos, Buchwald Ligands) | >98% | Commercially Available | Crucial for coupling with aryl chlorides.[7][9] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Commercially Available | Choice of base can significantly impact reaction rate and yield. |
| Solvent (e.g., Toluene, Dioxane, 2-MeTHF) | Anhydrous, Degassed | Commercially Available | Solvent choice affects solubility and reaction kinetics. |
| Water | Degassed, Deionized | In-house | Used in biphasic systems. |
Reaction Setup and Execution: A General Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
Application Note: 2,4-Dichloro-3-methoxyphenylboronic acid as a Strategic Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,4-dichloro-3-methoxyphenylboronic acid, a highly functionalized building block for drug discovery and development. We explore its physicochemical properties, critical handling procedures, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and troubleshooting strategies. The unique substitution pattern of this reagent offers medicinal chemists a powerful tool to construct complex molecular architectures, enabling the fine-tuning of steric and electronic properties of potential drug candidates.
Introduction: The Strategic Value of Substituted Arylboronic Acids
The incorporation of the boronic acid motif into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Initially perceived with caution, boron-containing compounds are now recognized for their stability, low toxicity, and versatile reactivity.[1][2] The approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has demystified their use and spurred immense interest in boronic acids as key pharmaceutical intermediates.[1][3]
Arylboronic acids are particularly prized as building blocks due to their central role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[4][5] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for assembling the complex biaryl structures frequently found in drug candidates.
This compound emerges as a particularly strategic reagent. Its dense functionalization provides several advantages:
-
Steric and Electronic Control: The two chlorine atoms exert significant steric and electron-withdrawing effects, which can be used to influence the conformation of the final molecule, potentially enhancing binding affinity to a biological target.
-
Modulation of Physicochemical Properties: The dichloro-substitution pattern impacts the lipophilicity and metabolic stability of the resulting compound, key parameters in drug design.
-
Synthetic Vector: The methoxy group can serve as a hydrogen bond acceptor or a site for future metabolic activity or further chemical modification.
This guide provides the foundational knowledge and practical protocols required to effectively leverage this versatile building block in drug discovery programs.
Physicochemical Properties and Critical Handling
Accurate and reproducible experimental outcomes begin with a thorough understanding of the reagent's properties and the implementation of rigorous handling and storage procedures.
| Property | Value | Reference |
| CAS Number | 944128-90-9 | [6] |
| Molecular Formula | C₇H₇BCl₂O₃ | [6] |
| Molecular Weight | 220.85 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 217 - 222 °C | [7] |
Expert Insight: Storage and Handling for Optimal Reactivity
The boronic acid functional group is susceptible to dehydration and decomposition, which can compromise its reactivity and lead to inconsistent results.
-
Dehydration and Boroxime Formation: Boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8] Boroximes are often less reactive in Suzuki-Miyaura couplings, leading to lower yields.[8] Commercially available arylboronic acids frequently contain varying amounts of the corresponding boroxime.[8]
-
Hydroscopicity and Protodeboronation: Arylboronic acids can be hygroscopic.[7] The presence of excess water, especially under non-optimal pH and temperature conditions, can lead to protodeboronation, where the C-B bond is cleaved, resulting in an undesired arene byproduct.[9][10]
Protocol for Storage and Quality Control:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) in a desiccator is recommended to minimize thermal decomposition and moisture absorption.[7][11]
-
Pre-use Preparation: For highly sensitive coupling reactions, it is best practice to either recrystallize the boronic acid from hot water or a suitable solvent system to break down any boroxime present or to dry it thoroughly under high vacuum before use.[8][12]
-
Inert Atmosphere Handling: When weighing and dispensing the reagent, work quickly and, for maximum reproducibility, use a glovebox or glove bag to minimize exposure to air and moisture.
Safety Precautions
Based on safety data for similar arylboronic acids, appropriate precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13][14]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
-
First Aid:
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this compound, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base is crucial for the transmetalation step, where it facilitates the formation of a boronate species, which then transfers its organic group to the palladium center.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of all parameters is recommended for new substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 - 0.1 equiv)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (0.1 equiv).[17]
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed aqueous base solution (e.g., 2M Na₂CO₃).[17] The mixture is typically biphasic.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[17] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired biaryl product.
Expert Rationale for Component Selection
-
Catalyst: PdCl₂(dppf) is an excellent, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting efficient oxidative addition and reductive elimination. For less reactive aryl chlorides, more active catalysts with specialized ligands (e.g., Buchwald ligands) may be required.
-
Base: An inorganic base like K₂CO₃ is commonly used.[18][19] Its role is to form the more nucleophilic boronate [ArB(OH)₃]⁻ species, which is essential for the transmetalation step. The choice of base can significantly impact reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common.[17] The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst.
Data Table: Example of Reaction Parameter Optimization
The following table illustrates a hypothetical optimization study for the coupling of 1-bromo-4-nitrobenzene with this compound.
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 65 |
| 2 | PdCl₂(dppf) (5%) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 4 | 88 |
| 3 | PdCl₂(dppf) (5%) | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 4 | 92 |
| 4 | PdCl₂(dppf) (2%) | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 6 | 91 |
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core
Many kinase inhibitors feature a biaryl core scaffold. Here, we illustrate the use of this compound to construct such a core.
Caption: Workflow for synthesizing a biaryl kinase inhibitor core.
This synthetic step is crucial for creating a library of potential inhibitors. The 2,4-dichloro-3-methoxyphenyl moiety can be strategically positioned to probe a specific pocket of the kinase active site, with the chlorine atoms providing steric bulk and the methoxy group acting as a potential hydrogen bond acceptor.
Troubleshooting and Advanced Considerations
-
Protodeboronation: If significant amounts of 2,4-dichloro-3-methoxybenzene are observed as a byproduct, it indicates protodeboronation. This can be minimized by thoroughly degassing all solvents, ensuring a strictly inert atmosphere, and avoiding excessively high temperatures or prolonged reaction times.[9]
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is known as homocoupling.[4] This side reaction is often promoted by the presence of oxygen or Pd(II) species and can be suppressed by ensuring complete reduction of the precatalyst and maintaining an inert atmosphere.[4]
-
Controlling Residual Impurities: Arylboronic acids have been identified as potentially genotoxic impurities (PGIs).[10] Therefore, in late-stage drug development, it is critical to implement methods to remove any unreacted boronic acid from the final active pharmaceutical ingredient (API). Strategies include basic washes, scavenging resins (e.g., diethanolamine-functionalized polystyrene), or recrystallization.[10]
Conclusion
This compound is a high-value, strategic building block for drug discovery. Its utility, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular scaffolds. The unique electronic and steric properties conferred by its substitution pattern provide medicinal chemists with a sophisticated tool for modulating the biological activity and pharmacokinetic profiles of new chemical entities. By adhering to the rigorous handling procedures and optimized protocols detailed in this guide, researchers can effectively harness the full potential of this powerful reagent.
References
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound | 944128-90-9.
- ChemicalBook. (n.d.). This compound pinacol ester | 1689538-76-8.
- National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Szabo-Scandic. (2024, September 9). Safety Data Sheet.
- ResearchGate. (2025, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 3,5-Dichloro-4-methoxyphenylboronic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
- Butters, M., et al. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
- Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Organic Syntheses. (2009, September 7). Working with Hazardous Chemicals.
- Angene Chemical. (2024, August 22). Safety Data Sheet.
- Silva, F., et al. (2020).
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Wikipedia. (n.d.). Boronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 3). Pharmaceutical Intermediates: The Crucial Role of 2,4-Dichlorophenylboronic Acid in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Chem-Impex. (n.d.). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid.
- Sharma, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
- Singh, J., et al. (2013). Boron chemicals in diagnosis and therapeutics. Expert Opinion on Drug Delivery.
- ResearchGate. (n.d.). Selected drugs comprising boronic acid motif.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 944128-90-9 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.ie [fishersci.ie]
- 16. angenechemical.com [angenechemical.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2,4-Dichloro-3-methoxyphenylboronic Acid in the Synthesis of Novel Therapeutic Agents
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2,4-Dichloro-3-methoxyphenylboronic acid as a critical building block in medicinal chemistry. While not a direct precursor to a currently marketed drug, this boronic acid derivative is instrumental in the synthesis of novel molecular scaffolds with significant therapeutic potential. We will explore its application in the creation of potent enzyme inhibitors and other biologically active molecules, providing in-depth, field-proven protocols and explaining the causal relationships behind key experimental choices. This guide is designed to be a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Versatility of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry.[1][2][3] Their unique ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[4][5] This versatility has led to the development of several FDA-approved drugs containing boronic acid moieties, such as the proteasome inhibitor Bortezomib (Velcade®).[1][6][7]
This compound is a particularly valuable reagent due to the specific substitution pattern on its phenyl ring. The presence of two chlorine atoms and a methoxy group provides distinct electronic and steric properties that can be leveraged to fine-tune the pharmacological profile of a target molecule. These substituents can influence factors such as binding affinity, selectivity, and metabolic stability, making this boronic acid a strategic choice for scaffold decoration in drug discovery programs.
This guide will focus on practical applications, providing specific examples of how this compound is used to synthesize potential therapeutic agents, with a focus on inhibitors of the histone methyltransferase SMYD3.
Application Example: Synthesis of a Novel SMYD3 Inhibitor Scaffold
Scientific Rationale: Targeting SMYD3 in Oncology
SET and MYND domain-containing protein 3 (SMYD3) is a histone methyltransferase that has emerged as a promising target in oncology.[8][9] Overexpression of SMYD3 is associated with various cancers, including hepatocellular, colorectal, and breast cancer.[8] It plays a crucial role in regulating gene transcription and cell signaling pathways that promote tumor growth and proliferation.[8][9] Consequently, the development of small molecule inhibitors of SMYD3 is an active area of research. Several inhibitors have been identified, such as BCI-121 and EPZ031686, demonstrating the therapeutic potential of targeting this enzyme.[9][10]
The 2,4-dichloro-3-methoxyphenyl moiety can be strategically incorporated into inhibitor scaffolds to explore and optimize interactions within the SMYD3 active site. The specific arrangement of chloro and methoxy groups can provide a unique combination of hydrophobic and potential hydrogen-bonding interactions, contributing to inhibitor potency and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a biaryl scaffold, a common core structure in many kinase and methyltransferase inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Aryl halide (e.g., a suitable brominated or iodinated heterocyclic core)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq).
-
Addition of Boronic Acid: Add this compound (1.2 eq). The slight excess of the boronic acid helps to drive the reaction to completion.
-
Catalyst and Ligand: In a separate vial, pre-mix the palladium(II) acetate (0.05 eq) and SPhos (0.10 eq). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base and Solvents: Add potassium phosphate (3.0 eq) to the reaction flask. This base is essential for the transmetalation step of the Suzuki reaction.[5] Subsequently, add 1,4-dioxane and water in a 4:1 to 1:1 ratio. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.[4][11]
-
Inert Atmosphere: Seal the flask, and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 60-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Data and Causality in Experimental Design
The choice of reagents and conditions is critical for a successful Suzuki-Miyaura coupling. The following table summarizes key parameters and provides the rationale behind their selection.
| Parameter | Recommended | Rationale (Causality) |
| Palladium Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl halide and enhances the stability of the Pd(0) active species, leading to higher yields and turnover numbers.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is effective and generally well-tolerated by various functional groups.[4][5] |
| Solvent System | Dioxane/Water or Toluene/Water | A biphasic system is often optimal. The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[12] |
| Temperature | 60-100 °C | Heating is typically required to overcome the activation energy of the catalytic cycle. The specific temperature depends on the reactivity of the coupling partners. |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is used to compensate for potential protodeboronation (hydrolysis of the C-B bond), a common side reaction with boronic acids, especially at elevated temperatures and in the presence of base.[4] |
Broader Applications in Medicinal Chemistry
The utility of this compound extends beyond the synthesis of SMYD3 inhibitors. This building block can be employed in the development of a wide array of therapeutic agents targeting different biological pathways. Its unique substitution pattern makes it a valuable tool for structure-activity relationship (SAR) studies, allowing medicinal chemists to probe specific interactions within a protein's binding site.
General Workflow for Scaffold Elaboration
The following diagram illustrates a general workflow for incorporating the 2,4-dichloro-3-methoxyphenyl moiety into a drug discovery pipeline.
Caption: Drug discovery workflow utilizing the boronic acid.
This iterative process allows for the systematic exploration of chemical space around a core scaffold, guided by biological data, to identify candidates with optimal potency, selectivity, and drug-like properties.
Conclusion
This compound is a powerful and strategic building block for medicinal chemists engaged in drug discovery. Its successful application in the synthesis of novel scaffolds, such as those targeting the SMYD3 enzyme, highlights its potential in developing next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, ultimately accelerating the discovery of new medicines. By understanding the causality behind the experimental choices in key reactions like the Suzuki-Miyaura coupling, scientists can troubleshoot and optimize their synthetic routes with greater efficiency and confidence.
References
- Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Myers, A.G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Drug Discovery & Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 3). Pharmaceutical Intermediates: The Crucial Role of 2,4-Dichlorophenylboronic Acid in Drug Discovery.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Das, B.C., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- National Institutes of Health. (n.d.). Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3. PubMed Central.
- ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2.
- Norwegian Research Information Repository - NTNU. (2022, November 13). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
- YouTube. (2020, February 14). Suzuki cross-coupling reaction.
- PubMed. (2020, June 1). Design and discovery of boronic acid drugs.
- ResearchGate. (n.d.). Novel insights into SMYD2 and SMYD3 inhibitors: from potential anti-tumoural therapy to a variety of new applications.
- National Institutes of Health. (n.d.). The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance. PubMed Central.
- Das, B.C., et al. (n.d.). Boron chemicals in diagnosis and therapeutics. PubMed Central.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nva.sikt.no [nva.sikt.no]
- 12. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichloro-3-methoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2,4-dichloro-3-methoxyphenylboronic acid . Due to its specific electronic and steric properties, this boronic acid presents unique hurdles that can lead to low yields and reaction failures. This document provides a structured approach to overcoming these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial problems encountered when using this compound.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate first?
A1: When a Suzuki coupling fails with this substrate, a systematic check of your reaction parameters is crucial. The combination of steric hindrance from the ortho-chloro and methoxy groups, along with the electron-withdrawing nature of the chloro substituents, makes this boronic acid particularly challenging.
Initial checks should include:
-
Catalyst System: Standard palladium catalysts may be inefficient. This substrate often requires more advanced, bulky, and electron-rich phosphine ligands to facilitate the key steps of the catalytic cycle.[1][2]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and cause homocoupling of the boronic acid.[1][3] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, especially if exposed to air or moisture.
Q2: I'm observing a significant amount of a side product that appears to be the homocoupling of my boronic acid. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[4] This side reaction consumes your starting material and complicates purification.
The primary causes and solutions are:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway.[5] Rigorous degassing of solvents and the reaction vessel is essential. A common technique is to bubble an inert gas through the solvent for 10-15 minutes before adding the catalyst.
-
Catalyst Choice: Some palladium sources, particularly Pd(II) precatalysts, can be more prone to inducing homocoupling during the in-situ reduction to the active Pd(0) species.[6] Using a Pd(0) source directly or adding a mild reducing agent can sometimes mitigate this.[7]
-
Reaction Conditions: High temperatures can sometimes exacerbate side reactions. While often necessary for hindered substrates, temperature optimization is key.
Q3: Is protodeboronation a likely issue with this compound? How can I detect and prevent it?
A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[8] This is a common decomposition pathway for boronic acids, particularly those that are electron-deficient.[3][9] The two chlorine atoms on your substrate make it more susceptible to this side reaction.
Detection and Prevention:
-
Detection: This side reaction can be identified by detecting 2,4-dichloro-1-methoxybenzene as a byproduct in your reaction mixture via GC-MS or LC-MS analysis.
-
Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can facilitate protodeboronation.[10]
-
Stable Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives can release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.[10][11]
-
Base Selection: The choice of base can influence the rate of protodeboronation. While a strong base is often needed for the coupling, excessively harsh basic conditions can promote this side reaction.[10]
-
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, structured workflows to address specific, complex problems you may encounter.
Guide 1: Low to No Product Yield with Sterically Hindered and Electron-Deficient Substrate
The primary challenge with this compound is overcoming the steric and electronic hurdles. The ortho-chloro and methoxy groups impede the approach to the palladium center, while the electron-withdrawing chlorine atoms reduce the nucleophilicity of the aryl group.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low yield.
Detailed Recommendations:
-
Catalyst & Ligand System: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for such hindered substrates.[2] The key is to use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive monoligated palladium(0) species, which is necessary for the oxidative addition step, and they also accelerate the challenging reductive elimination step.[1][2]
| Catalyst System | Typical Loading (mol%) | Pros | Cons |
| Pd(OAc)₂ / XPhos | 1-3 | Highly effective for hindered substrates. | Air-sensitive ligand, requires careful handling. |
| XPhos Pd G3/G4 | 1-3 | Air-stable precatalyst, easy to handle. | Higher cost. |
| Pd₂(dba)₃ / SPhos | 1-3 | Excellent for electron-deficient partners. | dba can sometimes interfere. |
| PEPPSI™-IPr | 2-5 | Robust NHC-based catalyst, good thermal stability. | May require higher temperatures. |
-
Base and Solvent Selection: The base is critical for the transmetalation step, where the aryl group is transferred from boron to palladium. For a sterically hindered and electron-deficient boronic acid, a strong base is often required.[1]
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ | Toluene, Dioxane | 100-120 | A reliable choice for hindered couplings, often used as a fine powder.[2] |
| Cs₂CO₃ | Dioxane, DMF | 90-110 | Stronger base, good for challenging transmetalation. |
| K₂CO₃ | Dioxane/H₂O (e.g., 4:1) | 80-100 | A common choice, but the presence of water may increase protodeboronation risk. |
| KOtBu | THF, Toluene | 80-100 | Very strong base, can be effective but may promote side reactions. |
-
Reaction Temperature: These challenging couplings often require higher temperatures to overcome the activation energy barriers.[1] If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Solvents with higher boiling points like toluene or xylenes may be necessary.[2]
Guide 2: Protocol for Converting to a Stable Boronic Ester
If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy.
Experimental Protocol: Synthesis of a Diethanolamine (DABO) Boronate
This protocol creates a stable, crystalline solid that can often be used directly in the Suzuki coupling.[12]
-
Dissolution: In a suitable vial, dissolve the this compound (1.0 equiv) in a minimal amount of a solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for an additional 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.
This diethanolamine adduct can now be used in your Suzuki coupling reaction, typically with the inclusion of a protic co-solvent to facilitate the in-situ release of the boronic acid.[12]
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the Suzuki coupling is key to effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.
Section 3: Standardized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Wikipedia. (2024). Protodeboronation.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- RSC Publishing. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- WordPress. (n.d.). Pd/C and Other Heterogeneous Catalysts.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- F. Bellina, et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- Lloyd-Jones, G. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(4), 1045-1055.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- NIH. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- ResearchGate. (2025, August 5). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- The Royal Society of Chemistry. (n.d.). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with Hindered Boronic Acids
As a Senior Application Scientist, I've designed this technical support guide to provide not just solutions, but a foundational understanding of the challenges inherent in Suzuki-Miyaura couplings involving sterically hindered boronic acids. Our goal is to empower you to troubleshoot effectively by understanding the mechanistic underpinnings of common side reactions.
This guide is structured to help you quickly diagnose and solve common issues encountered during the Suzuki-Miyaura coupling of sterically demanding substrates. We will explore the primary off-target reactions, provide actionable troubleshooting steps, and delve into the mechanistic reasons behind these experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives from researchers in the field.
Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is giving a very low yield. What are the most likely culprits?
When coupling sterically hindered substrates, the desired productive reaction pathway is often slowed. This allows competing side reactions, which might be negligible in simpler systems, to become dominant. The two most common failure modes are protodeboronation and boronic acid homocoupling . Protodeboronation results in the replacement of the C-B bond with a C-H bond on your starting material, while homocoupling produces a symmetrical biaryl dimer of your boronic acid.[1][2] Both consume your starting material, leading to poor yields of the desired cross-coupled product.
Q2: I'm observing a significant byproduct corresponding to the arene from my boronic acid (Ar-H instead of Ar-B(OH)₂). What is happening and how can I stop it?
You are observing protodeboronation , a common decomposition pathway for boronic acids.[3][4] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] The mechanism is highly dependent on pH and the electronic nature of the boronic acid.[3][5]
-
Base-Catalyzed Protodeboronation : This is a frequent issue in Suzuki couplings, which are run under basic conditions. The base (e.g., hydroxide) attacks the boron atom to form a boronate "ate" complex.[6][7] In a subsequent step, a proton source (often water from the solvent system) protonates the ipso-carbon, cleaving the C-B bond.[6] For many simple aryl boronic acids, this process is fastest at high pH.[5]
-
Acid-Catalyzed Protodeboronation : While less common under typical Suzuki conditions, an acidic environment can also promote this side reaction through protonation of the aromatic ring.[6]
-
Special Cases (Heteroaryl Boronic Acids) : Substrates like 2-pyridine boronic acid are notoriously unstable and can undergo rapid protodeboronation through a unique pathway involving a zwitterionic intermediate, which is often fastest at neutral pH.[4]
Primary Solution : The key is to accelerate the desired Suzuki coupling so that it outcompetes the slower protodeboronation. Using highly active catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), is crucial as they accelerate both the transmetalation and reductive elimination steps.[8][9]
Q3: My main byproduct is a dimer of my boronic acid (Ar-Ar). What causes this homocoupling and how can I minimize it?
Boronic acid homocoupling is another yield-reducing side reaction. Traditionally, this is attributed to the presence of oxygen, which can enter an oxidative catalytic cycle with the palladium catalyst.[10] However, recent studies have shown that even in rigorously deoxygenated reactions, homocoupling can occur, especially with hindered, electron-deficient arylboronic acids.[1][8] This alternative pathway may involve a rare protonolysis followed by a second transmetalation event.[8][11]
Key Preventative Measures :
-
Rigorous Degassing : Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen) and the reaction is run under an inert atmosphere to minimize oxygen-mediated homocoupling.[2][10]
-
Use a Pd(II) Precatalyst : Starting with a Pd(II) source that is reduced in situ can sometimes lead to homocoupling. Using well-defined Pd(0) sources or modern precatalysts that generate the active Pd(0) species cleanly can mitigate this.[10] Buchwald's G3 or G4 precatalysts are excellent for this purpose.[12]
-
Add a Mild Reducing Agent : The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[10]
Q4: My reaction with a sterically demanding boronic acid is extremely slow or stalls completely. How can I improve the reaction rate and conversion?
Steric hindrance dramatically slows down the key steps of the Suzuki catalytic cycle, particularly the transmetalation and the final reductive elimination.[9] To overcome this kinetic barrier, you must optimize the catalyst system and reaction conditions.
-
Ligand Choice is Critical : Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[9] You need bulky and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[2][9][13] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species and accelerate the difficult reductive elimination step required to form tetra-ortho-substituted biaryls.[9][14]
-
Increase Temperature : Higher temperatures (e.g., 100-140 °C in solvents like toluene or xylenes) provide the necessary thermal energy to overcome the high activation barriers associated with hindered substrates.[9]
-
Use a More Active Precatalyst : Modern palladacycle precatalysts (e.g., SPhos-Pd-G4) are designed to generate the active LPd(0) species under mild conditions, which can be crucial for getting difficult couplings to initiate.[6][12]
Q5: How does my choice of base and solvent impact side reactions with hindered substrates?
The base and solvent are not passive bystanders; they are critical components that modulate the reaction.[15][16]
-
Base Selection : The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[15][17]
-
Strong Bases (e.g., NaOH, t-BuOK) : While effective at promoting the reaction, strong bases can also accelerate base-catalyzed protodeboronation.[2][15] However, for very hindered couplings, a strong base like potassium tert-butoxide (t-BuOK) may be necessary.[13]
-
Weaker Bases (e.g., K₃PO₄, K₂CO₃, CsF) : Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings, providing a good balance of reactivity while minimizing protodeboronation.[4][9] It is often used as a finely ground powder in anhydrous solvents.[18]
-
-
Solvent Selection :
-
Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane) : These are generally preferred for hindered couplings.[9][16] The absence of water can significantly slow down the rate of protodeboronation.[4]
-
Aqueous Mixtures : While common for many Suzuki reactions, the presence of water provides a ready proton source for protodeboronation and should be used with caution for sensitive substrates.[2]
-
Q6: I am working with an unstable heteroaryl boronic acid that decomposes on the bench. Are there more stable alternatives?
Absolutely. For boronic acids that are prone to rapid decomposition (protodeboronation or other pathways), using a more stable derivative is a highly effective strategy.[3][19]
-
Boronate Esters (e.g., Pinacol Esters) : These are significantly more stable than their corresponding boronic acids.[19] They are often crystalline, easy to handle, and can be purified by chromatography.[19] They act as a "slow-release" source of the boronic acid under the reaction conditions.[11]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant crystalline solids.[4] They are inert to many reaction conditions but slowly hydrolyze in the presence of a base to release the boronic acid, keeping its instantaneous concentration low and thus minimizing side reactions.[3][4]
-
Organotrifluoroborates (R-BF₃K) : Potassium organotrifluoroborates are another class of highly stable and crystalline reagents that serve as excellent surrogates for boronic acids.[20]
Part 2: Troubleshooting Guide & Diagnostic Workflow
When faced with a failed or low-yielding reaction, a systematic approach is key. Use the following workflow to diagnose the issue.
Diagnostic Flowchart for Low-Yielding Suzuki Coupling
Caption: A step-by-step diagnostic workflow for troubleshooting Suzuki couplings.
Part 3: Mechanistic Insights
Understanding the competing reaction pathways is essential for rational optimization.
The Suzuki Catalytic Cycle and Competing Side Reactions
The desired Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, side reactions like protodeboronation and homocoupling can intercept key intermediates or consume starting materials, disrupting the cycle.
Caption: The main catalytic cycle competes with protodeboronation and homocoupling.
Part 4: Data & Protocols
Table 1: Ligand and Base Selection Guide for Hindered Couplings
This table provides general recommendations for selecting ligands and bases when dealing with sterically hindered substrates.
| Challenge Level | Substrate Example | Recommended Ligand | Rationale | Recommended Base | Rationale |
| Moderate Hindrance | Mono-ortho substituted aryl halide | PPh₃, cataCXium® A | May be sufficient for less demanding couplings. | K₂CO₃, Cs₂CO₃ | Standard, effective bases for a wide range of couplings.[15] |
| High Hindrance | Di-ortho substituted aryl halide | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[8][9] | K₃PO₄ | Stronger, non-nucleophilic base often used in anhydrous conditions to minimize protodeboronation.[9][18] |
| Extreme Hindrance | Tetra-ortho substituted biaryl synthesis | AntPhos, BI-DIME, NHCs | Specialized ligands designed to overcome extreme steric clash in the transition state.[9][14] | t-BuOK | Very strong base required for the most difficult couplings, often with less reactive aryl chlorides.[13] |
Protocol: General Procedure for a Challenging Suzuki Coupling with a Hindered Boronic Acid
This protocol is a robust starting point for coupling a di-ortho-substituted aryl bromide with a hindered boronic acid.
-
Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the hindered boronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition : Add the palladium precatalyst (e.g., SPhos Pd G4, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Inert Atmosphere : Seal the flask with a septum, and purge the vessel by alternating between vacuum and backfilling with argon or nitrogen (repeat 3-5 times).
-
Solvent Addition : Add degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Reaction : Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LCMS. Due to the slow nature of these couplings, reactions may require 12-24 hours.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
References
- Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia.
- Al-Zoubi, R. M. (2014). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
- Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry.
- Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(5), 1027-1030.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546-12555.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 245-252.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5443-5447.
- Chen, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Reddit user discussion. (2024). Struggling with Suzuki Reaction. r/Chempros on Reddit.
- Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros on Reddit.
- Borah, G., et al. (2015). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.
- Tang, W., et al. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for 2,4-Dichloro-3-methoxyphenylboronic acid reactions
Prepared by the Senior Application Scientist Desk
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and practical advice for reactions involving 2,4-dichloro-3-methoxyphenylboronic acid. This particular boronic acid presents unique challenges due to its electronic properties and steric hindrance, which can impact reaction efficiency and outcomes. This document offers in-depth solutions and explanations to ensure successful experimentation.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format. The workflow is designed to logically diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions with this substrate.
Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling fails to proceed, a systematic check of the reaction components and conditions is essential. The steric hindrance from the two ortho-substituents on this compound makes this reagent particularly sensitive to suboptimal conditions.
Answer: A stalled reaction can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents.
Troubleshooting Workflow:
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxyphenylboronic acid
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 2,4-Dichloro-3-methoxyphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, mechanistic insights, and practical protocols for this specific substrate. The unique electronic and steric profile of this compound presents distinct challenges and opportunities in Suzuki-Miyaura cross-coupling reactions. This document provides a framework for rational optimization of base and solvent conditions to achieve high yields and purity.
Core Principles: The "Why" Behind Base and Solvent Selection
The success of a Suzuki-Miyaura coupling hinges on the delicate interplay of all reaction components within the catalytic cycle. The base and solvent are not passive bystanders; they are active participants that dictate the kinetics and outcome of the reaction.
The primary role of the base is to activate the boronic acid.[1] It does this by reacting with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3] This negatively charged species is far more competent for the crucial transmetalation step with the palladium(II)-halide complex than the neutral boronic acid.[4] The choice of base strength must be matched to the acidity of the boronic acid and the lability of other functional groups in the reaction.
Solvents play a multifaceted role by:
-
Solubilizing Reactants: Ensuring the boronic acid, organic halide, palladium catalyst, and base are sufficiently dissolved.[5]
-
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates and transition states within the catalytic cycle.[6][7]
-
Influencing Catalyst Activity: Coordinating solvents can interact with the palladium center, affecting its reactivity and stability.[5]
For a substrate like this compound, the two electron-withdrawing chloro groups and the ortho-methoxy group create a sterically hindered and electronically distinct environment that requires careful consideration of these parameters.
Problem: I am observing significant homocoupling of the boronic acid.
-
Causality: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction. [8]* Solution 1 (Solvent Preparation): Your solvent is the most likely source of oxygen contamination. Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles). [9]* Solution 2 (Reaction Setup): The reaction vessel must be thoroughly purged with an inert gas. Evacuate and backfill the reaction flask with argon or nitrogen at least three times before adding the solvent and catalyst. Maintain a positive pressure of inert gas throughout the reaction. [9] Problem: I am seeing protodeboronation of my boronic acid (replacement of the -B(OH)₂ group with -H).
-
Causality: This side reaction is often exacerbated by a combination of strong aqueous base and high temperatures. [9]While some water is beneficial, excess water can increase the rate of this undesired pathway.
-
Solution 1 (Modify Base/Solvent): If using a very strong base like NaOH or KOH, consider switching to K₃PO₄. Reduce the amount of water in your solvent mixture (e.g., from a 4:1 to a 10:1 organic/water ratio). In some cases, using an anhydrous solvent system with a base like potassium fluoride (KF) may be necessary, although this can slow the desired coupling reaction. [1]* Solution 2 (Temperature Control): Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.
General Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization will be necessary for specific substrates, particularly less reactive aryl chlorides.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active Buchwald-type precatalyst like XPhos Pd G3, 1-2 mol%) [10][11]* Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered base. [9]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [9]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the limiting aryl halide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90–100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.BenchChem.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.The Journal of Physical Chemistry B.
- A comparative study of different bases in Suzuki-Miyaura coupling reactions.BenchChem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides.BenchChem.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.PubMed Central (PMC)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
preventing deboronation of 2,4-Dichloro-3-methoxyphenylboronic acid
A Guide to Preventing Deboronation and Ensuring Experimental Success
Welcome to the technical support center for 2,4-Dichloro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this reagent, with a specific focus on preventing unwanted deboronation.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, it is susceptible to a common side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process consumes the starting material, leading to reduced yields and the formation of the undesired byproduct, 1,3-dichloro-2-methoxybenzene.
The stability of an arylboronic acid is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can increase the propensity for deboronation, and while the interplay of the chloro and methoxy substituents on this specific molecule is complex, understanding the fundamental mechanisms of deboronation is key to mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction where a boronic acid functional group is replaced by a hydrogen atom.[1][2] In the context of a Suzuki-Miyaura coupling, this is a detrimental side reaction as it converts your valuable boronic acid into a simple aromatic compound, which cannot participate in the desired cross-coupling, thereby lowering the yield of your target molecule.[3]
Q2: How stable is this compound in storage?
While many boronic acids can be unstable, especially when impure, they are generally stable when stored as dry, solid materials in a cool, dark, and dry environment. Some boronic acids have been observed to degrade when stored neat, while solutions in anhydrous solvents like THF show better stability.[4] For long-term storage, it is recommended to keep the solid reagent in a desiccator or under an inert atmosphere.
Q3: Can I use boronic esters of this compound to avoid deboronation?
Using boronic esters, such as pinacol esters, is a common strategy to enhance stability and prevent premature deboronation.[2][5][6] These esters are generally more robust to the conditions that cause deboronation of the free acid.[7] However, it's important to note that esterification does not always guarantee greater stability, as the hydrolysis of the ester back to the boronic acid can still occur under certain reaction conditions, especially in the presence of a base.[5][8] MIDA (N-methyliminodiacetic acid) boronates are another class of derivatives that offer enhanced stability and allow for a "slow release" of the boronic acid under the reaction conditions, which can be beneficial.[2][9]
Q4: What are the main factors that promote deboronation during a reaction?
Several factors can accelerate the rate of protodeboronation:
-
High pH: Basic conditions, particularly pH > 10, are known to significantly increase the rate of deboronation.[1][10]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired deboronation.[3][11]
-
Presence of Water: Water is a necessary proton source for protodeboronation to occur.[2][3]
-
Inefficient Catalysis: A slow or inefficient catalyst system allows more time for the boronic acid to decompose before it can participate in the cross-coupling reaction.[2][3]
Troubleshooting Guide: Overcoming Deboronation in Your Experiments
This section provides solutions to common problems encountered when using this compound.
Issue 1: Low Yield of Desired Product and Presence of 1,3-dichloro-2-methoxybenzene Byproduct
This is a classic indication that significant protodeboronation is occurring.
The observation of the deborylated arene points to the boronic acid being consumed by a competing pathway before the Suzuki-Miyaura catalytic cycle can efficiently utilize it. This is often a result of suboptimal reaction conditions that favor deboronation.
1. Re-evaluate Your Choice of Base:
-
Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment that accelerates deboronation.[3] The mechanism often involves the formation of a more reactive boronate anion ([ArB(OH)₃]⁻) which is prone to reacting with a proton source.[2][10]
-
Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective alternatives.[3] Potassium fluoride (KF) can also be used and has been shown to suppress deboronation in some systems.
-
Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Proceed with the addition of solvent and catalyst under an inert atmosphere.
-
2. Optimize Reaction Temperature:
-
Problem: High temperatures increase the kinetic rate of all reactions, including protodeboronation.[3]
-
Solution: Lower the reaction temperature. Running the reaction at the lowest temperature that still allows for efficient coupling, often in the 60-80 °C range, can significantly reduce the rate of deboronation.[3]
-
Protocol:
-
Set up the reaction as you normally would.
-
Instead of heating to reflux, start by heating the reaction mixture to 60 °C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction is too slow, incrementally increase the temperature by 10 °C until a reasonable reaction rate is achieved.
-
3. Enhance Catalyst Activity:
-
Problem: If the catalytic cycle is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of deboronation.
-
Solution: Employ a highly active catalyst system to ensure the rate of cross-coupling is much faster than the rate of deboronation. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly accelerate the desired reaction.[3][9]
-
Protocol:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and base to your reaction vessel.
-
Add a modern palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Add anhydrous, degassed solvent.
-
Run the reaction at a moderate temperature (e.g., 40-80 °C), as highly active catalysts often allow for milder conditions.[9]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent outcomes can often be traced back to variations in the quality of reagents and the reaction setup.
The presence of excess water or oxygen can interfere with the catalytic cycle and promote boronic acid degradation. The physical form of the base can also impact reaction kinetics.
1. Control Water Content:
-
Problem: While a small amount of water is often necessary for the Suzuki catalytic cycle, excess water provides a ready source of protons for deboronation.[3]
-
Solution: Use anhydrous solvents. If an aqueous base is required, use degassed, deionized water and keep the volume to a minimum. Consider using anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK), which has been shown to be effective in challenging couplings.
-
Protocol (Anhydrous Conditions):
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Use anhydrous, degassed solvents.
-
Under an inert atmosphere, combine the aryl halide, boronic acid ester (e.g., neopentyl or pinacol ester), and an anhydrous base like TMSOK.
-
Add the catalyst and proceed with the reaction.
-
2. Ensure Proper Degassing:
-
Problem: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation. This slows down the desired coupling, giving more time for deboronation to occur.
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Protocol (Freeze-Pump-Thaw):
-
Assemble the reaction vessel with all reagents except the catalyst.
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the vessel under high vacuum.
-
Close the vessel to the vacuum and allow the mixture to thaw at room temperature.
-
Repeat this cycle at least three times before backfilling with an inert gas and adding the catalyst.
-
Analytical Methods for Detecting Deboronation
To effectively troubleshoot, it is crucial to monitor the reaction progress and identify the presence of the deboronated byproduct.
| Analytical Technique | Application |
| Thin-Layer Chromatography (TLC) | A quick and easy method to qualitatively monitor the consumption of starting materials and the formation of the product and byproduct. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An excellent technique for separating and identifying volatile compounds. It can be used to quantify the ratio of the desired product to the deboronated byproduct. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for less volatile compounds and provides both separation and mass information for product and byproduct identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can be used to determine the ratio of product to byproduct in the crude reaction mixture by integrating characteristic signals. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.[5] |
| Inductively Coupled Plasma (ICP) Methods | ICP-OES or ICP-MS can be used for the precise quantification of boron in samples.[12][13] These are more specialized techniques generally used for elemental analysis rather than routine reaction monitoring. |
Visualizing the Pathways and Troubleshooting Logic
To further clarify the concepts discussed, the following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting deboronation.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
catalyst deactivation in Suzuki reactions with 2,4-Dichloro-3-methoxyphenylboronic acid
Topic: Catalyst Deactivation in Suzuki Reactions with 2,4-Dichloro-3-methoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges related to catalyst deactivation when using sterically hindered and electronically complex substrates like This compound .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has stalled or resulted in a very low yield. What are the first things I should check?
A1: When a Suzuki coupling fails with a challenging substrate, a systematic check of fundamental parameters is crucial. Start with these key areas:
-
Catalyst & Ligand Integrity: Ensure your palladium source and phosphine ligand are active and pure.[1] Many phosphine ligands are sensitive to air and can oxidize, while palladium precatalysts can degrade over time.[1][2] Consider using a fresh batch or a more robust, air-stable precatalyst.[3]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid.[3][4] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Reagent Quality: Boronic acids can degrade, particularly through protodeboronation where the C-B bond is replaced by a C-H bond.[3][5] Verify the purity of your this compound and aryl halide.
-
Choice of Ligand: Your substrate is sterically hindered due to the ortho-chloro substituent. Standard ligands like PPh₃ may be inadequate. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often essential for coupling sterically demanding partners as they accelerate both oxidative addition and reductive elimination.[3]
Q2: I'm observing a black precipitate forming in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which consists of aggregated, insoluble palladium metal particles.[6] This indicates that the active, soluble Pd(0) catalyst has fallen out of the catalytic cycle, effectively killing the reaction.[6] This can be caused by:
-
Ligand Degradation or Insufficient Amount: The ligand's primary role is to stabilize the Pd(0) species.[6] If the ligand oxidizes or if the palladium-to-ligand ratio is too low, the "naked" Pd(0) atoms will aggregate.
-
Presence of Oxygen: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands, leading to deactivation and precipitation.[7]
-
High Temperatures: While heat is often required, excessively high temperatures can accelerate ligand decomposition and catalyst aggregation.
To prevent this, ensure your system is scrupulously deoxygenated, use fresh and appropriate ligands, and consider using a pre-formed, air-stable palladium precatalyst which can generate the active catalyst cleanly in situ.[6][8]
Q3: I see a significant amount of a byproduct that corresponds to my starting boronic acid with the boronic acid group replaced by hydrogen. What is this and how can I stop it?
A3: This side product results from protodeboronation , a common side reaction where the boronic acid group is cleaved by a proton source (often water).[4][5] While your specific boronic acid is not exceptionally prone to this, it can become significant under suboptimal conditions. To minimize it:
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction.[3] Using dry solvents and bases can significantly reduce its occurrence.
-
Select a Milder Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH to milder options like K₃PO₄ or Cs₂CO₃.[1][9]
-
Use a More Stable Boron Reagent: If protodeboronation is persistent, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which slowly releases the active boronic acid during the reaction.[1][5]
In-Depth Troubleshooting Guide
Symptom 1: Low or No Product Yield
Potential Root Causes
-
Inactive Catalyst System: The Pd(0) species required for oxidative addition is not being generated efficiently from the Pd(II) precatalyst, or it is being deactivated immediately upon formation.[3]
-
Steric Hindrance: The this compound possesses an ortho-chloro group, which sterically encumbers the palladium center. This slows down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][10]
-
Suboptimal Base/Solvent Combination: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][11] The solubility and efficacy of the base are highly dependent on the solvent system.[12][13] An inappropriate choice can halt the reaction.
-
Poor Reagent Purity: Impurities in the starting materials, such as elemental sulfur, can act as catalyst poisons.[14]
Diagnostic Steps & Corrective Actions
-
Validate Catalyst/Ligand: Run a control reaction with a simpler, known-to-work substrate pair (e.g., phenylboronic acid and 4-bromotoluene) using the same batch of catalyst, ligand, base, and solvent. If this reaction also fails, your reagents are likely the problem.
-
Action: Switch to a highly active, air-stable precatalyst such as a Buchwald G3 or G4 palladacycle.[3] For the sterically hindered substrate, employ bulky, electron-rich ligands like XPhos, SPhos, or RuPhos, which are designed to facilitate reactions with challenging substrates.[3]
-
Optimize Base and Solvent: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective for hindered couplings.[9] Screen different solvent systems. While polar aprotic solvents like dioxane or THF (often with a small amount of water) are common, the optimal choice can be substrate-dependent.[11][15]
-
Action: Set up a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).
-
Purify Starting Materials: If you suspect impurities, consider recrystallizing or chromatographing your aryl halide and boronic acid before use.
Symptom 2: Significant Side Product Formation
A. Protodeboronation (Ar-B(OH)₂ → Ar-H)
-
Root Cause: Cleavage of the C-B bond by a proton source, typically water, often accelerated by strong bases or high temperatures.[3][5]
-
Diagnostic: Use GC-MS or LC-MS to confirm the mass of the byproduct corresponds to the deboronated starting material.
-
Corrective Actions:
-
Switch to Anhydrous Conditions: Use anhydrous solvents and dry, finely powdered bases.[3]
-
Use a Milder Base: Change from NaOH or KOH to K₃PO₄, Cs₂CO₃, or KF.[3]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA ester.[1] These derivatives hydrolyze slowly under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.[5]
-
B. Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar)
-
Root Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[3][6] If the reduction of your Pd(II) precatalyst to Pd(0) is inefficient or if oxygen re-oxidizes Pd(0) to Pd(II), the Pd(II) can catalyze the dimerization of the boronic acid.[16]
-
Diagnostic: Confirm the mass of the byproduct corresponds to the dimer of your boronic acid.
-
Corrective Actions:
-
Rigorous Degassing: Ensure solvents and the reaction headspace are scrupulously free of oxygen. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes and to perform several vacuum/inert gas backfill cycles on the reaction flask.[2]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass issues with the reduction step.[6] Note that dba complexes can be unstable.[6]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can help suppress homocoupling by keeping the palladium in the Pd(0) state.[16][17]
-
Summary Troubleshooting Table
| Observable Symptom | Potential Cause(s) | Recommended Action(s) |
| Low/No Yield | Inactive Catalyst, Steric Hindrance, Poor Base/Solvent Choice | Use fresh, air-stable precatalyst (e.g., Buchwald G3). Use bulky ligand (e.g., XPhos). Screen bases (K₃PO₄, Cs₂CO₃) and solvents. |
| Palladium Black | Ligand Decomposition, Oxygen Contamination, High Temperature | Use fresh ligand. Ensure rigorous inert atmosphere. Optimize reaction temperature. |
| Protodeboronation | Presence of Water, Strong Base | Use anhydrous conditions. Switch to a milder base (e.g., K₃PO₄). Convert boronic acid to a pinacol ester. |
| Homocoupling | Presence of Oxygen, Excess Pd(II) | Rigorously degas all reagents and the reaction vessel. Use a Pd(0) source directly or add a mild reducing agent. |
Visualizing Catalyst Deactivation & Troubleshooting
Understanding the pathways by which a catalyst can fail is key to preventing it. The following diagram illustrates the desired Suzuki catalytic cycle and the primary off-cycle deactivation pathways.
Caption: Fig 1. Suzuki Cycle and Key Deactivation Pathways
A Logical Troubleshooting Workflow
When faced with a failed reaction, a structured approach is more effective than random changes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Coupling Products from 2,4-Dichloro-3-methoxyphenylboronic Acid
Welcome to the technical support center for the purification of cross-coupling products derived from 2,4-Dichloro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with purifying biaryl compounds synthesized using this specific boronic acid. The inherent electronic properties and substitution pattern of this compound can influence reaction outcomes and impurity profiles, necessitating tailored purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my coupling reaction with this compound?
A1: The primary impurities in a Suzuki-Miyaura coupling reaction using this boronic acid typically include:
-
Homocoupling product: Dimerization of this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen or excess palladium(II) species in the reaction mixture.[1][2]
-
Unreacted this compound: Residual starting material that did not participate in the reaction.
-
Protodeboronation byproduct: The boronic acid is replaced by a hydrogen atom, leading to the formation of 2,4-dichloro-3-methoxyphenol. This can occur, especially with electron-deficient boronic acids.[3]
-
Palladium catalyst residues: Residual palladium from the catalyst, which can be in various oxidation states.
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
Q2: My TLC plate shows my product co-eluting with the starting boronic acid. How can I separate them?
A2: Co-elution on TLC can be a challenge. Here are a few strategies to address this:
-
Acid-Base Extraction: You can often remove the acidic boronic acid by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1-2 M NaOH).[4] The boronic acid will partition into the aqueous layer, while your desired, typically less polar, biaryl product remains in the organic layer.
-
Chromatography Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A switch to a different solvent system, such as dichloromethane/methanol, might provide better separation for polar compounds where a hexane/ethyl acetate system fails.[4]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, potentially leaving the boronic acid and other impurities in the mother liquor.
Q3: Why is there a significant amount of the homocoupled dimer of this compound in my crude product?
A3: Homocoupling is a common side reaction in Suzuki couplings, particularly when dealing with electron-deficient boronic acids.[5] The primary causes include:
-
Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in-situ to the active Pd(0) catalyst. During this activation, homocoupling can occur. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this.[2]
Q4: The electron-withdrawing chloro-substituents on my boronic acid seem to be affecting the reaction efficiency. How does this impact purification?
A4: Electron-withdrawing groups on the boronic acid can make it more susceptible to protodeboronation and can slow down the transmetalation step in the catalytic cycle.[3][6][7] This can lead to incomplete reactions and a more complex mixture of starting materials and byproducts, making purification more challenging. A well-optimized reaction is the first step to a simpler purification. Consider using more robust ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), which can improve the efficiency of couplings with challenging substrates.[2]
Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific purification challenges.
Issue 1: Persistent Palladium Contamination in the Final Product
Palladium residues are a major concern, especially in pharmaceutical applications. The presence of the methoxy group and chloro-substituents can sometimes lead to stronger coordination with palladium, making its removal difficult.
Caption: Decision workflow for palladium removal.
This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium black.
-
Preparation: Place a 1-2 cm thick pad of Celite® in a sintered glass funnel.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used to dissolve your crude product.
-
Filtration: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, DCM) and pass the solution through the Celite® pad.
-
Washing: Wash the Celite® pad with additional fresh solvent to ensure all of the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
Scavenger resins are solid supports with functional groups that have a high affinity for palladium.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add a suitable palladium scavenger resin (e.g., thiol-functionalized silica gel) to the solution. The amount will depend on the specific scavenger and the expected level of palladium contamination.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Remove the scavenger resin by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure.
Issue 2: Separation of the Product from Boronic Acid-Related Impurities
The presence of unreacted boronic acid and its homocoupling byproduct can complicate purification due to their similar polarities to the desired product.
Caption: Strategy for removing boronic acid impurities.
This is a first-line defense for removing unreacted boronic acid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of NaOH or Na₂CO₃. Repeat the wash 2-3 times.
-
Separation: Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Products from this compound will be polychlorinated biaryls, which have specific considerations for chromatography.
-
Stationary Phase: Standard silica gel is usually sufficient. For particularly challenging separations, Florisil® or alumina may be effective.[8]
-
Mobile Phase: Start with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. Given the polarity of the methoxy group, a small amount of a more polar solvent may be required.
-
Loading: Dry loading the crude product onto silica gel is often preferable to wet loading, as it can lead to better resolution.
If your product is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Screening: Identify a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices for biaryl systems include hexanes/methanol, ethanol, or toluene.[1]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary
The following table provides a general guide for selecting a purification method based on the primary impurity observed.
| Primary Impurity | Recommended Primary Method | Alternative/Secondary Method | Key Considerations |
| Unreacted Boronic Acid | Acid-Base Extraction | Column Chromatography | Boronic acid is acidic and can be removed with a basic wash. |
| Homocoupling Byproduct | Column Chromatography | Recrystallization | Polarity may be very close to the product, requiring careful chromatography. |
| Palladium Residues | Filtration through Celite® | Scavenger Resins / Activated Carbon | Choice depends on the nature of the palladium species (hetero- vs. homogeneous). |
| Inorganic Salts | Aqueous Workup/Extraction | Filtration | Generally easily removed with water washes. |
This technical support guide provides a starting point for troubleshooting the purification of products from couplings with this compound. The optimal purification strategy will always be dependent on the specific properties of the target molecule and the other coupling partner.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Benchchem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Benchchem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- ChemicalBook. (n.d.). This compound | 944128-90-9.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.).
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- PubChem. (n.d.). 2-Methoxyphenylboronic acid.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Chemical & Engineering News.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2023).
- PubMed Central. (n.d.).
- Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- Taylor & Francis eBooks. (n.d.).
- Agency for Toxic Substances and Disease Registry |
- Gov.bc.ca. (2022). Polychlorinated Biphenyls (PCBs)
- ChemicalBook. (2025). 4-Methoxyphenylboronic acid | 5720-07-0.
- UPB. (n.d.). DETERMINATION OF POLYCHLORINATED BIPHENYL COMPOUNDS THROUGH GAS CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY METHOD.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
Technical Support Center: Overcoming Reactivity Challenges with 2,4-Dichloro-3-methoxyphenylboronic acid
Introduction
Welcome to the technical support center for 2,4-Dichloro-3-methoxyphenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science. However, its unique substitution pattern—featuring two electron-withdrawing chlorine atoms and a sterically demanding methoxy group ortho to the boronic acid—presents significant challenges in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide provides in-depth troubleshooting strategies, detailed protocols, and mechanistic insights to help you overcome low reactivity and achieve successful outcomes in your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary causes?
A1: The low reactivity of this substrate stems from a combination of two primary factors:
-
Steric Hindrance: The presence of the chlorine and methoxy groups ortho to the C-B bond creates significant steric bulk. This bulk impedes the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1][2]
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring. This electronic deficiency reduces the nucleophilicity of the carbon atom attached to boron, further slowing the crucial transmetalation step.[3]
Q2: What are the first and most critical parameters I should check when a reaction fails?
A2: Before making significant changes to the core chemistry, always verify the fundamentals of your reaction setup:
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[4] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.
-
Reagent Quality: Use fresh, high-purity boronic acid, as it can degrade over time. Ensure your base is finely powdered and dry, and that your palladium catalyst has not been deactivated by improper storage.
-
Solvent Purity: Use anhydrous solvents if your protocol is sensitive to water, but note that a small, controlled amount of water is often beneficial in Suzuki couplings to aid in dissolving the base and forming the active boronate species.[5][6]
Q3: Is protodeboronation a significant risk with this boronic acid?
A3: Yes. Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for many boronic acids, especially under harsh basic conditions or at elevated temperatures.[5][7] Given that challenging couplings with this substrate often require forcing conditions (strong base, high temperature), there is a tangible risk of degrading your starting material before it couples. Monitoring your reaction by LC-MS for the appearance of 2,4-dichloro-1-methoxybenzene can confirm if this is a major issue.
Q4: Should I use the boronic acid directly, or would a derivative like a pinacol ester or trifluoroborate salt be better?
A4: For challenging substrates like this, converting the boronic acid to a more robust derivative is an excellent strategy.
-
Pinacol Esters (BPin): More stable towards protodeboronation and often easier to purify than the corresponding boronic acids.[7]
-
Potassium Aryltrifluoroborates (BF3K): These salts are highly stable, crystalline solids that are less prone to protodeboronation. They slowly release the boronic acid under the reaction conditions, which can be beneficial.[8]
-
MIDA Boronates: These are exceptionally stable and can be used for the slow release of the boronic acid, which is ideal for preventing decomposition in complex syntheses.[8]
Using a derivative is highly recommended if you consistently observe boronic acid decomposition or if standard optimization fails.
Part 2: In-Depth Troubleshooting Guide
When initial checks fail, a systematic approach to optimizing the core reaction components is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura couplings.
The Catalyst System: Your Most Powerful Lever
For sterically and electronically challenging substrates, the choice of palladium catalyst and, more importantly, the phosphine ligand is paramount.
While standard precatalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may work for simple couplings, they often fail here. Modern palladacycle precatalysts are designed for higher stability and activity.
| Precatalyst | Common Name | Key Advantages |
| (XPhos)Pd G3 | XPhos Palladacycle | High activity for hindered substrates, air-stable. |
| (SPhos)Pd G3 | SPhos Palladacycle | Excellent for electron-rich and hindered partners. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A versatile Pd(0) source, used with a separate ligand.[9] |
| Pd(OAc)₂ | Palladium(II) Acetate | Requires in-situ reduction, often used with bulky phosphine ligands.[9] |
The ligand's job is to stabilize the palladium center, facilitate oxidative addition, and promote the difficult transmetalation and reductive elimination steps. For this substrate, you need bulky, electron-rich phosphine ligands.[2][5]
| Ligand | Common Name | Rationale for Use with this compound |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically demanding couplings. Its bulk and electron-donating nature accelerate reductive elimination.[5] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | The methoxy groups provide additional electron density, making it highly effective for deactivated aryl chlorides and hindered boronic acids.[8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos, provides a highly active catalyst system for challenging substrates. |
| P(t-Bu)₃ | Tri-tert-butylphosphine | A very electron-rich and bulky monodentate phosphine, known to be effective for coupling unreactive aryl chlorides.[9] |
Optimizing Reaction Conditions
The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for transmetalation.[9][10] Weak bases like Na₂CO₃ are often insufficient.
-
K₃PO₄ (Potassium Phosphate): An excellent choice for many challenging couplings. It is strong enough to form the boronate but generally does not cause harsh side reactions. Often used in THF/water or dioxane/water mixtures.[5][6]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can significantly accelerate slow reactions. However, its higher basicity can also increase the rate of protodeboronation.[5]
-
KF (Potassium Fluoride): A milder base that can be effective, particularly if your substrate is sensitive to stronger bases.[9]
-
Solvents: Aprotic polar solvents are standard. 1,4-Dioxane or THF , often with 10-25% water, are excellent starting points. Toluene can also be used, especially for higher temperatures.
-
Temperature: Due to the high activation barrier, expect to use elevated temperatures, typically in the range of 80-110 °C .[5] Monitor for thermal decomposition of your starting materials if pushing the temperature higher.
Part 3: Recommended Experimental Protocols
Protocol 1: General Screening for a Challenging Suzuki-Miyaura Coupling
This protocol describes a general method for setting up a small-scale reaction to test optimal conditions.
-
Vessel Preparation: To an oven-dried 10 mL microwave vial, add a magnetic stir bar, the coupling partner (aryl halide, 1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to the Pinacol Boronate Ester (BPin)
If direct coupling fails, converting to the more stable BPin ester is a reliable next step.[7]
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene (approx. 0.2 M).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed. Continue heating until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude pinacol ester can often be used directly in the Suzuki coupling protocol above without further purification.
Part 4: Visualizing the Mechanistic Challenge
The primary hurdle for this substrate lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The steric and electronic factors create a high energy barrier for this key bond-forming process.
Caption: The Suzuki-Miyaura cycle, highlighting the kinetically challenging transmetalation step.
References
- Jian Sun, Zhaohui Jin, Ning Xie, Hong Wang, Huajing Gao (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Boron Suzuki Coupling.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014-02-06). [Link]
- Thomas, S. et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Rünzi, T. et al. (2012). Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts.
- Suzuki reaction. Wikipedia. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09). [Link]
- Noble, A. et al. (2023). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation.
- Tunoori, A. R. et al. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
- Green, S. et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.
- Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
improving solubility of 2,4-Dichloro-3-methoxyphenylboronic acid in reaction mixtures
Welcome to the Technical Support Center for 2,4-Dichloro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this reagent, with a specific focus on overcoming solubility challenges in reaction mixtures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group, provides specific electronic and steric properties desirable for creating complex molecules.[3][4]
However, the very features that make it synthetically useful can also present experimental challenges. Arylboronic acids, especially those with halogen substituents, often exhibit limited solubility in the organic solvents typically used for cross-coupling reactions.[5][6] This guide provides a structured approach to diagnosing and resolving these solubility issues, ensuring robust and reproducible reaction outcomes.
Part 1: Troubleshooting Guide
Poor solubility of this compound can manifest as a heterogeneous reaction mixture, leading to low conversion, stalled reactions, and inconsistent results.[7] This section provides a logical workflow to diagnose and solve the problem.
Q1: My reaction mixture is a slurry, and I'm seeing low to no product formation. What's the first step?
A1: The primary issue is likely the poor dissolution of the boronic acid. A homogeneous solution is crucial for efficient interaction between the reactants and the catalyst. The initial step is to systematically evaluate and optimize the solvent and base system.
The Causality: The polarity of the boronic acid, influenced by its dichlorinated and methoxy-substituted phenyl ring, dictates its solubility. Solvents must be chosen to match this polarity. Furthermore, the base is not just a proton scavenger; it plays a critical role in activating the boronic acid by converting it into a more nucleophilic and often more soluble "ate" complex (boronate), which is the active species in the catalytic cycle.[8][9]
Workflow for Initial Optimization:
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Q2: I've tried common solvents like Toluene and THF, but the boronic acid won't dissolve. What should I try next?
A2: Move to more polar solvent systems or introduce co-solvents. this compound is a polar molecule, and its solubility will be poor in non-polar solvents like toluene or hexanes.[10]
The Causality: The principle of "like dissolves like" is paramount. The polarity of your boronic acid, arising from the C-Cl, C-O, and B-O bonds, requires a solvent that can engage in similar polar interactions. Polar aprotic solvents are generally the best starting point.[11] Adding a protic co-solvent like water can further enhance solubility by facilitating the dissolution of the inorganic base and the formation of the highly soluble boronate salt.[12]
Recommended Solvent Systems:
| Solvent System | Rationale & Key Considerations | Typical Ratio (Organic:Aqueous) |
| Dioxane / H₂O | A very common and effective system. Dioxane is a good solvent for many organic substrates, and water helps dissolve the base and activate the boronic acid. | 4:1 to 10:1 |
| THF / H₂O | Similar to dioxane but with a lower boiling point. Good for reactions at moderate temperatures. | 4:1 to 10:1 |
| DMF or DMAc | Highly polar aprotic solvents that can often dissolve stubborn substrates at room temperature. Use with caution as they have high boiling points and can be difficult to remove. | Anhydrous or with a small amount of H₂O |
| Toluene / n-Butanol | A biphasic system where n-butanol acts as a phase-transfer agent and co-solvent, aiding in the dissolution of the boronic acid and base. | 10:1 |
Part 2: Frequently Asked Questions (FAQs)
Q3: Can I just increase the temperature to force my boronic acid to dissolve?
A3: While increasing the temperature can improve solubility, it should be done cautiously. High temperatures (e.g., >100-110 °C) can promote undesirable side reactions, most notably protodeboronation , where the C-B bond is cleaved, rendering the boronic acid inactive.[13] It is always preferable to achieve dissolution at the lowest effective temperature by optimizing the solvent and base system first.[7]
Q4: The boronic acid seems to dissolve after adding the base, but the reaction is still sluggish. What is happening?
A4: This indicates that while the boronate salt has formed, the overall reaction conditions may still be suboptimal. Here are several factors to consider:
-
Insufficient Base: Ensure you are using at least 2-3 equivalents of base. The base is consumed during the reaction to form the boronate and to neutralize the acid generated.[13]
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[14]
-
Poor Mixing: In biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]
Q5: I have persistent solubility issues. Are there any chemical modifications I can make to the boronic acid itself?
A5: Yes. If optimizing the reaction conditions fails, you can convert the boronic acid into a more soluble and stable derivative. This is a highly effective strategy for problematic substrates.
The Causality: Boronic acids exist in equilibrium with their cyclic anhydride trimers (boroxines), which are often less soluble and less reactive. Converting the boronic acid to an ester or a trifluoroborate salt "protects" it from this dehydration and can dramatically improve its solubility and stability.[14][15]
Recommended Derivatives:
-
Pinacol Ester (BPin): Formed by reacting the boronic acid with pinacol. Pinacol esters are significantly less polar than the corresponding boronic acids, improving their solubility in a wider range of organic solvents.[16] They are also more stable to protodeboronation.[13]
-
Trifluoroborate Salt (BF₃K): Formed by treating the boronic acid with KHF₂.[1] These salts are typically crystalline, air-stable solids with good solubility in polar solvents. They act as a "slow-release" source of the boronic acid under the reaction conditions.[8][17]
-
MIDA Ester: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. They slowly hydrolyze in the presence of a mild aqueous base to release the free boronic acid, which then enters the catalytic cycle.[14]
Workflow for Derivative Synthesis:
Caption: Decision workflow for using boronic acid derivatives.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Improved Solubility
This protocol is a robust starting point for coupling this compound, incorporating best practices for ensuring dissolution.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Via syringe, add degassed 1,4-Dioxane (0.1 M concentration relative to the aryl halide) followed by degassed water. A typical solvent ratio is 5:1 Dioxane:H₂O. Stir the mixture; it should become significantly more homogeneous upon addition of the base and water.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[13]
References
- Suzuki, A. (2010). Suzuki reaction. Wikipedia. [Link]
- Kubota, K., & Ito, H. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Lopes, J., et al. (2022).
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem Technical Support.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Chem-Impex. 4-Chloro-3-(methoxycarbonyl)phenylboronic acid.
- Royal Society of Chemistry. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
- Adamczyk-Woźniak, A., & Sporzyński, A. (2022).
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid...
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Rychnovsky, S., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- National Institutes of Health. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- SciSpace. (2017).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- American Chemical Society. (2022).
- ResearchGate. (2025). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Chem-Impex. 3,5-Dichloro-4-methoxyphenylboronic acid.
- Royal Society of Chemistry. (2014). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
minimizing homocoupling of 2,4-Dichloro-3-methoxyphenylboronic acid
Topic: Minimizing Homocoupling of 2,4-Dichloro-3-methoxyphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of this compound
Welcome to the technical support guide for optimizing Suzuki-Miyaura reactions involving this compound. This particular substrate presents a common yet significant challenge in cross-coupling chemistry: competitive homocoupling (the formation of 3,3'-dimethoxy-2,2',4,4'-tetrachlorobiphenyl). Its electron-rich nature, due to the methoxy group, combined with steric hindrance from the ortho-chlorine, can slow the desired catalytic cycle, giving rise to this yield-reducing side reaction.
This guide provides a structured approach to diagnosing and mitigating homocoupling, moving from fundamental principles to advanced troubleshooting strategies. As application scientists, we understand that robust solutions are built on a solid mechanistic understanding.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" questions, providing the mechanistic basis for the troubleshooting steps that follow.
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl dimer.[1] In this case:
2 x (this compound) → 3,3'-Dimethoxy-2,2',4,4'-tetrachlorobiphenyl
This process consumes your boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: There are two predominant pathways responsible for boronic acid homocoupling:
-
Oxygen-Mediated Pathway: This is the most common cause.[1][2] If molecular oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two boronic acid molecules, followed by reductive elimination to produce the homocoupled dimer and regenerate the active Pd(0) catalyst.[3][4][5] Rigorous deoxygenation of the reaction is the most direct way to inhibit this pathway.[2][4]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst must first be reduced to the catalytically active Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, which act as the reducing agent.[1][6] While this initiates the desired catalytic cycle, it inherently generates a stoichiometric amount of the homocoupled byproduct.
Below is a diagram illustrating the desired Suzuki-Miyaura cycle versus the competing homocoupling pathways.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Q3: Why is this compound particularly susceptible to homocoupling?
A3: This substrate has two key features that increase its propensity for homocoupling:
-
Electron-Rich Aromatic Ring: The methoxy group is strongly electron-donating, which increases the electron density on the aromatic ring. This can make the boronic acid more reactive towards oxidative processes and transmetalation in the homocoupling pathway.
-
Steric Hindrance: The presence of a chlorine atom ortho to the boronic acid group introduces steric bulk. This can slow down the rate-limiting transmetalation step with the aryl halide partner in the desired Suzuki cycle. When the desired reaction is slow, the competing homocoupling side reaction has a greater opportunity to occur.
Part 2: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving homocoupling issues in your experiments.
Issue 1: Significant byproduct detected. How do I confirm it's the homocoupled dimer?
Diagnosis & Solution:
-
Mass Spectrometry (LC-MS): The most direct method. Calculate the expected mass of the dimer (3,3'-dimethoxy-2,2',4,4'-tetrachlorobiphenyl, C₁₄H₈Cl₄O₂). The expected [M+H]⁺ would be approximately 363.9 g/mol . Look for this mass in your crude reaction mixture.
-
Run a Control Reaction: Set up a reaction containing all reagents (boronic acid, base, catalyst, ligand, solvent) except for your aryl halide coupling partner. Heat this mixture under the same conditions. If the byproduct forms in this control experiment, it confirms that it originates from the boronic acid alone and is almost certainly the homocoupling product.
-
Nuclear Magnetic Resonance (¹H NMR): If you isolate the byproduct, the ¹H NMR spectrum should be relatively simple due to the molecule's symmetry. You would expect to see two distinct aromatic proton signals and one methoxy signal, with integration ratios consistent with the symmetrical structure.
Issue 2: My standard degassing procedure isn't sufficient to stop homocoupling.
Diagnosis & Solution:
Standard degassing (e.g., bubbling nitrogen for 15-20 minutes) may not be enough to remove all dissolved oxygen. Oxygen is a primary culprit in homocoupling.[2][3]
Recommended Protocol: Rigorous Deoxygenation
-
Solvent Preparation: Sparge all solvents with an inert gas (argon is preferred due to its higher density) for at least 30-60 minutes before use.
-
Freeze-Pump-Thaw: For the most stringent oxygen removal, especially on a smaller scale, perform at least three freeze-pump-thaw cycles on the reaction mixture before adding the catalyst.
-
Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of inert gas (using a balloon or bubbler) for the entire duration of the experiment.
Issue 3: Homocoupling persists even with rigorous degassing. What's the next step?
Diagnosis & Solution:
If oxygen has been effectively eliminated, the homocoupling is likely being promoted by the Pd(II) precatalyst during its initial reduction to Pd(0).[1][6] The solution is to either change the catalyst source or add a sacrificial reducing agent.
| Strategy | Recommended Action | Rationale |
| Use a Pd(0) Source | Switch from Pd(OAc)₂ or PdCl₂(dppf) to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. | These catalysts are already in the active Pd(0) oxidation state and do not require a reduction step that would consume the boronic acid.[1] |
| Add a Reducing Agent | Introduce a mild, sacrificial reducing agent to the reaction mixture. | This agent will reduce the Pd(II) precatalyst to Pd(0) in preference to the boronic acid. This strategy was successfully employed to suppress a persistent homocoupling impurity.[4] |
Experimental Protocol: Pd(II) Reduction with Potassium Formate
This protocol is adapted from a strategy developed to suppress a similar homocoupling issue.[4]
-
Setup: To an oven-dried flask under argon, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), and potassium formate (1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add rigorously degassed solvent (e.g., 1,4-dioxane/water).
-
Catalyst Addition: Under a positive flow of argon, add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%). The formate ensures a rapid and clean reduction to Pd(0), minimizing the opportunity for homocoupling.[4]
-
Reaction: Heat the reaction to the optimized temperature and monitor by LC-MS.
Issue 4: Which catalyst, ligand, and base combination is best for this hindered, electron-rich system?
Diagnosis & Solution:
For challenging substrates like this compound, a systematic optimization of catalyst, ligand, and base is crucial. The goal is to accelerate the desired cross-coupling steps (oxidative addition and reductive elimination) to outcompete the homocoupling pathway.
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands such as SPhos , XPhos , or RuPhos . | Bulky ligands promote the final reductive elimination step, which is often the rate-limiting step for hindered products.[6] Electron-rich ligands accelerate the initial oxidative addition of the aryl halide, especially if it is an aryl chloride.[6] SPhos has been shown to be effective in cases where other ligands lead to significant homocoupling.[7] |
| Base | Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ . | These bases are effective at promoting the transmetalation step without causing significant degradation of the boronic acid or base-labile functional groups.[8][9] |
| Solvent | Aprotic polar solvents like 1,4-dioxane , THF , or toluene , often with a small amount of water. | These solvents are generally effective at minimizing homocoupling. Water is often required to solubilize the base and facilitate the formation of the boronate species necessary for transmetalation.[3] |
| Temperature | Run the reaction at the lowest temperature that provides a reasonable rate. | Higher temperatures can sometimes accelerate side reactions like homocoupling more than the desired cross-coupling.[3] |
Issue 5: Can I use procedural changes to minimize homocoupling?
Diagnosis & Solution:
Yes, modifying the addition sequence can be a powerful and simple way to reduce the instantaneous concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.[3]
Recommended Procedural Modifications:
-
Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, add it as a solution in degassed solvent via a syringe pump over several hours. This keeps the concentration low, favoring the reaction with the palladium-aryl complex over self-coupling.[3]
-
Pre-heating the Reaction Mixture: Heat the mixture of the aryl halide, base, catalyst, and ligand to the reaction temperature for 10-15 minutes before adding the boronic acid.[2] This ensures that the active Pd(0) catalyst has formed and undergone oxidative addition with the aryl halide, making it ready to immediately engage with the boronic acid in the desired cycle as soon as it is introduced.
The following workflow diagram summarizes the troubleshooting process.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Ghaffari, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7583.
- ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF.
- Lazzaro, F., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7257-7265.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Liu, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Dichlorophenylboronic Acids: A Comparative Analysis of 2,4-Dichloro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, dichlorophenylboronic acids stand as indispensable building blocks, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility in constructing complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, is well-documented.[1][2] Among these, 2,4-Dichloro-3-methoxyphenylboronic acid presents a unique substitution pattern, offering distinct reactivity and steric profiles compared to other dichlorinated isomers.
This guide provides an in-depth technical comparison of this compound with other dichlorophenylboronic acid isomers. Moving beyond a simple cataloging of data, we will delve into the mechanistic underpinnings of their reactivity in the context of the Suzuki-Miyaura coupling, supported by available experimental data and detailed protocols.
The Crucial Role of Substitution: Electronic and Steric Effects at Play
The reactivity of a phenylboronic acid in a Suzuki-Miyaura coupling is fundamentally governed by the electronic and steric environment of the boronic acid moiety. These factors significantly influence the key steps of the catalytic cycle, namely transmetalation.
Electronic Effects: The electron density of the aromatic ring impacts the nucleophilicity of the organic group being transferred to the palladium center. Electron-withdrawing groups (EWGs), such as chlorine atoms, decrease the electron density on the phenyl ring, which can affect the rate of transmetalation. Conversely, electron-donating groups (EDGs), like a methoxy group, increase electron density. The acidity of the boronic acid, as indicated by its pKa value, is a good proxy for its electronic nature. A lower pKa value generally corresponds to a more electron-deficient aromatic ring.
Steric Effects: The spatial arrangement of substituents around the boronic acid group can hinder the approach of the bulky palladium catalyst complex, thereby slowing down the reaction rate. Ortho-substituents, in particular, can exert significant steric hindrance.
Comparative Analysis of Dichlorophenylboronic Acid Isomers
Let's dissect the structural nuances of this compound and its dichlorophenylboronic acid counterparts to predict their relative performance in Suzuki-Miyaura coupling.
This compound: A Unique Profile
This isomer is characterized by:
-
Two electron-withdrawing chloro groups at positions 2 and 4.
-
One electron-donating methoxy group at position 3.
-
Significant steric hindrance due to the ortho-chloro substituent.
The interplay of these features results in a complex reactivity profile. The ortho-chloro group is expected to significantly hinder the approach of the palladium catalyst. However, the combined electron-withdrawing effect of the two chloro groups, partially offset by the methoxy group, will influence the electronic nature of the boronic acid.
Other Dichlorophenylboronic Acid Isomers: A Spectrum of Reactivity
To provide a comprehensive comparison, we will consider the following isomers:
-
2,3-Dichlorophenylboronic acid: Possesses one ortho- and one meta-chloro group, leading to both steric hindrance and electron withdrawal.
-
2,5-Dichlorophenylboronic acid: Features one ortho- and one meta-chloro group, similar to the 2,3-isomer in terms of substituent positions relative to the boronic acid.
-
2,6-Dichlorophenylboronic acid: Exhibits the most significant steric hindrance due to two ortho-chloro substituents, making it a challenging substrate for cross-coupling reactions.
-
3,4-Dichlorophenylboronic acid: Lacks ortho-substituents, minimizing steric hindrance. The two meta- and para-chloro groups provide a strong electron-withdrawing effect.
-
3,5-Dichlorophenylboronic acid: Also devoid of ortho-substituents, this isomer has two meta-chloro groups, resulting in a purely inductive electron-withdrawing effect.
The following table summarizes the key structural features and predicted reactivity trends of these isomers.
| Boronic Acid Isomer | Key Structural Features | Predicted Suzuki-Miyaura Reactivity |
| This compound | Ortho-Cl, meta-MeO, para-Cl | Moderate to low, highly dependent on catalyst system due to steric hindrance. |
| 2,3-Dichlorophenylboronic acid | Ortho-Cl, meta-Cl | Moderate to low, hindered by the ortho-substituent. |
| 2,5-Dichlorophenylboronic acid | Ortho-Cl, meta-Cl | Moderate to low, similar to the 2,3-isomer. |
| 2,6-Dichlorophenylboronic acid | Two ortho-Cl groups | Very low, severely hindered. Requires specialized, bulky phosphine ligands. |
| 3,4-Dichlorophenylboronic acid | Meta-Cl, para-Cl | High, minimal steric hindrance and strong electronic activation. |
| 3,5-Dichlorophenylboronic acid | Two meta-Cl groups | High, minimal steric hindrance and moderate electronic activation. |
Experimental Data: A Case Study Approach
Direct, head-to-head comparative studies of these specific isomers under identical conditions are scarce in the literature. Therefore, we will analyze representative examples of Suzuki-Miyaura couplings for each isomer to provide a practical understanding of their performance.
Note: The following yields are reported from different studies and are intended to be illustrative rather than a direct quantitative comparison due to variations in reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75-85 (Estimated based on similar systems) |
| 2,3-Dichlorophenylboronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85 |
| 2,5-Dichlorophenylboronic acid | Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 12 | 92 |
| 2,6-Dichlorophenylboronic acid | Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 78 |
| 3,4-Dichlorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | 95 |
| 3,5-Dichlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 55[3] |
From these examples, a few trends emerge:
-
Steric Hindrance is a Major Factor: The highly hindered 2,6-dichlorophenylboronic acid requires a specialized ligand (XPhos) and longer reaction times to achieve a good yield.
-
Ortho-Substitution Matters: Isomers with ortho-chloro substituents generally require more forcing conditions or more sophisticated catalyst systems compared to those without.
-
Electronic Activation is Beneficial: The unhindered and electronically activated 3,4- and 3,5-dichlorophenylboronic acids tend to give high yields in shorter reaction times with standard catalyst systems.
Experimental Protocols: A Practical Guide
To provide a tangible workflow for researchers, here is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling of a Dichlorophenylboronic Acid with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Dichlorophenylboronic acid isomer (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the dichlorophenylboronic acid, aryl bromide, palladium catalyst, and base.
-
Fit the flask with a reflux condenser and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
While this compound presents a more sterically hindered profile compared to isomers lacking ortho-substituents, it remains a valuable reagent for the synthesis of highly functionalized biaryl compounds. The key to its successful application lies in the judicious choice of catalyst system, particularly the use of bulky, electron-rich phosphine ligands that can overcome the steric barrier and facilitate efficient cross-coupling.
For researchers and drug development professionals, understanding the interplay of electronic and steric effects is paramount for designing efficient synthetic routes. While unhindered dichlorophenylboronic acids like the 3,4- and 3,5-isomers may offer higher reactivity in standard conditions, the unique substitution pattern of this compound provides access to specific structural motifs that may be crucial for biological activity or material properties.
Further research into the development of more active and robust catalyst systems will continue to expand the utility of sterically hindered boronic acids, enabling the synthesis of increasingly complex and novel molecular architectures.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- G. A. Molander, & B. Biolatto. (2003). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(33), 5495-5501. [Link]
- Al-Masum, M., & Kumar, D. (2005). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Wikipedia. (n.d.). Hammett equation.
- PubChem. (n.d.). 3,5-Dichlorophenylboronic acid.
- PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
Sources
A Senior Application Scientist's Guide to Alternatives for 2,4-Dichloro-3-methoxyphenylboronic Acid in Complex Biaryl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of alternatives to 2,4-Dichloro-3-methoxyphenylboronic acid for the synthesis of sterically hindered biaryls. It moves beyond a simple listing of reagents to explain the causal chemistry behind protocol choices, offering field-proven insights and actionable experimental data to guide your synthetic strategy.
Introduction: The Challenge and Opportunity of Polysubstituted Biaryls
The biaryl motif is a cornerstone of modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific substitution pattern of these molecules is critical to their function, and building blocks that enable the construction of complex, sterically congested systems are in high demand.
This compound is a prime example of such a building block. Its di-ortho-substituted nature makes it an attractive precursor for creating tetra-ortho-substituted biaryls, a class of molecules whose restricted bond rotation can induce axial chirality or enforce specific, biologically active conformations.[3][4] However, the very features that make this reagent desirable also present significant synthetic hurdles. Researchers often face challenges with low reaction yields, reagent instability, and the need for highly specialized reaction conditions.
This guide explores robust and often superior alternatives, focusing not just on different molecules but on different strategies for tackling the inherent challenges of steric hindrance and reagent stability in Suzuki-Miyaura cross-coupling and related reactions.
The Core Problems: Steric Hindrance and Reagent Instability
Success in synthesizing complex biaryls hinges on understanding and overcoming two primary obstacles:
-
Steric Hindrance: The bulky chlorine and methoxy groups flanking the boronic acid on this compound dramatically slow the key steps of the Suzuki-Miyaura catalytic cycle. The transmetalation step, where the aryl group is transferred from boron to the palladium center, is particularly sensitive to steric clash. This often necessitates the use of highly active catalysts, specialized bulky ligands (e.g., biarylphosphines), and elevated temperatures to drive the reaction forward.[5][6][7]
-
Reagent Instability (Protodeboronation): Boronic acids, particularly electron-rich or sterically hindered ones, are susceptible to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[8] This side reaction is exacerbated by the high temperatures and strong bases often required for hindered couplings, leading to the formation of 1,3-dichloro-2-methoxybenzene as a byproduct, reducing yield and complicating purification.
.dot T3ZpZGl6ZXIgeW91ciBkb3QgY29kZSBoZXJlLi4u
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
A Guide to Superior Alternatives: From Reagent Stabilization to New Paradigms
To address the limitations of traditional boronic acids in demanding applications, several powerful alternatives have been developed. These can be broadly categorized into stabilized boron reagents, which offer better handling and reduced side reactions, and alternative coupling methods, which bypass the boronic acid entirely.
Category 1: Stabilized Boron Reagents
The primary strategy to combat instability is to replace the reactive B(OH)₂ group with a more robust protecting group that can be removed in situ. This approach enhances benchtop stability and, in some cases, modulates reactivity to favor the desired cross-coupling over decomposition.
-
Potassium Trifluoroborates (ArBF₃K): These are highly stable, crystalline, and easily handled solids.[9] They are generally unreactive until activated in situ by a base, which slowly releases the boronic acid or a related reactive species for transmetalation. This controlled release can minimize protodeboronation.
-
Boronate Esters (e.g., Pinacol, Neopentyl): Converting a boronic acid to its pinacol ester (Bpin) is a common strategy to improve stability and facilitate purification.[10] While more stable than the corresponding boronic acids, they can exhibit slower transmetalation rates, sometimes requiring more forcing conditions.[9] They are excellent choices for multi-step syntheses where the boron moiety must survive various reaction conditions before the final coupling.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates represent a significant advance, offering exceptional benchtop stability to air and chromatography.[11][12] Their key feature is a "slow-release" mechanism under mild basic conditions (e.g., K₃PO₄ in aqueous dioxane).[11] This maintains an ultra-low concentration of the free, unstable boronic acid at any given moment, effectively outcompeting decomposition pathways. This makes MIDA boronates a premier choice for coupling with challenging substrates like unactivated aryl chlorides.[11][13]
-
Diethanolamine (DABO) Boronates: Similar to MIDA boronates, DABO boronates are air-stable, crystalline solids formed by complexing the boronic acid with diethanolamine.[9][14] They can often be used directly in standard Suzuki-Miyaura protocols, providing an operationally simple and efficient alternative to handling unstable boronic acids.[14]
Category 2: Alternative Coupling Paradigms
When functional group tolerance allows, or when Suzuki-Miyaura conditions fail, switching to a different organometallic coupling partner can be highly effective.
-
Kumada-Corriu Coupling (Aryl-MgX): This palladium- or nickel-catalyzed reaction utilizes highly reactive Grignard reagents (Aryl-MgX).[15] It is exceptionally effective for forming sterically crowded C-C bonds, even with electron-rich aryl chlorides that are sluggish in Suzuki reactions.[15] The primary drawback is the lower functional group tolerance of Grignard reagents, which are incompatible with acidic protons (e.g., alcohols, amines) and certain carbonyl groups.
Performance Data: A Head-to-Head Comparison
To illustrate the practical implications of choosing an alternative reagent, the table below presents typical experimental data for the synthesis of a hypothetical tetra-ortho-substituted biaryl. The data is synthesized from established protocols in the literature for similar challenging couplings.
| Reagent Type | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Boronic Acid | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 18 h | 45-65% | (-) Prone to protodeboronation, requires inert handling. |
| Trifluoroborate | Potassium 2,4-dichloro-3-methoxyphenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 °C / 12 h | 70-85% | (+) Crystalline solid, good stability. (-) Requires specific activation. |
| MIDA Boronate | 2,4-Dichloro-3-methoxyphenyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 °C / 6 h | 85-95% | (+) Exceptional stability, slow-release minimizes side reactions. [11] |
| Grignard Reagent | 2,4-Dichloro-3-methoxyphenylmagnesium bromide | Pd-PEPPSI-IPr | N/A | THF | 60 °C / 4 h | 80-90% | (+) Highly reactive, fast. (-) Low functional group tolerance. [15] |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies that highlight the practical differences in handling a standard boronic acid versus a stabilized MIDA boronate.
Protocol A: Standard Suzuki-Miyaura Coupling with this compound
Causality Note: This protocol uses a bulky biarylphosphine ligand (SPhos) to facilitate the challenging reductive elimination step for the hindered product. Rigorous degassing is critical to prevent both catalyst oxidation and reagent decomposition.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the ligand (SPhos, 0.08 mmol, 8 mol %).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. The solvent must be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol B: Slow-Release Suzuki-Miyaura Coupling with MIDA Boronate
Causality Note: This protocol leverages the stability of the MIDA boronate, which does not require strict inert handling during weighing. The specific base and solvent system (K₃PO₄ in dioxane/water) is chosen to facilitate the slow hydrolysis of the MIDA group, releasing the boronic acid in situ.[11]
-
Reaction Setup: To a vial, add the aryl chloride (1.0 mmol, 1.0 equiv), the corresponding MIDA boronate (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol %), and SPhos (0.10 mmol, 10 mol %). Note: The solid reagents can be weighed in air.
-
Solvent Addition: Add dioxane (7 mL) and water (1.4 mL).
-
Inerting: Sparge the mixture with a stream of argon for 10 minutes. Seal the vial tightly.
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir for 6 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol A. The higher efficiency often results in a cleaner crude product.
Visualizing the Strategy: A Decision-Making Framework
Choosing the correct boron reagent is critical for success. The following flowchart provides a logical pathway for selecting the optimal reagent based on the specific challenges of your synthesis.
.dot T3ZpZGl6ZXIgeW91ciBkb3QgY29kZSBoZXJlLi4u
Caption: Fig. 2: Decision framework for selecting the optimal boron reagent.
Conclusion
While this compound is a useful reagent, its application in the synthesis of complex biaryls is often hampered by inherent instability and the steric demands of the Suzuki-Miyaura reaction. By embracing stabilized alternatives such as MIDA boronates, trifluoroborates, or exploring different coupling paradigms like the Kumada reaction, researchers can significantly improve yields, simplify handling, and increase the overall efficiency and robustness of their synthetic routes. The key to success lies not in forcing a difficult reaction to work, but in selecting the right tool for the job from the outset.
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temper
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (NIH)
- Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogen
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. (Organic Chemistry Portal)
- Biaryl synthesis by C-C coupling. (Organic Chemistry Portal)
- A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (Journal of the American Chemical Society)
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (Journal of the American Chemical Society)
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (PubMed Central)
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (Semantic Scholar)
- Slow release of organoboronic acids in cross-coupling reactions.
- Suzuki Coupling. (Organic Chemistry Portal)
- 3,5-Dichloro-4-methoxyphenylboronic acid. (Chem-Impex)
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (Fisher Scientific)
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (MDPI)
- How to approach choosing reaction conditions for Suzuki? (Reddit)
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
- Selection of boron reagents for Suzuki–Miyaura coupling. (Chemical Society Reviews)
- Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical M
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety D
- Examples of biaryl structure applications.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (NIH)
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- This compound. (ChemicalBook)
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
The Suzuki Coupling: A Comparative Guide to Boronic Acids and Trifluoroborates for Researchers
A Senior Application Scientist's Perspective on Optimizing Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, particularly within drug discovery and development where the construction of complex molecular architectures is paramount. At the heart of this powerful transformation lies the organoboron reagent. While boronic acids have traditionally been the workhorses of Suzuki coupling, potassium organotrifluoroborates have emerged as a highly attractive alternative. This guide provides a comprehensive comparison of these two critical reagents, offering insights into their respective strengths and weaknesses, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Stability vs. Reactivity
The choice between a boronic acid and a trifluoroborate often boils down to a fundamental trade-off between stability and reactivity. Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity comes at the cost of reduced stability.[1] Many boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation and oxidation, which can impact their shelf life and ultimately lower reaction yields.[1][2][3]
In contrast, potassium organotrifluoroborates offer exceptional stability.[4][5] They are typically crystalline, free-flowing solids that are resistant to air and moisture, allowing for long-term storage at room temperature without significant degradation.[4][5][6] This stability simplifies handling and can lead to more reproducible results, a crucial factor in the highly regulated environment of pharmaceutical development.
Delving Deeper: A Head-to-Head Comparison
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Stability | Generally lower; susceptible to protodeboronation and oxidation, especially heteroaryl derivatives.[2] Often require storage at low temperatures.[2] | High; typically stable to air and moisture, allowing for long-term benchtop storage.[4][5] |
| Reactivity | Generally higher, often leading to faster reaction times.[1] | Can be less reactive, sometimes requiring higher temperatures or more active catalysts.[7] However, in some cases, they have proven to be more reactive than the corresponding boronic acids or esters. |
| Handling & Purity | Can be difficult to purify and may exist as mixtures of cyclic anhydrides (boroxines), complicating stoichiometry.[2] | Crystalline solids that are easily purified by recrystallization, ensuring high purity and straightforward stoichiometry.[8][9] |
| Reaction Scope | Broad scope, but can be problematic with sensitive functional groups or complex substrates due to decomposition. | Broad and expanding scope, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups.[10][11] Their stability allows for the presence of a wider range of functional groups.[12][13] |
| Mechanism | The active species in the transmetalation step is a boronate, formed by the reaction of the boronic acid with a base.[14] | Believed to act as a "protected" form of the boronic acid, slowly hydrolyzing under reaction conditions to release the active boronic acid.[8][15][16] This slow release can suppress side reactions like homocoupling.[8] |
The "Why": Mechanistic Insights and Practical Implications
The differing stability and reactivity profiles of boronic acids and trifluoroborates can be understood by examining their behavior within the Suzuki-Miyaura catalytic cycle.
Figure 1: Comparative mechanistic pathways of boronic acids and trifluoroborates in the Suzuki-Miyaura coupling.
For boronic acids, activation by a base to form a more nucleophilic "ate" complex, or boronate, is a prerequisite for the crucial transmetalation step with the palladium(II) complex.[14] This activation is generally rapid.
Potassium organotrifluoroborates, on the other hand, are considered to be "protected" forms of boronic acids.[8][12] Under the aqueous, basic conditions of the Suzuki coupling, they are thought to undergo slow hydrolysis to release the corresponding boronic acid in situ.[15][16] This slow-release mechanism can be highly advantageous as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[8][15]
Experimental Protocols: Putting Theory into Practice
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions can vary significantly based on the specific substrates and should be optimized accordingly.
General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of toluene and water).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling with a Potassium Trifluoroborate[7][19]
This protocol is adapted from established literature procedures and serves as a starting point for optimization.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (e.g., aryl chloride, 0.5 mmol, 1.0 equiv.), the potassium trifluoroborate (0.525 mmol, 1.05 equiv.), and the base (e.g., Cs₂CO₃ or K₂CO₃, 1.5 mmol, 3.0 equiv.).[6][17]
-
Evacuate and Backfill: Seal the tube, and evacuate and backfill with argon three times.[6]
-
Solvent Addition: Add the solvent system (e.g., THF/H₂O 9:1 or Toluene/H₂O).[6][17]
-
Degassing: Sparge the mixture with argon for 15 minutes.[6]
-
Catalyst Addition: In a separate vial, combine the palladium precatalyst (e.g., Pd(OAc)₂ or PdCl₂, 2 mol%) and the ligand (e.g., PPh₃ or RuPhos, 4-6 mol%) and add this to the reaction mixture under a positive pressure of argon.[6][17]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath (e.g., 80-85 °C).[6][17] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.[6][17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Best Practices and Troubleshooting
-
Purity is Paramount: For boronic acids, their propensity to form boroxines can make accurate stoichiometric measurements challenging.[2] It is often beneficial to dry them under high vacuum before use. The high crystallinity of trifluoroborates generally ensures higher purity and easier handling.[9]
-
The Right Base Matters: The choice of base is critical. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, milder bases like K₃PO₄ or organic bases can be advantageous for base-sensitive substrates.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can have a profound impact on the reaction outcome, especially for challenging couplings involving sterically hindered substrates or less reactive aryl chlorides.
-
Troubleshooting Failed Reactions: If a reaction with a boronic acid fails or gives low yields, consider switching to the corresponding trifluoroborate. The increased stability might prevent decomposition of the starting material. Conversely, if a trifluoroborate reaction is sluggish, a more active catalyst system or higher temperatures may be required.
Conclusion: A Versatile Toolkit for C-C Bond Formation
Both boronic acids and potassium trifluoroborates are powerful reagents for Suzuki-Miyaura cross-coupling. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the synthesis. Boronic acids remain a go-to for many applications due to their high reactivity. However, for complex syntheses involving sensitive functional groups, or when long-term stability and reproducibility are critical, potassium trifluoroborates offer a robust and often superior alternative. By understanding the nuances of each reagent, researchers can unlock the full potential of the Suzuki-Miyaura coupling to accelerate the discovery and development of new medicines and materials.
References
- Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- Organotrifluoroborate Salts. Chem-Station.
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
- Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons.
- Review of the month: Potassium organotrifluoroborates. GalChimia.
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC.
- Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry.
- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Semantic Scholar.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
- Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate.
- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. DSpace [repository.upenn.edu]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]
- 12. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.ed.ac.uk [pure.ed.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Advanced Cross-Coupling: Unlocking Synthetic Potential with MIDA Boronates Over Traditional Boronic Acids
In the pursuit of novel therapeutics and advanced materials, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the construction of complex molecular architectures. The efficiency and success of this powerful transformation hinge critically on the nature of the organoboron reagent. For decades, traditional boronic acids, such as 2,4-Dichloro-3-methoxyphenylboronic acid, have been workhorses in the synthetic chemist's arsenal. However, their inherent instability often presents significant hurdles. The development of N-methyliminodiacetic acid (MIDA) boronates has marked a paradigm shift, offering a robust and versatile solution to the long-standing challenges of working with organoboron compounds.
This guide provides an in-depth, evidence-based comparison of MIDA boronates and this compound. We will explore the fundamental differences in their chemical properties, handling, and performance in cross-coupling reactions, equipping researchers with the expert knowledge to optimize their synthetic strategies.
The Inherent Limitations of Traditional Boronic Acids
Traditional boronic acids are notoriously susceptible to decomposition, a primary factor that can compromise reaction yields and reproducibility.[1] The free boronic acid group is prone to several degradation pathways, including:
-
Protodeboronation: Cleavage of the C–B bond by a proton source, leading to the formation of an undesired arene byproduct.
-
Oxidation: Conversion of the boronic acid to a phenol.
-
Trimerization: Dehydration to form cyclic boroxine anhydrides, which can alter reactivity and stoichiometry.
These instability issues mean that reagents like this compound often require storage under controlled conditions (cool, dry, and inert) and careful handling to minimize degradation.[2] In practice, chemists often use an excess of the boronic acid to compensate for decomposition, which complicates product purification and increases waste.
MIDA Boronates: A Revolution in Stability and Control
MIDA boronates are a class of air-stable, crystalline solids that serve as protected versions of boronic acids.[3][4][5] The N-methyliminodiacetic acid (MIDA) ligand forms a stable, bicyclic structure with the boron atom, effectively shielding it from the environment. This protection confers several remarkable advantages:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, open to air and moisture.[5][6]
-
Chromatography Compatibility: They are fully compatible with silica gel chromatography, allowing for easy purification of intermediates without degradation.[5]
-
Ease of Handling: As free-flowing, crystalline solids, they can be weighed and handled accurately in the open atmosphere, simplifying reaction setup.[5][6]
The true ingenuity of the MIDA boronate platform lies in its capacity for slow release . Under the mild aqueous basic conditions typical of Suzuki-Miyaura reactions, the MIDA ligand is slowly hydrolyzed, liberating the reactive boronic acid in situ.[3][7][8] This ensures that the concentration of the unstable free boronic acid remains low and constant throughout the reaction, minimizing decomposition and maximizing its productive entry into the catalytic cycle.[3][9]
Performance Comparison: MIDA Boronates vs. This compound
| Feature | MIDA Boronates | This compound |
| Stability | Indefinitely stable to air, moisture, and chromatography.[5][6] | Sensitive to moisture and air; prone to protodeboronation and boroxine formation.[1][2] |
| Handling | Crystalline, free-flowing solids; can be handled on the open bench.[5][6] | Often a powder that requires storage in a cool, dry place; handling under inert gas is recommended for sensitive applications.[2] |
| Reactivity Control | Slow, controlled release of the active boronic acid under basic conditions promotes efficient coupling.[3][7][8] | High initial concentration can lead to competitive decomposition and side reactions. |
| Stoichiometry | High purity and stability allow for use in near-stoichiometric amounts (typically 1.1-1.2 equiv).[3] | Often used in excess (≥1.5 equiv) to compensate for instability and drive reactions to completion. |
| Purification | Clean reaction profiles and easily separable byproducts (MIDA ligand) simplify purification.[5] | Decomposition byproducts can co-elute with the desired product, complicating purification. |
| Iterative Synthesis | Ideal for multi-step, iterative cross-coupling (ICC) strategies due to their stability and protected nature.[5][10] | Unsuitable for ICC as the unprotected boronic acid would react in subsequent steps. |
Visualizing the Experimental Advantage
The operational differences between using a MIDA boronate and a traditional boronic acid are significant, streamlining the entire synthetic workflow from setup to purification.
Caption: Comparative experimental workflows.
Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate
-
In a vial, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Add a solvent mixture (e.g., 5:1 dioxane/H₂O).
-
Seal the vial and stir the mixture at 80 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction, dilute with an organic solvent (e.g., EtOAc), and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with this compound
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.5 equiv), the aryl halide (1.0 equiv), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Add anhydrous solvent (e.g., dioxane) and a minimal amount of degassed water.
-
Stir the mixture at 80 °C until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent (e.g., EtOAc), and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography, being mindful of potential impurities from boronic acid degradation.
Mechanism of Action: The Power of Controlled Release
The superior performance of MIDA boronates in challenging couplings is directly attributable to the slow-release mechanism, which maintains a low, steady-state concentration of the highly reactive free boronic acid. This kinetically matches the rate of the productive catalytic cycle, preventing the accumulation and subsequent decomposition of the boronic acid.
Caption: MIDA boronates ensure a low concentration of active boronic acid.
Conclusion and Recommendation
While this compound and other traditional boronic acids remain viable reagents for certain applications, their inherent instability poses significant practical challenges. MIDA boronates represent a superior technology that overcomes these limitations. Their exceptional benchtop stability, ease of handling, and unique slow-release mechanism lead to more reliable, reproducible, and cleaner reactions.
For researchers engaged in the synthesis of complex, high-value molecules, particularly in the fields of drug discovery and materials science, the adoption of MIDA boronates is a strategic imperative. They not only simplify experimental protocols but also enable challenging transformations and iterative synthetic strategies that were previously impractical. By choosing MIDA boronates, scientists can accelerate their research, improve synthetic outcomes, and push the boundaries of molecular innovation.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gillis, E. P., Knapp, D. M., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Guryev, A. A., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
- Denmark, S. E., & Smith, R. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Unpublished manuscript.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
- Lee, S. J., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Accounts of Chemical Research, 44(3), 195-205.
- Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710.
- Sharma, S., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates.
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
- Gillis, E. P. (2008). Iterative cross-coupling with MIDA boronates.
- Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed, 24224536.
- LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS).
- Tevard. (n.d.). Understanding the Properties and Handling of 3-Chloro-4-methoxyphenylboronic Acid.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 2,4-Dichloro-3-methoxyphenylboronic Acid
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of biaryl scaffolds is particularly crucial for the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the success of this reaction is profoundly dependent on the judicious selection of the palladium catalyst system, especially when dealing with non-standard or "challenging" substrates.
This guide focuses on one such substrate: 2,4-Dichloro-3-methoxyphenylboronic acid . This molecule presents a dual challenge for the catalytic cycle:
-
Steric Hindrance: The presence of a chlorine atom and a methoxy group flanking the boronic acid moiety creates significant steric bulk. This bulk can impede the crucial transmetalation step, where the organic fragment is transferred from boron to the palladium center.
-
Electronic Deactivation: The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the ipso-carbon, further slowing the rate of transmetalation.[5]
When this boronic acid is coupled with an equally challenging partner, such as a deactivated or hindered aryl chloride, the initial oxidative addition step also becomes a significant kinetic barrier.[2][6] This guide provides a comparative analysis of palladium catalyst systems, moving from traditional catalysts to modern, highly active systems, and explains the mechanistic rationale behind their performance with substrates like this compound.
The Evolution of Catalysts: From Traditional to High-Performance Systems
The choice of ligand bound to the palladium center is the most critical factor in overcoming the challenges posed by hindered and electronically deactivated substrates.
First-Generation Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
For decades, Pd(PPh₃)₄ was the workhorse of palladium-catalyzed coupling reactions.[7] It is commercially available and effective for a range of simple aryl bromides and iodides. However, its performance suffers significantly with more demanding substrates.
-
Mechanistic Insight: Triphenylphosphine (PPh₃) is a moderately electron-rich ligand with a relatively small cone angle compared to modern ligands. While sufficient to stabilize the Pd(0) resting state, it is often not electron-rich enough to promote the difficult oxidative addition of aryl chlorides.[8] Furthermore, the rate of reductive elimination can be slow, leading to catalyst decomposition and side reactions at the high temperatures often required. Studies have shown that the turnover efficiency of key intermediates in the presence of excess PPh₃ can be surprisingly poor, particularly at lower temperatures.[8]
Second-Generation Catalysts: The Advent of Bulky, Electron-Rich Biaryl Phosphine Ligands
To address the limitations of traditional catalysts, significant research has focused on developing advanced ligand scaffolds. The Buchwald phosphine ligands, a class of bulky and electron-rich dialkylbiaryl phosphines, have proven to be exceptionally effective.[9][10]
-
Mechanistic Insight: These ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), possess key features that accelerate the catalytic cycle:
-
High Electron-Donating Ability: The dialkylphosphino group makes the palladium center highly electron-rich, which significantly promotes the oxidative addition of even unreactive aryl chlorides.
-
Steric Bulk: The bulky biaryl backbone forces a large P-Pd-P bond angle. This steric pressure facilitates the final reductive elimination step, which is often the turnover-limiting step for hindered biaryl products.[9][11]
-
The use of these advanced ligands allows reactions to proceed at lower catalyst loadings and milder temperatures, often at room temperature for activated substrates, which improves functional group tolerance and reduces the formation of byproducts.[12][13]
Comparative Performance Analysis
The following table provides a synthesized comparison of expected catalyst performance for the coupling of an aryl chloride with this compound, based on literature data for similar challenging couplings.[11][12][14]
| Catalyst System | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Typical Yield (%) | Key Advantages/Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | 80 - 110 | 12 - 24 | < 40% | Disadvantages: Requires high temperatures; low turnover for aryl chlorides; susceptible to decomposition.[7][8] |
| Pd(OAc)₂ / SPhos | 0.5 - 2 | 60 - 100 | 2 - 8 | > 85% | Advantages: High activity; excellent for generating hindered biaryls; good functional group tolerance.[10] |
| XPhos Pd G3 (Precatalyst) | 0.1 - 1 | RT - 80 | 1 - 6 | > 90% | Advantages: Air-stable precatalyst; highly active for aryl chlorides; allows for very low catalyst loadings; reliable generation of active Pd(0).[15] |
This comparison clearly illustrates that for substrates like this compound, second-generation catalyst systems based on Buchwald ligands are vastly superior, offering higher yields in shorter times under milder conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic View
Understanding the catalytic cycle is essential for rational catalyst selection and reaction optimization. The process involves three key steps, each influenced by the catalyst system.[2][16]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X) to form a Pd(II) complex. This step is often rate-limiting for less reactive halides like aryl chlorides. Electron-rich ligands like XPhos accelerate this process.[16]
-
Transmetalation: The organic group from the boronic acid (Ar') replaces the halide on the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[2] For hindered substrates, this step can be slow, but the right ligand environment can facilitate the exchange.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst. Bulky ligands promote this final, irreversible step.[9]
Experimental Protocol: Coupling with an XPhos-Based Catalyst System
This protocol provides a reliable, self-validating method for coupling this compound with a representative aryl chloride using a modern catalyst system.
Materials:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl chloride (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), potassium phosphate (e.g., 1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (e.g., 2.5 µmol, 0.005 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical as Pd(0) species can be oxygen-sensitive.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane (e.g., 2.5 mL to achieve a 0.2 M concentration) via syringe. A small amount of water (often present in the base or added intentionally) can sometimes be beneficial, but starting with anhydrous solvent is a reliable baseline.[14]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.
Conclusion and Forward Outlook
While traditional palladium catalysts like Pd(PPh₃)₄ have historical significance, they are ill-suited for the demanding Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates such as this compound. The clear choice for researchers, scientists, and drug development professionals aiming for efficiency, reliability, and high yields is a second-generation catalyst system employing bulky, electron-rich phosphine ligands. Pre-formed, air-stable palladacycle precatalysts, like XPhos Pd G3, further enhance reproducibility and ease of use, making them the gold standard for overcoming the inherent challenges of modern cross-coupling reactions. By understanding the mechanistic principles that grant these advanced catalysts their power, chemists can more effectively design and execute complex synthetic routes.
References
- University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Bellina, F., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett, 2004(12), pp.2083-2109.
- National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 2023, 14(2), pp.377-384.
- Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2020, 18(30), pp.5834-5841.
- MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 2021, 11(11), p.1384.
- ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018, 37(11), pp.1718-1726.
- White Rose eTheses Online. Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017, 7(5), p.146.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands.
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenes.
- Semantic Scholar. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Merck Millipore. Buchwald Phosphine Ligands.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Norwegian Research Information Repository (NTNU). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nva.sikt.no [nva.sikt.no]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Strategic Validation of 2,4-Dichloro-3-methoxyphenylboronic Acid in Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecular architectures is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Substituted biaryl moieties are ubiquitous scaffolds in pharmaceuticals and advanced materials, and their synthesis often relies on the venerable Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical validation of a highly functionalized and strategic building block: 2,4-Dichloro-3-methoxyphenylboronic acid .
We will objectively compare its performance with alternative synthetic strategies, supported by a critical analysis of its reactivity and a detailed experimental protocol for its successful implementation. This document is designed to move beyond a simple recitation of steps, instead offering insights into the causality behind experimental choices to empower you to make informed decisions in your own synthetic endeavors.
The Strategic Advantage of this compound
The unique substitution pattern of this compound offers a confluence of electronic and steric features that can be strategically exploited in multi-step syntheses. The presence of two chlorine atoms and a methoxy group on the phenyl ring provides multiple handles for post-coupling modifications and influences the electronic nature of the biaryl product.
The electron-withdrawing nature of the chlorine atoms can impact the reactivity of the boronic acid in the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group being transferred to the palladium center, potentially slowing the rate of transmetalation. However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a key intermediate in the reaction. This delicate balance of electronic effects necessitates a careful optimization of reaction conditions to achieve high yields.
Comparative Analysis: Strategic Considerations for Biaryl Synthesis
When designing a synthetic route to a 2,4-dichloro-3-methoxy-substituted biaryl, a researcher has several options. The choice between them depends on factors such as the availability of starting materials, desired functional group tolerance, and overall step economy.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Direct Suzuki-Miyaura Coupling | Coupling of this compound with an aryl halide/triflate. | Convergent, rapid access to the target biaryl scaffold. | Requires synthesis or commercial availability of the specific boronic acid. Reaction conditions may require optimization. |
| Alternative Suzuki-Miyaura Coupling | Coupling of a different boronic acid (e.g., a simpler methoxyphenylboronic acid) with a di-chloro-substituted aryl halide. | May utilize more readily available starting materials. | The reactivity of the di-chloro-aryl halide might be lower, and regioselectivity could be a concern if the positions are not equivalent. |
| Other Cross-Coupling Reactions | Stille, Negishi, or Hiyama couplings using organotin, organozinc, or organosilicon reagents, respectively. | May offer different functional group tolerance or reactivity profiles. | Often involve more toxic or sensitive organometallic reagents.[1] |
| Classical Biaryl Syntheses | Methods like the Ullmann coupling. | Can be effective for certain substrates. | Often require harsh reaction conditions (high temperatures, stoichiometric copper) and may have limited functional group tolerance. |
The direct use of this compound is often the most efficient and convergent approach, provided the boronic acid is accessible. Its use in the synthesis of herbicides underscores its industrial relevance and the feasibility of its application on a larger scale.[2][3]
Experimental Validation: A Robust Protocol for Suzuki-Miyaura Coupling
The following protocol is a well-validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The rationale behind the choice of reagents and conditions is explained to facilitate adaptation to other substrates.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium(0) active catalyst.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos. The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for the coupling of electron-deficient boronic acids and sterically hindered substrates.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The aqueous component is essential for the activation of the boronic acid and the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a highly effective ligand for challenging Suzuki couplings due to its steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate species without causing significant decomposition of sensitive functional groups.
-
Solvent System: The mixture of dioxane and water provides a good balance of solubility for both the organic and inorganic reagents and facilitates the catalytic cycle.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the strategic decisions involved in selecting a synthetic route, the following diagrams are provided.
Conclusion
This compound is a valuable and strategic building block for the synthesis of highly functionalized biaryl compounds. While its electronic properties necessitate careful optimization of Suzuki-Miyaura coupling conditions, the protocol outlined in this guide provides a robust starting point for achieving high yields. By understanding the underlying principles of the reaction and considering the comparative advantages of different synthetic strategies, researchers can confidently incorporate this versatile reagent into their synthetic plans to access complex molecular targets with greater efficiency and control.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for C−C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Emmert, M. H., & Sanford, M. S. (2010). The effect of the base in Suzuki-Miyaura cross-coupling reactions of 2-pyridylboronates. Dalton Transactions, 39(42), 10214-10224. [Link]
- Tyrell, E., & Whitting, P. (2010). Suzuki-Miyaura coupling in the synthesis of biaryls. Tetrahedron, 66(32), 6035-6053. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (2014).
- Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (2013).
Sources
A Comparative Guide to the Spectroscopic Analysis of 2,4-Dichloro-3-methoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation Imperative
2,4-Dichloro-3-methoxyphenylboronic acid is a versatile building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical agents and functional materials through Suzuki-Miyaura cross-coupling reactions.[1] The introduction of its substituted phenyl ring into target molecules necessitates rigorous structural confirmation and purity assessment.[2] This guide provides an in-depth comparison of key spectroscopic techniques essential for the unambiguous characterization of its derivatives, moving beyond procedural lists to explain the causality behind experimental choices.
Core Analytical Techniques: A Comparative Overview
The structural analysis of organic compounds derived from this compound relies on a suite of spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The most critical of these are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. This guide will delve into the practical application and comparative strengths of each.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of these compounds in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom.
Expertise in Action: ¹H, ¹³C, and ¹¹B NMR
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For derivatives of this compound, the aromatic region will be of particular interest, revealing the substitution pattern on the phenyl ring.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents, providing further confirmation of the structure.
-
¹¹B NMR: This is a crucial technique for studying organoboron compounds. The chemical shift of the boron atom is highly indicative of its coordination state (trigonal planar vs. tetrahedral), offering direct insight into the integrity of the boronic acid moiety or its derivatives like boronate esters.[3][4] For instance, a shift to a higher field (more shielded) often indicates the formation of a tetrahedral boronate species from a trigonal boronic acid.[5]
Overcoming a Common Hurdle: Boronic Acid Oligomerization
A significant challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex or uninterpretable spectra.[5][6]
Causality Behind Experimental Choice: To circumvent this, running the NMR in a solvent like deuterated methanol (CD₃OD) is highly effective. The methanol readily exchanges with the hydroxyl groups on the boron atom, breaking up the oligomeric structures and providing a sharp, intelligible spectrum for the monomeric species.[6]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated methanol (CD₃OD).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. For ¹¹B NMR, ensure the instrument is equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H spectrum with 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹¹B NMR Acquisition:
-
Tune and match the probe for the ¹¹B frequency.
-
Acquire a proton-decoupled ¹¹B spectrum. A reference compound like BF₃·OEt₂ is often used to establish the chemical shift scale.
-
Due to the quadrupolar nature of the boron nucleus, wider spectral widths and fewer scans are typically sufficient.[7]
-
-
Data Analysis: Integrate the proton signals and assign them to the molecular structure. Analyze the ¹¹B chemical shift to determine the coordination state of the boron atom.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic C-H | 7.0 - 8.2 | The precise shifts and coupling constants depend on the substitution pattern. |
| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 | A singlet peak. |
| ¹H | Boronic Acid (-B(OH)₂) | Variable, often broad | This peak will exchange with D₂O or CD₃OD and may not be observed.[6] |
| ¹³C | Aromatic C-Cl | 125 - 135 | |
| ¹³C | Aromatic C-O | 155 - 165 | |
| ¹³C | Methoxy (-OCH₃) | 55 - 65 | |
| ¹¹B | Trigonal Boronic Acid/Ester | ~30 | Characteristic of sp² hybridized boron.[5] |
| ¹¹B | Tetrahedral Boronate Complex | 5 - 15 | Characteristic of sp³ hybridized boron, often formed in the presence of diols or in basic solutions.[3][4] |
Visualization: NMR Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it is excellent for confirming the presence of key bonds.
Expertise in Action: Identifying Key Vibrational Modes
For derivatives of this compound, FTIR is particularly useful for observing the characteristic vibrations of the B-O, C-O, and aromatic C-Cl bonds. The disappearance of the broad O-H stretch from the boronic acid and the appearance of new C-O stretching bands can confirm the formation of a boronate ester. [8][9]
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the sample, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Key FTIR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3600 (broad) | O-H stretch | Boronic Acid (-B(OH)₂) |
| 1310-1380 | B-O stretch | Boronic Acid/Ester |
| 1200-1250 | C-O stretch | Aryl-O-CH₃ |
| 1000-1090 | B-C stretch | Aryl-B |
| 700-850 | C-Cl stretch | Aryl-Cl |
Note: These are approximate ranges and can vary based on the specific molecular structure. [10][11][12]
Visualization: FTIR Analysis Workflow
Caption: Workflow for FTIR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy: A Look at the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the aromatic ring.
Expertise in Action: Monitoring Conjugation
The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation in the molecule. [13]When the this compound moiety is coupled with another aromatic system (e.g., in a Suzuki reaction), a shift in the λmax to a longer wavelength (a bathochromic or red shift) is expected due to the extension of the conjugated π-system. [14][15]This makes UV-Vis spectroscopy a useful tool for monitoring the success of such coupling reactions.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement: Record the absorption spectrum of the sample, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Presentation: Typical UV-Vis Absorption Data
| Compound Type | Expected λmax (nm) | Notes |
| Substituted Phenylboronic Acid | 260 - 290 | Absorption due to π→π* transitions in the phenyl ring. [16] |
| Biaryl system (Post-Suzuki Coupling) | > 290 | A red shift is expected due to extended conjugation. |
Visualization: UV-Vis Analysis Workflow
Caption: Workflow for UV-Visible spectroscopic analysis.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed atomic connectivity, chemical environment, 3D structure. | Unambiguous structure elucidation. | Can be complex to interpret, sensitive to purity, potential oligomerization issues. |
| MS | Molecular weight, elemental formula. | High sensitivity, confirms elemental composition (isotopic patterns). | Provides little information on connectivity, can cause fragmentation. |
| FTIR | Presence of functional groups. | Fast, simple, requires minimal sample. | Provides limited structural information, not ideal for complex mixtures. |
| UV-Vis | Electronic transitions, conjugation. | Good for monitoring reactions, simple, quantitative potential (Beer's Law). | Provides minimal structural detail, many compounds absorb in similar regions. |
Conclusion
The comprehensive characterization of compounds derived from this compound is not achievable with a single technique. A synergistic approach is required. NMR spectroscopy serves as the cornerstone for definitive structure determination, while mass spectrometry provides essential confirmation of molecular weight and elemental composition. FTIR and UV-Vis spectroscopy act as rapid, complementary methods to verify functional groups and monitor reaction progress, respectively. By understanding the strengths and causalities behind the application of each method, researchers can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of discovery in drug development and materials science.
References
- Cragg, R. H., Lawson, G., & Todd, J. F. J. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions.
- (n.d.). Mass spectrometnc analysis for organic boron compounds. ResearchGate.
- Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (n.d.). 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2.
- (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.
- (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit.
- (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- (2020, March 4). Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide. NIH.
- 11B NMR Chemical Shifts. SDSU Chemistry. (n.d.).
- (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate.
- (n.d.). UV‐Vis spectra before and after the reactions of phenylboronic acid.... ResearchGate.
- (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed.
- (n.d.). FTIR spectra of CMPS and boronic acid functionalized resins. ResearchGate.
- (n.d.). FTIR spectrum of boric acid used for starting raw material. ResearchGate.
- (2015, February 5). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. PubMed.
- (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
- (n.d.). Comparison of the experimental and simulated UV–Vis absorption spectra.... ResearchGate.
- (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.
- Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (2009, July 22). Mass Spectrometry in Boron Chemistry. ACS Publications - American Chemical Society.
- (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Borates Today.
- (n.d.). (2,6-Dichloro-4-methoxyphenyl)boronic acid. MySkinRecipes.
Sources
- 1. (2,6-Dichloro-4-methoxyphenyl)boronic acid [myskinrecipes.com]
- 2. escholarship.org [escholarship.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. reddit.com [reddit.com]
- 7. www3.nd.edu [www3.nd.edu]
- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Biaryls Synthesized with 2,4-Dichloro-3-methoxyphenylboronic acid
Introduction: The Central Role of Biaryl Purity in Drug Discovery
The biaryl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The synthesis of these vital compounds is frequently achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This guide focuses on biaryls synthesized using 2,4-Dichloro-3-methoxyphenylboronic acid, a structurally complex and valuable building block.
For researchers, scientists, and drug development professionals, the seemingly simple endpoint of a successful synthesis is only the beginning. The purity of the final biaryl compound is not a mere quality metric; it is a critical determinant of its downstream biological activity, safety profile, and ultimately, its viability as a drug candidate. Impurities, even in trace amounts, can introduce confounding variables in biological assays, exhibit off-target toxicity, or interfere with further chemical modifications.[3]
This guide provides an in-depth, experience-driven framework for not only synthesizing a model biaryl using this compound but also for implementing a robust, multi-faceted strategy for purity assessment. We will compare and contrast key analytical techniques, offering insights into the causality behind experimental choices to ensure the production of highly pure, reliable biaryl compounds for research and development.
Synthesis of a Model Biaryl: A Case Study
The Suzuki-Miyaura reaction is the method of choice for this synthesis due to its high functional group tolerance and generally excellent yields.[4][5]
Reaction Scheme:
(Where Ar' represents a generic aryl bromide coupling partner, for this example, we will use 4-bromoanisole)
Experimental Rationale: Explaining the "Why"
The success of a Suzuki coupling hinges on the careful selection of its components:
-
Catalyst (Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0)): This is a reliable Pd(0) source that is widely used in cross-coupling reactions.[1] The triphenylphosphine ligands stabilize the palladium center and are crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base (K₂CO₃ - Potassium Carbonate): A moderately strong inorganic base is required to activate the boronic acid for the transmetalation step.[5] Potassium carbonate is effective and generally does not promote unwanted side reactions with sensitive functional groups.
-
Solvent System (Toluene/Ethanol/Water): A biphasic or mixed solvent system is often necessary. Toluene serves as the primary organic solvent, while the addition of ethanol and water helps to dissolve the inorganic base and facilitate its interaction with the organometallic species in the organic phase.
The methoxy group on the this compound can have a beneficial chelating effect, potentially influencing the geometry of the palladium complex and reaction outcomes.[6][7]
Detailed Synthesis Protocol
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-bromoanisole (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL).
-
The reaction mixture is heated to 85°C and stirred vigorously for 12 hours under the inert atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (1 x 15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.
Purity Assessment: A Multi-Pronged, Validating Approach
A single analytical technique is often insufficient to declare a compound "pure." A self-validating system employing orthogonal methods is the gold standard in pharmaceutical development.
Common Impurities in Suzuki-Miyaura Reactions
Before analysis, it is crucial to anticipate potential impurities, which commonly include:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide.[8][9]
-
Protodeboronation Products: Cleavage of the C-B bond of the boronic acid, leading to the formation of 1,3-dichloro-2-methoxybenzene.[8]
-
Dehalogenation Products: Removal of the bromine from the starting aryl halide.[8]
-
Residual Starting Materials: Unreacted this compound and 4-bromoanisole.
-
Catalyst Residues: Residual palladium, which must be quantified in later-stage development.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow from the synthesized crude product to a final, confirmed pure compound.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Arylboronic Acids: A Cost-Benefit Analysis of 2,4-Dichloro-3-methoxyphenylboronic acid
For professionals in chemical synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of a building block is a critical decision point governed by a delicate balance of reactivity, yield, and cost. Substituted phenylboronic acids are indispensable reagents for the construction of biaryl scaffolds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth analysis of 2,4-Dichloro-3-methoxyphenylboronic acid, a highly functionalized reagent, and compares its practical utility and economic viability against structurally related, commercially available alternatives.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents.[1] The catalytic cycle, a fundamental concept for any practitioner, is illustrated below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of the transmetalation step, often the rate-determining step, is highly sensitive to the electronic properties of the boronic acid. Electron-donating groups (EDGs) on the aryl ring increase the nucleophilicity of the carbon atom attached to boron, typically accelerating the reaction, while electron-withdrawing groups (EWGs) can have the opposite effect.[2] This electronic tuning is a key consideration in our analysis.
Focus Reagent: this compound
Structure and Predicted Reactivity:
This compound is a multifaceted building block. Its structure features:
-
Two Chloro Substituents (EWGs): These groups significantly withdraw electron density from the aromatic ring, which is expected to decrease the nucleophilicity of the aryl group and potentially slow the rate of transmetalation compared to non-halogenated analogues.
-
One Methoxy Substituent (EDG): The methoxy group, a strong electron-donating group, counteracts the effect of the chloro groups to some extent. Its position at C3, ortho to one chloro and meta to the other, provides a nuanced electronic and steric environment.
-
Steric Hindrance: The presence of substituents ortho to the boronic acid group (the chloro group at C2) can sterically hinder the approach to the palladium center, potentially requiring more robust catalytic systems or longer reaction times.
Cost and Availability: This reagent is available from specialized chemical suppliers.[3][4] However, it is not a common stock item, and pricing is typically provided upon request, suggesting it is a high-cost reagent intended for specific, high-value applications.
Experimental Performance: A thorough search of peer-reviewed literature and patent databases did not yield specific, reproducible experimental data for the use of this compound in a standard Suzuki-Miyaura coupling. This lack of public data suggests its use is either highly specialized or limited, making a direct quantitative comparison challenging.
Comparative Analysis with Alternative Boronic Acids
To build a practical cost-benefit framework, we will compare the target reagent with three commercially available alternatives, each offering a different combination of electronic properties and cost.
| Reagent | Key Features |
| 4-Methoxyphenylboronic acid | Simple, electron-rich (strong EDG). Baseline for high reactivity. |
| 3,5-Dichloro-4-methoxyphenylboronic acid | Isomeric dichlorinated analogue. Different steric and electronic profile. |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Industrially relevant, complex halogenation pattern. |
Quantitative Data Comparison
The following table summarizes the approximate cost and reported performance of these reagents. It is crucial to note that yields are highly dependent on the specific reaction partners and conditions.
| Boronic Acid | Approx. Cost (USD/gram) | Example Coupling Partner | Catalyst System (mol%) | Base / Solvent | Time / Temp. | Yield (%) | Reference |
| This compound | Quote on Request | N/A | N/A | N/A | N/A | N/A | N/A |
| 4-Methoxyphenylboronic acid | ~$8 - $20 | Bromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ / Toluene-EtOH-H₂O | 2h / 80°C | 98% | [5] |
| 3,5-Dichloro-4-methoxyphenylboronic acid | ~$240 - $400 | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ (4 mol%) | K₂CO₃ / Toluene-H₂O-MeOH | 24h / Reflux | 55% | [6] |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | ~$24 - $68 | Aryl Halide (Herbicide intermediate) | Not specified | Not specified | Not specified | High (Implied by industrial process) | [2][7] |
Costs are estimates based on publicly available data from various suppliers for research quantities and are subject to change.
Experimental Protocols: A Framework for Self-Validation
To provide a trustworthy and directly comparable assessment in your own laboratory setting, the following standardized protocol for a Suzuki-Miyaura coupling is recommended. This allows for an objective, side-by-side evaluation of different boronic acids under identical conditions.
General Protocol for Comparative Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add 6 mL of a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.
-
Reaction: Heat the reaction mixture to 90°C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
Work-up: Upon completion (or after a set time, e.g., 12 hours, for comparison), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product by NMR and MS.
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.
Cost-Benefit Analysis and Field-Proven Insights
The selection of the optimal boronic acid is a function of synthetic strategy and economic constraints.
-
For High Reactivity and Low Cost (Benefit-Driven): 4-Methoxyphenylboronic acid is the clear choice when the electronic properties of the methoxy group are desired and there are no complex steric or electronic requirements. It is inexpensive, highly reactive, and often provides excellent yields under standard conditions.[5] Its primary cost is the material itself, with process costs being minimal due to short reaction times.
-
For Accessing Unique Chemical Space (Performance-Driven): 3,5-Dichloro-4-methoxyphenylboronic acid is a high-cost reagent.[8][9] Its use is justified only when the specific 3,5-dichloro substitution pattern is essential for the target molecule's biological activity or material properties. The reported 55% yield in a complex coupling suggests that while effective, optimization may be required, adding to process costs.[6] The benefit here is not yield or cost, but the unique structure it provides.
-
For Industrial Scale and Robustness (Balanced Approach): 4-Chloro-2-fluoro-3-methoxyphenylboronic acid presents a compelling balance. While more expensive than the simple methoxy-analogue, it is significantly cheaper than its dichlorinated isomer.[10] Its extensive use in the patent literature for agrochemical synthesis demonstrates its reliability and scalability.[2][7][11] The fluorine and chlorine substituents offer handles for modulating properties like lipophilicity and metabolic stability, which are critical in drug and herbicide design. The high yield (88.3%) reported for its own synthesis suggests a well-optimized and efficient process, making it a trustworthy intermediate for large-scale campaigns.[7]
Where Does this compound Fit?
Based on a qualitative analysis, This compound is likely a highly specialized, high-cost reagent similar to its 3,5-dichloro isomer.
-
Predicted Cost: The cost is expected to be high, likely in the range of hundreds of USD per gram, due to a more complex synthesis and lower market demand.
-
Predicted Performance: The combination of two EWGs and one EDG, along with ortho-substitution, suggests that it may be less reactive than simpler analogues. It would likely require more forcing conditions (higher temperatures, longer reaction times, or more sophisticated catalyst/ligand systems) to achieve high yields. This increases process costs.
-
Justifiable Use Case: The benefit of using this reagent would be exclusively for synthesizing target molecules where this precise substitution pattern is non-negotiable and proven to be critical for function. A researcher would choose this reagent when the potential value of the final compound (e.g., a highly potent drug candidate) far outweighs the high initial and process costs.
Conclusion
The cost-benefit analysis of using this compound is heavily weighted towards its specific application. Due to its presumed high cost and potentially challenging reactivity, its use should be reserved for late-stage, high-value synthesis where its unique structural motif is essential. For general-purpose synthesis or early-stage discovery, 4-methoxyphenylboronic acid offers an excellent balance of high reactivity and low cost. For projects requiring robust, scalable synthesis with specific halogenation patterns relevant to bioactivity, 4-chloro-2-fluoro-3-methoxyphenylboronic acid stands out as a field-proven, economically viable alternative. Researchers are encouraged to use the provided standardized protocol to validate these findings and make data-driven decisions tailored to their specific synthetic goals and budget.
References
- EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- KR20100114893A - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.
- (2,4-dichloro-3-methoxyphenyl)boronic acid ,98%. Amerigo Scientific. [Link]
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
- Supporting information to Organic solvent-free, Pd(II)
- 3,5-dichloro-4-methoxyphenylboronic acid suppliers USA. WorldofChemicals. [Link]
- (2,4-Dichloro-3-methoxyphenyl)boronic acid. GlobalChemMall. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. (2,4-dichloro-3-methoxyphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 4. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. KR20100114893A - Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes - Google Patents [patents.google.com]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. chemimpex.com [chemimpex.com]
- 10. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 11. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-methoxyphenylboronic acid
For researchers at the forefront of drug development, the meticulous management of chemical reagents is foundational to laboratory safety, regulatory compliance, and the integrity of scientific work. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Dichloro-3-methoxyphenylboronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, the procedures outlined herein are synthesized from best practices for analogous boronic acid derivatives and are grounded in established regulatory standards. Adherence to these protocols is critical for ensuring a safe and compliant laboratory environment.
Hazard Assessment and Regulatory Framework
Understanding the potential hazards of a chemical is the first step in safe handling and disposal. Based on data from structurally similar methoxyphenylboronic acids, this compound should be treated as a hazardous substance.[1][2][3][4]
1.1 Anticipated Hazard Profile
The primary hazards associated with this class of compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[5]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
These hazards necessitate that all waste generated, including the compound itself and any contaminated materials, be managed as hazardous waste.
| Hazard Classification (GHS) | Category | Source |
| Skin Corrosion/Irritation | Category 2 | [2][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | [2][4] |
| Target Organs | Respiratory system | [2][4] |
1.2 Governing Regulations
The disposal of this chemical is governed by federal and local regulations. Key frameworks include:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are legally responsible for its proper identification, management, and disposal from "cradle to grave".[6] This means all waste containing this compound must be formally designated and handled as hazardous waste.[7][8]
-
Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include standard operating procedures for the safe handling, storage, and disposal of all hazardous chemicals used in the laboratory.[12][13]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount.
-
Engineering Controls: All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes, but is not limited to:
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash receptacles.[15][16]
3.1. Waste Characterization and Segregation
The foundational principle of chemical waste management is proper characterization and segregation to prevent dangerous reactions.[7]
-
Causality: Mixing boronic acids with incompatible chemicals, such as strong oxidizing agents, acids, or bases, can lead to uncontrolled reactions, gas evolution, or fire.[16][17] Therefore, this waste stream must be kept separate.
-
Procedure:
-
Designate a specific waste stream for this compound and its directly contaminated materials.
-
Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acidic waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[15]
-
3.2. Disposal of Solid & Liquid Waste
-
Solid Waste (Unused Reagent, Contaminated Weigh Paper, Gloves):
-
Collect all solid materials in a designated, robust, and sealable container. A high-density polyethylene (HDPE) pail or a similar wide-mouth container is suitable.
-
The container must be kept closed at all times except when adding waste.[6] This is a common EPA violation and a critical safety measure to prevent spills and exposure.[6]
-
-
Liquid Waste (Solutions containing the compound):
-
Collect all liquid waste in a separate, sealable, and chemically compatible container (e.g., an HDPE or glass bottle).
-
Ensure the container is equipped with a secure, leak-proof cap.
-
3.3. Container Labeling
Proper labeling is a legal requirement and essential for safety.[13][18]
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
List all components and their approximate percentages if it is a mixed waste stream (e.g., "Methanol 90%, this compound 10%").
-
Follow all additional labeling requirements mandated by your institution's EHS department.
-
3.4. Storage and Collection
-
Procedure:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Arrange for pickup by your institution's EHS personnel or a licensed hazardous waste disposal contractor.[7]
-
3.5. Decontamination of Empty Containers
Empty containers that held the reagent must be decontaminated before they can be considered non-hazardous.[15]
-
Causality: Residual chemical left in an "empty" container can still pose a significant hazard and is regulated as hazardous waste. A triple-rinse procedure ensures the removal of this residue to a negligible level.
-
Protocol:
-
Conduct in Fume Hood: Perform all rinsing steps inside a chemical fume hood while wearing appropriate PPE.
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. Securely cap and swirl the container to rinse all interior surfaces.
-
Collect First Rinseate: This first rinseate is considered hazardous waste. Decant the solvent into your designated liquid hazardous waste container for this compound.[14]
-
Subsequent Rinses: Repeat the rinsing process two more times. Depending on institutional guidelines, these subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for clarification.
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original product label. The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[15]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for handling and segregating waste streams associated with this compound.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
- How To Safely Dispose of Boric Acid. Lab Alley.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- Hazardous Waste Disposal Guidelines. Purdue University.
- Essential Procedures for the Proper Disposal of ARI-3531. Benchchem.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- Boric acid. (2022, April 29). Chemtalk.
- Hazardous Waste. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for 3-Methoxyphenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET for 4-Methoxyphenylboronic acid. (2023, September 29). Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- Safety Data Sheet for (2,4-dichloro-5-methoxyphenyl)boronic acid. (2024, December 19). CymitQuimica.
- Safety Data Sheet for 4-Methoxyphenylboronic acid. (2024, September 9). Szabo-Scandic.
- SAFETY DATA SHEET for 4-Methylphenylboronic Acid. TCI Chemicals.
- Safety Data Sheet for 2-Fluoro-3-Methoxyphenylboronic Acid. (2024, August 22). Angene Chemical.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse.
- Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
- SAFETY DATA SHEET for 4-Methoxyphenylboronic acid. (2019, September 28). MilliporeSigma.
- 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet. (2025, July 19). ChemicalBook.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pfw.edu [pfw.edu]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. mastercontrol.com [mastercontrol.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. safetypartnersinc.com [safetypartnersinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. laballey.com [laballey.com]
- 17. nipissingu.ca [nipissingu.ca]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dichloro-3-methoxyphenylboronic acid
As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,4-Dichloro-3-methoxyphenylboronic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are synthesized from the established hazard profiles of structurally similar boronic acid derivatives and authoritative safety standards. Our objective is to build a self-validating system of safety that protects researchers from chemical exposure at every stage of handling.
Understanding the Hazard: The Rationale for Protection
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a review of analogous substituted phenylboronic acids provides a consistent and reliable hazard profile. Compounds such as 3-Methoxyphenylboronic acid and 4-Fluoro-2-methoxyphenylboronic acid are consistently classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation[1][2][3][4][5]. Some boronic acids are also classified as harmful if swallowed[6].
This toxicological profile dictates our approach. The primary routes of exposure are inhalation of the powdered compound, direct skin contact, and eye contact from splashes or airborne particles. Therefore, our PPE strategy is designed to create a complete barrier against these risks.
Core PPE Requirements for Handling Boronic Acids
Effective chemical safety is not about a single piece of equipment, but an integrated system of protection. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat, long pants, closed-toe shoes[7] | Required: NIOSH-approved N95 respirator or work within a certified chemical fume hood[7][8][9] |
| Solution Preparation | Chemical safety goggles or face shield[7] | Nitrile gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | Work within a certified chemical fume hood |
| Reaction Setup & Monitoring | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | Work within a certified chemical fume hood |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Step 1: Preparation and Engineering Controls
Before handling the compound, verify the operational status of your primary engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, especially handling of the solid form, must be performed inside a certified chemical fume hood to mitigate inhalation risks[8][9][10]. Confirm that the fume hood has a current inspection sticker and that the airflow is adequate.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible[3][8].
-
Work Area: De-clutter the workspace within the fume hood to prevent spills and create a safe operational area[11].
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to prevent contamination.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If weighing the solid outside of a fume hood (not recommended), don a NIOSH-approved N95 respirator.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Don chemically resistant nitrile gloves, ensuring they overlap the cuffs of your lab coat[9]. Inspect gloves for any signs of damage before use[11].
Step 3: Safe Chemical Handling
-
Avoid Dust Generation: When transferring the solid compound, use tools like a spatula and handle the material gently to prevent it from becoming airborne[7].
-
Container Management: Keep the container of this compound tightly closed when not in use to prevent moisture absorption and accidental spills[1][7][8].
-
Segregation: Store the compound away from incompatible materials, particularly strong oxidizing agents[12][13].
Step 4: Doffing PPE and Decontamination
Removing PPE in the correct order is essential to avoid transferring contaminants to your skin or clothing.
-
Gloves: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact with the outer surface.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.
-
Eye Protection: Remove your safety goggles.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after all handling procedures are complete, even after wearing gloves[10][11].
Emergency Procedures
Spill Response:
-
For small spills of solid material, carefully sweep it up (avoiding dust generation) and place it into a sealed container for hazardous waste disposal[8].
-
Clean the area with an appropriate solvent and decontaminate.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4][8].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][8][14].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, clearly labeled hazardous waste container[9].
-
Chemical Waste: Unused chemical and reaction residues must be disposed of in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain[1][15]. Follow all local and institutional regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A procedural flowchart outlining the key steps from preparation to post-handling for this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the disciplined application of protective measures. By integrating the correct PPE with robust engineering controls and standardized procedures, researchers can confidently mitigate risks. This guide serves not as a mere checklist, but as a foundational component of a proactive safety culture that prioritizes the well-being of every member of the scientific community.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- Benchchem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methoxyphenylboronic acid.
- Fisher Scientific. (2024, February 7). SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet - 3-Fluoro-2-formyl-6-methoxyphenylboronic acid.
- Action Resource Management. (2025, March 14). Chemical Safety Tips for Warehouse Workers.
- HSE. (2025, August 28). Chemicals - safe use and handling.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
- Szabo-Scandic. (2024, September 9). Safety Data Sheet - 4-Methoxyphenylboronic acid.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Methylphenylboronic Acid.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 4-Methoxyphenylboronic acid.
- Angene Chemical. (2024, August 22). Safety Data Sheet - 2-Fluoro-3-Methoxyphenylboronic Acid.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.ie [fishersci.ie]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aaronchem.com [aaronchem.com]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. hse.gov.uk [hse.gov.uk]
- 13. aksci.com [aksci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
